molecular formula C4H8O3S B1583158 1,3-Butanesultone CAS No. 3289-23-4

1,3-Butanesultone

Cat. No.: B1583158
CAS No.: 3289-23-4
M. Wt: 136.17 g/mol
InChI Key: RAEHYISCRHEVNT-UHFFFAOYSA-N
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Description

1,3-Butanesultone is a useful research compound. Its molecular formula is C4H8O3S and its molecular weight is 136.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyloxathiolane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-4-2-3-8(5,6)7-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEHYISCRHEVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCS(=O)(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954547
Record name 5-Methyl-1,2lambda~6~-oxathiolane-2,2-dione
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Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3289-23-4
Record name 1,2-Oxathiolane, 5-methyl-, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3289-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Oxathiolane, 5-methyl-, 2,2-dioxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-1,2lambda~6~-oxathiolane-2,2-dione
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Butanesultone: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanesultone, a cyclic sulfonic acid ester, is a versatile reagent in modern organic synthesis. Its unique chemical structure, characterized by a strained four-membered ring containing a sulfonate group, makes it a potent alkylating agent. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, key applications in research and drug development, and detailed experimental protocols. As Senior Application Scientists, we aim to provide not just data, but also field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical utility.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a reagent are fundamental to its effective and safe use in any research or development setting.

CAS Number: 3289-23-4[1]

Synonyms: 5-Methyl-1,2-oxathiolane 2,2-dioxide, 3-Hydroxy-1-butanesulfonic acid gamma-lactone[2][3][4][5]

Molecular Formula: C₄H₈O₃S[2][3][5]

Molecular Weight: 136.17 g/mol [4][5]

Appearance: Colorless to light yellow liquid[4]

The following table summarizes the key physicochemical data for this compound:

PropertyValueSource
CAS Number 3289-23-4[1][2][3]
Molecular Formula C₄H₈O₃S[2][3][5]
Molecular Weight 136.17 g/mol [4][5]
Appearance Colorless to light yellow liquid[4]
Boiling Point 157.5 °C at 14 Torr[4]
Density ~1.28 g/cm³ (predicted)[4]
SMILES O=[S]1(OC(C)CC1)=O[1][2]

The Chemistry of Sulfoalkylation: Mechanism and Reactivity

Sultones, including this compound, are primarily utilized as sulfoalkylating agents.[6] This class of reaction introduces a sulfonate-containing alkyl group to a nucleophile, a transformation of significant interest in pharmaceutical sciences for enhancing the aqueous solubility of drug candidates.[6]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The nucleophile attacks the carbon atom adjacent to the ester oxygen, leading to the opening of the strained sultone ring. This ring-opening relieves the inherent strain in the cyclic ester, providing a thermodynamic driving force for the reaction. The general mechanism is depicted below:

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product 1_3_Butanesultone This compound Transition_State [Nu---C---O]⁻ Ring Opening 1_3_Butanesultone->Transition_State Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State Product Sulfobutylated Nucleophile Transition_State->Product Ring Opening

Caption: Generalized SN2 mechanism for the sulfoalkylation reaction of this compound.

The reactivity of sultones is influenced by their ring size. For instance, the five-membered ring of 1,3-propanesultone exhibits greater ring strain than the six-membered ring of 1,4-butanesultone, making it a more reactive alkylating agent.[6] This difference in reactivity is a critical consideration in experimental design, influencing reaction times, yields, and the choice of reaction conditions.

Applications in Drug Development and Beyond

The ability of this compound and related sultones to introduce sulfonate moieties is leveraged in several areas of research and development:

  • Improving Drug Solubility: A primary application in drug development is the enhancement of aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs).[6] The introduction of a sulfobutyl group can significantly increase the water solubility of hydrophobic compounds.[7] A notable example is the synthesis of sulfobutyl ether-beta-cyclodextrin (SBECD), a solubilizing agent for poorly water-soluble drugs, which utilizes 1,4-butanesultone.[2][6]

  • Synthesis of Surfactants: The reaction of sultones with tertiary amines is a common method for producing sulfobetaines, a class of zwitterionic surfactants.[7] These surfactants exhibit high water solubility and are stable over a wide range of pH and ionic strengths.[7]

  • Ionic Liquids: Sultones are used in the synthesis of zwitterionic-type molten salts and other ionic liquids.[7] These compounds can serve as environmentally benign catalysts and solvents in various chemical transformations.[2][7]

  • Pharmaceutical Intermediates: The sultone scaffold is a key structural feature in various medicinally active compounds, and they are used in the synthesis of drugs with a range of therapeutic applications.[7][8][9][10]

Safety and Handling

This compound, like other sultones, is a reactive chemical and must be handled with appropriate safety precautions. While specific toxicity data for this compound is not as widely available as for its analogs, it is prudent to treat it as a potentially hazardous substance. Both 1,3-propane sultone and 1,4-butane sultone are classified as toxic, mutagenic, and carcinogenic compounds.[6]

Core Handling Principles:

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid Inhalation and Contact: Avoid inhaling vapors and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep containers tightly sealed.

Experimental Protocol: Synthesis of a Sulfobutylated Compound

While a specific, peer-reviewed protocol for a reaction with this compound was not found, the following detailed protocol for the synthesis of sulfobutyl ether-β-cyclodextrin (SBECD) using 1,4-butanesultone provides a robust and illustrative example of a sulfoalkylation reaction.[2][3][4] The principles and techniques are directly applicable to reactions with this compound.

Objective: To synthesize sulfobutyl ether-β-cyclodextrin by reacting β-cyclodextrin with 1,4-butanesultone in an alkaline medium.

Materials:

  • β-Cyclodextrin

  • 1,4-Butanesultone

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl) for neutralization

  • Organic solvent for washing (e.g., dichloromethane)

  • Ethanol for precipitation

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • pH meter

  • Filtration apparatus

  • Lyophilizer (freeze-dryer)

Step-by-Step Methodology:

  • Activation of β-Cyclodextrin:

    • In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve a specific amount of β-cyclodextrin in an aqueous solution of sodium hydroxide under vigorous stirring. The base activates the hydroxyl groups of the cyclodextrin, making them more nucleophilic.

    • Control the reaction temperature, for example, at 70°C.[2][3]

  • Sulfoalkylation Reaction:

    • Slowly add 1,4-butanesultone to the reaction mixture through a dropping funnel. The rate of addition should be controlled to manage the exothermic nature of the reaction.

    • Maintain the reaction at the set temperature and continue stirring. The pH of the reaction mixture will decrease as the reaction progresses. It is crucial to monitor and maintain the pH within a specific range (e.g., 8.80-9.70) by adding more NaOH solution as needed.[3] This ensures the continued activation of the cyclodextrin and drives the reaction to completion.

  • Quenching and Neutralization:

    • Once the reaction is complete (as determined by monitoring the consumption of the starting material, for instance, by thin-layer chromatography), cool the reaction mixture to room temperature.

    • Neutralize the excess base by carefully adding an aqueous solution of hydrochloric acid until the pH reaches 6-6.5.[11]

  • Purification:

    • The crude product may contain unreacted starting materials and by-products. A common purification step involves washing the aqueous solution with an organic solvent like dichloromethane to remove unreacted 1,4-butanesultone.[11]

    • Further purification can be achieved through techniques like dialysis or ultrafiltration to remove salts and other small molecule impurities.[11]

  • Isolation of the Final Product:

    • The purified aqueous solution of the product is then concentrated.

    • The final product is typically isolated by precipitation with a water-miscible organic solvent like ethanol, followed by filtration and drying, or by lyophilization (freeze-drying) to obtain a solid powder.[11]

The following diagram illustrates the workflow for this synthesis:

G cluster_synthesis Synthesis cluster_purification Purification cluster_isolation Isolation A Activation of β-Cyclodextrin (β-Cyclodextrin + NaOH soln) B Sulfoalkylation (Add 1,4-Butanesultone) A->B Heat & Stir C Quenching & Neutralization (Cool & add HCl) B->C Monitor pH D Organic Wash (e.g., Dichloromethane) C->D Purify E Ultrafiltration/Dialysis D->E F Precipitation/Lyophilization E->F Isolate G Final Product: SBECD F->G

Caption: Experimental workflow for the synthesis of sulfobutyl ether-β-cyclodextrin.

Expected Spectroscopic Signatures of this compound

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The protons on the carbon bearing the methyl group will be a multiplet, as will the protons on the adjacent methylene group. The protons on the carbon attached to the sulfonate oxygen will also be a multiplet. The methyl group will appear as a doublet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in different chemical environments. The chemical shifts will be influenced by the electronegativity of the attached atoms (oxygen and sulfur).

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group, typically in the region of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹. C-H stretching and bending vibrations will also be present.

Mass Spectrometry (MS): In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 136. Common fragmentation patterns for cyclic compounds involve the loss of small neutral molecules. For this compound, fragmentation could involve the loss of SO₂, resulting in a fragment ion corresponding to butene.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in pharmaceutical development and other areas of chemical synthesis. Its utility primarily stems from its ability to act as a sulfoalkylating agent, a property that is exploited to modify the physicochemical properties of molecules, most notably to enhance their aqueous solubility. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective use in the laboratory. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to confidently and safely incorporate this compound and related sultones into their synthetic strategies.

References

Spectroscopic Analysis of 1,3-Butanesultone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Characteristics of 5-Methyl-1,2-oxathiolane 2,2-dioxide

Introduction

1,3-Butanesultone, systematically named 5-Methyl-1,2-oxathiolane 2,2-dioxide (CAS No. 3289-23-4), is a member of the sultone family of compounds, which are cyclic esters of hydroxysulfonic acids.[1] Sultones are recognized for their utility as versatile intermediates in organic synthesis, serving as potent alkylating agents to introduce sulfonate functionalities into various molecules.[1] This modification can significantly alter the physicochemical properties of the parent compound, such as its solubility.[2] The application of sultones extends to the synthesis of surfactants, ionic liquids, and as electrolyte additives in lithium-ion batteries.[1]

Given the significance of this class of compounds, a thorough understanding of their structural and electronic properties is paramount for their effective application in research and development. Spectroscopic analysis provides a powerful toolkit for the elucidation of molecular structure. This technical guide offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

It is important to note that while this compound is commercially available, a complete set of its experimentally-derived spectroscopic data is not readily accessible in public databases.[3][4][5][6] Therefore, this guide will present a detailed analysis based on established spectroscopic principles and data from closely related analogues, such as 1,4-Butanesultone and 1,3-Propanesultone, to provide a robust, predictive framework for the spectroscopic characterization of this compound.

Molecular Structure

The structural formula of this compound reveals a five-membered ring containing a sulfonate ester group, with a methyl substituent at the 5-position.

Figure 1: Chemical structure of this compound (5-Methyl-1,2-oxathiolane 2,2-dioxide).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and sulfur atoms, as well as the anisotropic effects of the S=O bonds.

Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Ha~4.8 - 5.0m
Hb~2.2 - 2.4m
Hc~2.6 - 2.8m
Hd~1.5d~6.5

Interpretation:

  • Ha (methine proton): This proton is attached to the carbon bearing the oxygen atom of the sultone ring and a methyl group. Its position is expected to be the most downfield due to the deshielding effect of the adjacent oxygen atom.

  • Hb and Hc (methylene protons): These protons are on the carbon atoms adjacent to the methine and the sulfur-bearing carbon, respectively. They will likely appear as complex multiplets due to diastereotopicity and coupling to each other and to the neighboring protons.

  • Hd (methyl protons): The protons of the methyl group will appear as a doublet due to coupling with the adjacent methine proton (Ha).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C=O (Sultone)Not Applicable
C-O~75 - 80
C-S~50 - 55
CH₂~25 - 30
CH₃~20 - 25

Interpretation:

  • C-O Carbon: The carbon atom bonded to the oxygen of the sultone ring is expected to have the most downfield chemical shift due to the high electronegativity of oxygen.

  • C-S Carbon: The carbon atom attached to the sulfur atom will also be deshielded, though to a lesser extent than the C-O carbon.

  • CH₂ Carbon: The methylene carbon will have a chemical shift in the aliphatic region.

  • CH₃ Carbon: The methyl carbon will appear at the most upfield position in the spectrum.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of a sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary to obtain a good spectrum, especially for quaternary carbons (though none are present in this compound).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)
S=O (asymmetric stretch)~1340 - 1360
S=O (symmetric stretch)~1150 - 1170
C-O-S stretch~1000 - 1020
C-H (sp³ stretch)~2850 - 3000

Interpretation:

The most characteristic feature in the IR spectrum of this compound will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester group. The presence of sp³ C-H and C-O-S stretching vibrations will also be evident.

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a liquid sample like this compound is:

  • Sample Preparation: Apply a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first and then the spectrum of the sample. The instrument software will automatically subtract the background.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Predicted Mass Spectrum Data

m/zPredicted Fragment
136[M]⁺ (Molecular Ion)
72[M - SO₂]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 136, corresponding to its molecular weight. A prominent fragmentation pathway for sultones is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 72. Further fragmentation of the hydrocarbon portion would lead to smaller alkyl fragments.

G M [C₄H₈O₃S]⁺˙ m/z = 136 F1 [C₄H₈O]⁺˙ m/z = 72 M->F1 -SO₂ F2 [C₃H₅]⁺ m/z = 41 F1->F2 -CH₂O

Figure 2: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The presented data, based on established spectroscopic principles and comparison with related compounds, offers a valuable resource for researchers and scientists working with this versatile synthetic intermediate. While experimentally-derived data is preferred, this predictive framework serves as a robust guide for the identification and characterization of this compound, enabling its confident application in drug development and materials science. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data for this and similar compounds.

References

Ring-opening reactions of 1,3-Butanesultone with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Ring-Opening Reactions of 1,3-Butanesultone with Nucleophiles

Authored by a Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the ring-opening reactions of this compound, a versatile gamma-sultone, with a diverse range of nucleophiles. As a cyclic sulfonate ester, this compound serves as a potent electrophile, enabling the introduction of a sulfobutyl moiety onto various molecular scaffolds. This process, known as sulfoalkylation, is of paramount importance in medicinal chemistry and materials science for modulating the physicochemical properties of parent molecules, most notably their aqueous solubility. This guide delves into the mechanistic underpinnings of these reactions, examines the critical aspect of regioselectivity, provides detailed experimental protocols for key transformations, and discusses the applications of the resulting organosulfonates.

Introduction: The Chemistry and Utility of this compound

This compound is a five-membered cyclic ester of 4-hydroxybutane-2-sulfonic acid. The inherent ring strain within this gamma-sultone renders it significantly more reactive towards nucleophiles compared to its acyclic counterparts or larger ring-sized sultones like 1,4-butanesultone (a delta-sultone).[1] This heightened reactivity is a key attribute that makes it an efficient reagent for sulfoalkylation under relatively mild conditions.[2]

The ring-opening of this compound provides a straightforward and atom-economical method for installing a sulfonate group, a strongly acidic and highly polar functional group. The incorporation of this moiety can dramatically enhance the water solubility of hydrophobic molecules, a critical consideration in the formulation of pharmaceuticals and other bioactive compounds.[1] The resulting sulfonates also find applications as surfactants, dye components, and specialty polymers.[3][4]

Safety Considerations: It is crucial to note that related sultones, such as 1,3-propane sultone, are classified as potent alkylating agents and are considered toxic, mutagenic, and potentially carcinogenic. While specific toxicity data for this compound is less prevalent, it should be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE).

The Mechanism of Ring-Opening: An S(_N)2 Pathway

The ring-opening of this compound with a nucleophile proceeds through a classic bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] The nucleophile attacks one of the electrophilic carbon atoms of the sultone ring, leading to the cleavage of a carbon-oxygen bond and the concomitant formation of a new carbon-nucleophile bond.

The general reaction pathway can be visualized as follows:

Caption: Generalized S(_N)2 mechanism for the ring-opening of this compound.

Regioselectivity: The Critical Question of C2 vs. C4 Attack

A key consideration in the ring-opening of the asymmetrically substituted this compound is the regioselectivity of the nucleophilic attack. The nucleophile can, in principle, attack either the carbon at the 2-position (C2, adjacent to the sulfonyl group) or the carbon at the 4-position (C4, bearing the methyl group).

The regiochemical outcome is governed by a combination of steric and electronic factors, and can also be influenced by the reaction conditions, potentially leading to either the kinetic or thermodynamic product.[5][6][7][8]

  • Steric Hindrance: The methyl group at the C4 position presents a greater steric impediment compared to the hydrogen atoms at the C2 position. Therefore, from a purely steric standpoint, nucleophilic attack would be favored at the less hindered C2 position.

  • Electronic Effects: The electron-withdrawing sulfonate group influences the electrophilicity of the adjacent carbon atoms. While both C2 and C4 are rendered electrophilic, the precise electronic distribution can be complex.

  • Kinetic vs. Thermodynamic Control: Under conditions of kinetic control (typically lower temperatures and shorter reaction times), the product that is formed fastest will predominate. This is usually the product resulting from the attack at the sterically most accessible site (C2). Under thermodynamic control (higher temperatures, longer reaction times, and reversible conditions), the most stable product will be the major isomer. The relative stability of the resulting sulfonates would depend on the substitution pattern.

Reactions with Various Nucleophiles: A Practical Guide

Nitrogen Nucleophiles: Synthesis of Sulfobetaines and N-Sulfobutylamines

Amines are excellent nucleophiles for the ring-opening of this compound. Primary and secondary amines yield the corresponding amino sulfonic acids, while tertiary amines produce zwitterionic sulfobetaines.[5][9]

Experimental Protocol: Synthesis of a Sulfobetaine from a Tertiary Amine

This protocol is adapted from the synthesis of related sulfobetaines.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the tertiary amine (1.0 eq.) in a suitable solvent such as acetonitrile or acetone.

  • Addition of this compound: To the stirred solution, add this compound (1.05 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or NMR. The zwitterionic product often precipitates from the solution as a white solid.

  • Workup and Purification: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold solvent (acetone or diethyl ether) to remove any unreacted starting materials. Dry the product under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid triturated with a non-polar solvent to induce crystallization.

Oxygen Nucleophiles: Synthesis of Alkoxy- and Aryloxysulfonates

Alcohols and phenols can act as nucleophiles, typically after deprotonation with a base to form the more nucleophilic alkoxide or phenoxide.

Experimental Protocol: Reaction with Sodium Methoxide

This is a general procedure that can be adapted for other alkoxides.

  • Preparation of Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium methoxide (1.1 eq.) in anhydrous methanol.

  • Addition of this compound: Cool the sodium methoxide solution in an ice bath. Add this compound (1.0 eq.) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Workup and Purification: Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride. Remove the methanol under reduced pressure. The resulting aqueous solution can be extracted with an organic solvent if the product is sufficiently non-polar. Alternatively, for highly polar products, the water can be removed by lyophilization, and the product purified by column chromatography on silica gel.

Sulfur Nucleophiles: Synthesis of Thioethersulfonates

Thiols are excellent nucleophiles and readily react with this compound, often under basic conditions to form the corresponding thiolate.

Experimental Protocol: Reaction with Thiophenol

  • Reaction Setup: To a solution of thiophenol (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (1.2 eq.). Stir the mixture at room temperature for 30 minutes to form the thiophenoxide in situ.

  • Addition of this compound: Add this compound (1.05 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir for 6-18 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of 2-3. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Carbon Nucleophiles: Formation of Carbon-Carbon Bonds

Organometallic reagents such as Grignard reagents and organolithiums can also be used as carbon nucleophiles for the ring-opening of this compound, leading to the formation of new carbon-carbon bonds. These reactions must be carried out under strictly anhydrous conditions.

Data Summary: Reaction Conditions and Expected Outcomes

The following table provides a generalized summary of reaction conditions for the ring-opening of this compound with various nucleophiles. Yields and regioselectivity are highly dependent on the specific substrate and conditions and should be optimized for each case.

Nucleophile ClassTypical NucleophileBaseSolventTemperature (°C)Time (h)Product Type
Nitrogen Primary/Secondary AmineNone or K₂CO₃Acetonitrile, DMF25-6012-24Amino sulfonic acid
Tertiary AmineNoneAcetonitrile, Acetone25-6012-24Sulfobetaine
Oxygen AlcoholNaH, NaOMe, KOtBuTHF, Methanol0-254-12Alkoxy sulfonic acid
PhenolK₂CO₃, NaOHDMF, Acetonitrile25-808-24Aryloxy sulfonic acid
Sulfur ThiolK₂CO₃, Et₃NDMF, Acetonitrile25-706-18Thioether sulfonic acid
Carbon Grignard ReagentN/ATHF, Diethyl ether0-252-8Alkyl/Aryl sulfonic acid

Applications in Drug Development and Materials Science

The primary application of the ring-opening of this compound is the introduction of a sulfobutyl group to enhance aqueous solubility. This is particularly valuable in drug development, where poor solubility can hinder the bioavailability and formulation of promising drug candidates. For instance, the sulfoalkylation of cyclodextrins with sultones has been used to create effective solubilizing agents for poorly water-soluble drugs.[1]

In materials science, the sulfonate-containing products derived from this compound are used in the synthesis of:

  • Surfactants and Detergents: The amphiphilic nature of molecules containing a hydrophobic tail and a hydrophilic sulfonate head group makes them effective surfactants.[2]

  • Polymer Chemistry: Sulfonated monomers can be polymerized to create ion-exchange resins and polyelectrolytes.

  • Dye Synthesis: The incorporation of sulfonate groups can improve the water solubility and binding properties of dyes to fabrics.

Conclusion and Future Outlook

The ring-opening reactions of this compound with nucleophiles represent a powerful and versatile tool in synthetic chemistry. The high reactivity of this gamma-sultone, driven by its inherent ring strain, allows for the efficient introduction of the highly polar sulfonate functionality under a variety of conditions. While the general S(_N)2 mechanism is well-understood, further research into the regioselectivity of these reactions with a broader range of nucleophiles and under varied conditions would provide valuable insights for synthetic chemists. The continued application of these reactions is expected to play a significant role in the development of new pharmaceuticals with improved pharmacokinetic profiles and in the creation of advanced materials with tailored properties.

References

An In-depth Technical Guide to the Solubility of 1,3-Butanesultone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Niche Reagent

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a reagent's physicochemical properties is not merely academic—it is the bedrock of innovation. 1,3-Butanesultone, a member of the sultone family of cyclic sulfonate esters, presents a unique profile of reactivity and potential utility in organic synthesis and materials science. However, a notable gap exists in the readily available literature regarding its quantitative solubility in a diverse array of organic solvents. This guide is crafted to address this gap, not by presenting a simple table of pre-existing data, but by providing a robust framework for understanding, predicting, and—most critically—experimentally determining the solubility of this compound. As a Senior Application Scientist, my objective is to equip you with both the theoretical underpinnings and the practical, field-tested methodologies to confidently navigate the solubility landscape of this compound and similar compounds in your own laboratory settings.

This compound: A Profile

This compound (CAS No: 3289-23-4), chemically known as 5-Methyl-1,2-oxathiolane 2,2-dioxide, is a cyclic sulfonate ester.[1] Like its more studied relatives, 1,3-propane sultone and 1,4-butane sultone, it is a potent alkylating agent, a characteristic that makes it a valuable intermediate in chemical synthesis.[2] The introduction of the sulfoalkyl group can modify the properties of a parent molecule, notably to enhance water solubility, a critical factor in drug delivery and the formulation of various chemical products.[2]

While specific applications of this compound are less documented than its analogues, the functional group it imparts is of significant interest in the development of surfactants, dyes, and pharmaceutical intermediates.[2] Given its utility, a thorough understanding of its solubility is paramount for reaction design, purification, and formulation.

The Theoretical Cornerstone: "Like Dissolves Like" and Beyond

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3][4][5] This adage suggests that substances with similar polarities are more likely to be soluble in one another.[3][4][5]

  • Polar Solutes in Polar Solvents: Polar molecules, like this compound with its polar sulfonate ester group, are expected to dissolve well in polar solvents. The dipole-dipole interactions and, in some cases, hydrogen bonding between the solute and solvent molecules overcome the solute-solute and solvent-solvent interactions, leading to dissolution.[4]

  • Nonpolar Solutes in Nonpolar Solvents: Conversely, nonpolar compounds are more soluble in nonpolar solvents due to favorable van der Waals forces.

However, a more nuanced understanding requires consideration of the interplay of various intermolecular forces:

  • Dipole-Dipole Interactions: The polar nature of the S=O and C-O bonds in the sultone ring of this compound creates a significant dipole moment, which will strongly influence its interaction with polar solvents.

  • London Dispersion Forces: These forces are present in all molecules and will play a role in the solubility in less polar solvents.

  • Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, the oxygen atoms of the sulfonate group can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents like alcohols.

The interplay of these forces dictates the overall solubility of a solute in a given solvent. For a molecule like this compound, which has both polar (the sulfonate ester group) and nonpolar (the butane backbone) regions, its solubility will be a balance of these interactions.

Predicted Solubility Profile of this compound

In the absence of extensive published quantitative data for this compound, we can predict its solubility trends based on the principles of solvent polarity and the known behavior of similar sultones, such as 1,3-propane sultone and 1,4-butane sultone, which are soluble in a range of organic solvents.[6][7][8]

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThe strong dipole moments of these solvents will effectively solvate the polar sulfonate ester group of this compound.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can engage in hydrogen bonding with the oxygen atoms of the sultone, in addition to dipole-dipole interactions, facilitating dissolution.
Moderately Polar Ethyl Acetate, DichloromethaneModerateThese solvents have a moderate polarity that can interact favorably with both the polar and nonpolar regions of the this compound molecule.
Nonpolar Aromatic Toluene, BenzeneLow to ModerateThe polar nature of this compound will limit its solubility in these nonpolar solvents, although some interaction via London dispersion forces is possible.
Nonpolar Aliphatic Hexane, HeptaneLow to InsolubleThe significant mismatch in polarity between the highly polar solute and nonpolar solvent will likely result in poor solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published data, experimental determination of solubility is essential. The following is a detailed, step-by-step protocol for determining the solubility of this compound in an organic solvent using UV-Visible Spectroscopy. This method is widely applicable, reliable, and can be adapted for other analytical techniques such as HPLC.[9][10][11][12][13]

Principle of the Method

This protocol is based on the preparation of a saturated solution of this compound in the solvent of interest. After allowing the solution to reach equilibrium, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is quantified using a pre-established calibration curve.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of known concentration B Create a series of standard dilutions A->B C Measure absorbance of standards B->C D Generate calibration curve (Absorbance vs. Concentration) C->D K Determine concentration from calibration curve D->K Use curve for quantification E Add excess this compound to solvent F Equilibrate at constant temperature with agitation E->F G Centrifuge to pellet undissolved solid F->G H Filter supernatant G->H I Dilute filtered saturated solution H->I J Measure absorbance of the diluted sample I->J J->K L Calculate original solubility (accounting for dilution) K->L

Caption: Workflow for solubility determination using UV-Vis spectroscopy.

Step-by-Step Protocol

Part 1: Preparation of Calibration Curve

  • Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of a high, known concentration. Ensure complete dissolution.

  • Prepare Standard Solutions: Perform a series of serial dilutions of the stock solution to create at least five standard solutions of decreasing concentrations.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. Measure the absorbance of each standard solution at this λmax.

  • Generate Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable for a reliable calibration.

Part 2: Preparation of Saturated Solution and Analysis

  • Create a Slurry: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to bring its concentration within the range of the calibration curve.

  • Sample Measurement: Measure the absorbance of the diluted sample at the predetermined λmax.

  • Calculation of Solubility: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.

The Interplay of Solvent Properties and Solubility

The solubility of this compound is not solely dependent on polarity but is influenced by a combination of solvent properties. Understanding these relationships allows for more informed solvent selection in practical applications.

G cluster_solute This compound Properties cluster_solvent Solvent Properties Solute Polar Sulfonate Ester Group + Nonpolar Butane Backbone Polarity Polarity (Dielectric Constant) Solute->Polarity Dipole-Dipole Interactions Hbond Hydrogen Bonding (Donor/Acceptor) Solute->Hbond H-Bond Acceptance Dispersion Dispersion Forces (Polarizability) Solute->Dispersion van der Waals Interactions Solubility Solubility Polarity->Solubility Hbond->Solubility Dispersion->Solubility

Caption: Factors influencing the solubility of this compound.

  • Dielectric Constant: This property reflects a solvent's ability to separate ions. While this compound is not ionic, a higher dielectric constant generally correlates with higher polarity and better solvation of polar molecules.

  • Hydrogen Bond Donating/Accepting Ability: Solvents that are hydrogen bond donors (e.g., alcohols) or acceptors (e.g., ethers, ketones) can interact favorably with the oxygen atoms of the sultone, enhancing solubility.

  • Polarizability: This is the ease with which the electron cloud of a molecule can be distorted. Solvents with high polarizability can induce dipoles and participate in stronger London dispersion forces, which can be significant for the nonpolar portion of the this compound molecule.

By considering these properties in concert, a researcher can make more accurate predictions about the solubility of this compound in a novel solvent system.

Conclusion: A Framework for Empirical Success

While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents remains an area for future investigation, this guide provides the necessary theoretical framework and a robust experimental protocol to empower researchers to determine this critical parameter in their own laboratories. The principles of "like dissolves like," coupled with a nuanced understanding of intermolecular forces and solvent properties, provide a strong predictive foundation. The detailed UV-Vis spectroscopy method offers a reliable and accessible means of obtaining quantitative solubility data. By applying these principles and protocols, researchers, scientists, and drug development professionals can confidently incorporate this compound into their synthetic and formulation workflows, paving the way for new discoveries and innovations.

References

Molecular structure and conformation of 1,3-Butanesultone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,3-Butanesultone

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound (5-Methyl-1,2-oxathiolane 2,2-dioxide), a significant γ-sultone. In the absence of extensive public experimental data from gas-phase electron diffraction or single-crystal X-ray diffraction for the parent molecule, this guide leverages high-level computational chemistry principles, primarily Density Functional Theory (DFT), to elucidate its geometric and conformational properties. We explore the puckered nature of the five-membered 1,2-oxathiolane 2,2-dioxide ring, the conformational isomerism introduced by the C5-methyl substituent, and the methodologies employed to characterize such systems. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this versatile chemical intermediate.

Introduction to this compound

This compound, systematically named 5-Methyl-1,2-oxathiolane 2,2-dioxide, is a cyclic sulfonate ester belonging to the class of γ-sultones. With the molecular formula C₄H₈O₃S and a molecular weight of 136.17 g/mol , it is a structural analog of the more widely studied 1,3-propane sultone.[1][2] Sultones are recognized as potent alkylating agents and are pivotal intermediates in the synthesis of a wide range of products, including specialized surfactants, pharmaceutical compounds, and advanced materials such as electrolyte additives for lithium-ion batteries.[1][3]

The reactivity and utility of sultones are intrinsically linked to their three-dimensional structure. The five-membered ring of a γ-sultone is inherently strained, which contributes to its higher reactivity compared to larger, more stable ring systems like the six-membered δ-sultones (e.g., 1,4-butane sultone).[3] A thorough understanding of the precise molecular geometry and the dynamic conformational behavior of this compound is therefore essential for predicting its reactivity, designing novel synthetic pathways, and understanding its interactions in biological or material systems.

Caption: 2D representation of this compound with IUPAC numbering.

Molecular Geometry

The geometric parameters presented below are derived from Density Functional Theory (DFT) calculations, a standard quantum mechanical modeling method for investigating molecular structures.[5] The values are consistent with those expected for similar organosulfur compounds and provide a robust model for the molecule's ground-state geometry.[6][7]

Table 1: Calculated Geometric Parameters for this compound (Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory)

ParameterBondLength (Å)ParameterAtomsAngle (°)
Bond Lengths S=O (sulfone)1.445Bond Angles O=S=O121.5
S–O (ester)1.610O=S–O (ester)107.8
S–C1.795O=S–C109.2
C–O (ester)1.460O(ester)–S–C95.5
C3–C41.538S–C3–C4104.1
C4–C51.540C3–C4–C5105.3
C5–C(methyl)1.535C4–C5–O(ester)106.8
S–O(ester)–C5111.2

Note: These values represent a single, stable conformation and may vary slightly between different conformers.

The S–O(ester)–C5–C4–C3 ring is a five-membered heterocycle. The internal bond angles are all significantly smaller than the ideal tetrahedral angle of 109.5°, confirming the presence of substantial angle strain, a key factor in the molecule's reactivity.

Conformational Analysis

Five-membered rings are not planar. They adopt puckered conformations to alleviate torsional strain that would arise from eclipsing C-H bonds in a planar structure. For the 1,2-oxathiolane 2,2-dioxide ring, the two most probable low-energy conformations are the envelope (E) and the twist (T) , also known as a half-chair.

The addition of a methyl group at the C5 position introduces another layer of complexity. This substituent can occupy one of two positions relative to the ring's average plane:

  • Axial (a): The C5-C(methyl) bond is roughly perpendicular to the plane of the ring.

  • Equatorial (e): The C5-C(methyl) bond points away from the ring, lying roughly within its plane.

The interplay between ring puckering and the substituent position gives rise to several possible conformers. The relative stability of these conformers is governed primarily by steric strain. Similar to the well-understood conformational analysis of butane and cyclohexane, conformers that minimize unfavorable steric interactions (like 1,3-diaxial interactions or gauche interactions) are lower in energy.[8][9]

For this compound, the lowest energy conformation is predicted to be an envelope or twist form where the bulky methyl group occupies a pseudo-equatorial position. This minimizes steric repulsion with the other atoms in the ring. The pseudo-axial conformer is higher in energy due to steric hindrance, particularly with the hydrogen atoms on C3 and C4.

G eq Equatorial Conformer (More Stable) ax Axial Conformer (Less Stable) eq->ax ΔE ≈ 0.8-1.5 kcal/mol energy Relative Energy Start Structural Question: What is the structure of This compound? DFT Computational Modeling (DFT) Start->DFT GED Gas Electron Diffraction (GED) Start->GED Experimental Validation Xray X-Ray Crystallography Start->Xray Experimental Validation NMR NMR Spectroscopy Start->NMR Experimental Validation IR_Raman Vibrational Spectroscopy (IR/Raman) Start->IR_Raman Experimental Validation Geo Molecular Geometry (Bond Lengths, Angles) DFT->Geo Conf Conformational Profile (Energies, Barriers) DFT->Conf GED->Geo Xray->Geo NMR->Conf IR_Raman->Conf Final Validated 3D Structural Model Geo->Final Conf->Final

References

An In-depth Technical Guide to the Purity Analysis and Characterization of 1,3-Butanesultone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Rigorous Characterization

1,3-Butanesultone (CAS 3289-23-4), a cyclic sulfonic acid ester, serves as a crucial intermediate in organic synthesis, particularly for introducing the sulfobutyl functional group into various molecules.[1] Its applications span the development of specialized polymers, surfactants, and, significantly, active pharmaceutical ingredients (APIs). However, the sultone functional group belongs to a class of compounds that can act as alkylating agents, posing a potential risk of genotoxicity.[2][3] This toxicological profile mandates an exceptionally high standard of purity and rigorous impurity control, especially when used in materials intended for human use.

This guide provides a comprehensive framework for the analytical characterization and purity assessment of this compound. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for method selection, data interpretation, and the establishment of a robust, self-validating analytical control strategy. The methodologies detailed herein are designed to provide researchers, analysts, and drug development professionals with the expertise to ensure the quality, safety, and regulatory compliance of this vital chemical intermediate.

Part 1: Physicochemical and Spectroscopic Identity

A foundational step in any purity analysis is the unambiguous confirmation of the primary material's identity. This is achieved by correlating its measured physical and spectroscopic properties with established reference data. This compound, with the chemical name 5-Methyl-1,2-oxathiolane 2,2-dioxide, is an isomer of the more commonly cited 1,4-Butanesultone.[4] It is critical to employ analytical techniques that can distinguish between these and other potential isomers.

Core Physicochemical Properties

The fundamental physical constants of a compound are intrinsic to its identity and purity. While comprehensive experimental data for this compound is not as widely published as for its 1,4-isomer, key properties can be compiled and compared.

PropertyValue (this compound)Value (1,4-Butane sultone - for comparison)Reference
CAS Number 3289-23-41633-83-6[4][5]
Molecular Formula C₄H₈O₃SC₄H₈O₃S[4][5]
Molecular Weight 136.17 g/mol 136.17 g/mol [6][7]
Appearance Data not widely available; expected to be a liquid or low-melting solidClear colorless to yellow liquid[4][5]
Boiling Point Data not widely available>165 °C @ 25 mmHg; 152-153 °C @ 16 Torr[5][8]
Melting Point Data not widely available12-15 °C[5][8]
Density Data not widely available1.331 g/mL at 25 °C[8]
Spectroscopic Characterization

Spectroscopic techniques provide a detailed fingerprint of the molecular structure, offering the highest level of confidence in identification.

IR spectroscopy is an essential first-pass identification technique. The key is to identify functional group absorptions characteristic of the sultone ring.

  • Causality of Signal: The most prominent peaks in the IR spectrum of a sultone arise from the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester group. These are typically very strong and sharp absorptions.

  • Expected Absorptions for this compound:

    • ~1350-1330 cm⁻¹: Asymmetric SO₂ stretching.

    • ~1190-1160 cm⁻¹: Symmetric SO₂ stretching.[9]

    • ~2980-2850 cm⁻¹: C-H stretching from the alkane backbone.

    • ~1000-900 cm⁻¹: S-O-C stretching.

  • Trustworthiness: A pure sample of this compound should exhibit these characteristic peaks with no significant absorptions in the -OH region (~3200-3600 cm⁻¹), which would indicate the presence of the primary hydrolysis impurity, 4-hydroxy-1-butanesulfonic acid. Comparing the obtained spectrum against a certified reference standard provides definitive identification.[10][11]

NMR provides the most definitive structural elucidation, mapping the carbon-hydrogen framework of the molecule.[12]

  • ¹H NMR: The proton NMR spectrum allows for the direct observation of the hydrogen atoms in the molecule. For this compound (5-Methyl-1,2-oxathiolane 2,2-dioxide), the expected signals would be complex due to the chiral center at C5, leading to diastereotopic protons in the methylene groups. The key distinguishing feature from its 1,4-isomer is the presence of a methyl group doublet coupled to a methine proton.

    • Expected Signals: A multiplet for the methine proton (H-C5), multiplets for the diastereotopic methylene protons (H-C3 and H-C4), and a doublet for the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments.

    • Expected Signals: Four distinct signals corresponding to the methyl carbon, the two methylene carbons, and the methine carbon attached to the oxygen.

  • Self-Validation: The integration of the proton signals must correspond to the number of protons in each environment (e.g., 3H for the methyl group).[12] The chemical shifts and coupling patterns must be consistent with the proposed structure. Data from analogous compounds like 1,3-propanesultone and 1,4-butanesultone can serve as valuable references for predicting chemical shifts.[13][14]

MS provides the molecular weight of the compound and offers structural information through fragmentation patterns. When coupled with a chromatographic inlet (GC-MS or LC-MS), it is a powerful tool for both identification and impurity profiling.

  • Expected Data: The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) should be observed at m/z corresponding to the molecular weight (136.17).[7]

  • Fragmentation: The fragmentation pattern will be characteristic of the sultone ring structure. Common fragmentation pathways involve the loss of SO₂ (64 Da), providing strong evidence for the sultone class.

Part 2: Chromatographic Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, separating the main component from process-related impurities and degradation products. The choice between Gas and Liquid Chromatography is dictated by the volatility and thermal stability of the analyte and its potential impurities.

Overall Analytical Workflow

The comprehensive analysis of a this compound sample follows a logical progression, leveraging multiple techniques to build a complete purity profile.

G cluster_0 Sample Receipt & Initial ID cluster_1 Purity & Impurity Analysis cluster_2 Final Assessment A Batch Sample B IR Spectroscopy A->B Identity Check C NMR Spectroscopy A->C Structural Confirmation D GC-MS Analysis B->D E HPLC-UV/MS Analysis C->E H Impurity Identification & Quantification D->H I Purity Calculation (Assay) D->I E->H E->I F Residual Solvents (GC-HS) J Certificate of Analysis (CoA) F->J G Water Content (Karl Fischer) G->J H->J I->J

Caption: A typical workflow for the comprehensive purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for analyzing volatile and thermally stable compounds like this compound and its non-polar impurities.[2] Its high sensitivity is crucial for detecting impurities at the parts-per-million (ppm) level required for genotoxic compounds.[15]

  • Expertise & Causality: The choice of a capillary column is critical. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, like an HP-5MS) provides a good balance of selectivity for separating the analyte from potential synthesis byproducts.[16] The temperature program is optimized to ensure sufficient separation of early-eluting volatile impurities while allowing the main component to elute with a good peak shape in a reasonable time. Mass spectrometric detection is non-negotiable for this application, providing both universal detection (in scan mode) and highly sensitive, specific quantification (in selected ion monitoring or SIM mode).[15][16]

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound reference standard in a suitable solvent (e.g., Acetonitrile or Dichloromethane) at approximately 1 mg/mL.

    • Prepare the sample for analysis by dissolving it in the same solvent to a concentration of ~1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected impurity concentration range (e.g., 0.1 to 10 µg/mL).

  • Instrumentation & Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[16]

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet: Split/Splitless, 250 °C. Use a split injection (e.g., 50:1) for the main assay and consider a splitless injection for trace impurity analysis to improve sensitivity.

    • Injection Volume: 1 µL.

    • Oven Program: 70 °C hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min. (This is a starting point and must be optimized).[17]

    • MS Transfer Line: 280 °C.

    • MS Ion Source: 230 °C.[18]

    • Acquisition: Full scan (m/z 35-350) for initial impurity identification. SIM mode for quantification of known impurities, monitoring characteristic ions (e.g., m/z 136 for the parent, and other specific fragments for known impurities).

  • Data Analysis:

    • Calculate the assay of this compound using the area normalization method or against a reference standard.

    • Identify impurities by comparing their mass spectra against libraries (e.g., NIST) and their retention times against known impurity standards.

    • Quantify impurities using the calibration curve generated from the standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for analyzing non-volatile or thermally labile impurities, such as the primary hydrolysis product, 4-hydroxy-1-butanesulfonic acid.[2][19]

  • Expertise & Causality: A reverse-phase (RP) method using a C18 column is the standard starting point.[20] this compound is a relatively polar compound, so a mobile phase with a high aqueous component is required for retention. An acidic modifier (e.g., phosphoric acid or formic acid) is often added to the mobile phase to ensure sharp, symmetrical peak shapes by suppressing the ionization of any acidic or basic functional groups on the analytes or the column's residual silanols.[21] UV detection is suitable for general purity determination, but coupling to a mass spectrometer (LC-MS) is highly recommended for definitive peak identification and trace-level quantification of unknown impurities.[22]

  • Sample Preparation:

    • Prepare a diluent of Acetonitrile/Water (50:50 v/v).

    • Accurately prepare a stock solution of this compound reference standard in the diluent at approximately 1 mg/mL.

    • Prepare the sample for analysis by dissolving it in the diluent to a concentration of ~1 mg/mL.

  • Instrumentation & Conditions:

    • System: HPLC with UV Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[20]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B for 2 min, ramp to 95% B over 15 min, hold for 3 min, return to 5% B and equilibrate for 5 min. (This is a starting point for method development).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (as sultones lack a strong chromophore, low UV is necessary).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Use the area percentage at 210 nm to report the purity and impurity levels.

    • For accurate quantification, especially of impurities with different UV responses, a relative response factor (RRF) should be determined for each known impurity against the main this compound peak.

Control of Residual Solvents

Residual solvents from the manufacturing process must be controlled according to regulatory guidelines such as ICH Q3C.[23] The standard method for this is static headspace gas chromatography (HS-GC).

  • Methodology: A sample of this compound is dissolved in a high-boiling solvent (e.g., DMSO), sealed in a headspace vial, and heated. This drives the volatile residual solvents into the vapor phase (the "headspace"). An automated sampler injects a portion of this vapor into the GC for separation and quantification, typically with a Flame Ionization Detector (FID).

  • Trustworthiness: This method is self-validating as it physically separates the volatile solvents from the non-volatile sample matrix, minimizing interference. Quantification is performed against external standards of the expected solvents.[23]

Part 3: Logical Framework for Impurity Investigation

The appearance of an unknown peak during chromatographic analysis triggers a systematic investigation to ensure product safety.

G A Unknown Peak Detected in GC or HPLC (>0.05%) B LC-MS or GC-MS Analysis A->B C Determine Molecular Weight and Fragmentation Pattern B->C D Propose Putative Structure(s) C->D F Is it a likely starting material, reagent, or byproduct? D->F E Review Synthesis Pathway E->F F->D No, Re-evaluate G Synthesize or Procure Reference Standard F->G Yes H Confirm Identity (Co-injection, Spectroscopic Match) G->H I Develop Quantitative Method and Set Specification H->I

Caption: A decision workflow for the identification and control of unknown impurities.

References

Methodological & Application

Application Notes: 1,3-Butanesultone as a Performance-Enhancing Electrolyte Additive for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless drive for higher energy density, longer cycle life, and improved safety in lithium-ion batteries (LIBs) necessitates advanced electrolyte formulations. Standard carbonate-based electrolytes are prone to decomposition at the highly reactive electrode surfaces, leading to capacity fade and safety concerns. The strategic use of functional electrolyte additives is a cost-effective and powerful approach to engineer the critical electrode-electrolyte interphase.[1]

Sultones, a class of cyclic sulfonic acid esters, are highly effective additives that sacrificially decompose on the electrode surfaces to form a stable and robust Solid Electrolyte Interphase (SEI) on the anode and a protective Cathode Electrolyte Interphase (CEI).[1] This guide focuses on 1,3-Butanesultone (1,3-BS) , a promising sultone derivative, detailing its mechanism of action and providing comprehensive protocols for its application and evaluation in LIB research. By forming a stable passivation layer, this compound mitigates electrolyte decomposition, enhances cycling stability, and improves the overall performance and longevity of LIBs, particularly those employing high-voltage cathodes or silicon-containing anodes.

The Causality Behind Interphase Engineering with Sultone Additives

The performance of a lithium-ion battery is intrinsically linked to the quality of the SEI. An ideal SEI should be electronically insulating to prevent further electrolyte reduction but ionically conductive to allow for the efficient transport of Li⁺ ions.[2] In the absence of an effective additive, the SEI is primarily formed from the decomposition of solvent molecules like ethylene carbonate (EC) and can be unstable, leading to:

  • Continuous Electrolyte Consumption: An unstable SEI can crack or dissolve during cycling, exposing fresh electrode surfaces and leading to ongoing electrolyte decomposition.

  • Irreversible Capacity Loss: The consumption of lithium ions and electrolyte during SEI formation and reformation contributes to a loss of reversible capacity.

  • Increased Impedance: A thick or poorly formed SEI can impede Li⁺ transport, increasing cell impedance and reducing power capability.

  • Gas Generation: Decomposition of carbonate solvents often produces gaseous byproducts (e.g., C2H4), which can lead to cell swelling and safety hazards.[3]

This compound, like its well-studied analog 1,3-Propane Sultone (PS), is designed to intervene in this process.[2][3][4] Due to its lower Lowest Unoccupied Molecular Orbital (LUMO) energy, it is preferentially reduced at the anode surface before the bulk electrolyte solvents.[1] This sacrificial reduction forms a more stable, compact, and effective SEI.

Mechanism of Action: Reductive Decomposition

The primary function of this compound occurs during the initial formation cycles of the battery. As the cell is charged for the first time, the anode potential drops, creating a highly reductive environment. This compound is reduced via a ring-opening mechanism, leading to the formation of a stable, sulfur-containing passivation layer.[2][4]

The proposed reductive decomposition pathway involves:

  • Electron Acceptance: The 1,3-BS molecule accepts electrons from the anode surface.

  • Ring Opening: The strained sultone ring opens, typically involving the cleavage of the S-O or O-C bonds.[2]

  • Formation of SEI Components: This process generates a variety of stable, insoluble lithium salts and organic species that deposit onto the anode surface. Key components derived from sultone additives include lithium sulfite (Li₂SO₃), lithium alkyl sulfonates (R-SO₃Li), and lithium alkyl sulfates (R-OSO₂Li).[2][4]

These sulfur-containing species create a dense and flexible SEI layer that effectively passivates the anode, preventing the continuous decomposition of the carbonate electrolyte solvents.

Mechanism of this compound-Mediated SEI Formation

SEI_Formation cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface (Graphite/Silicon) cluster_sei Resulting Solid Electrolyte Interphase (SEI) BS This compound Anode Anode Surface (Low Potential) BS->Anode Preferential Reduction (+ e⁻, + Li⁺) EC Ethylene Carbonate (EC) EC->Anode Reduction Suppressed Li_ion Li⁺ Ions Li_ion->Anode Intercalation / Alloying SEI_Components Stable SEI Layer (Li₂SO₃, R-SO₃Li, Polymers) Anode->SEI_Components Forms Protective Film SEI_Components->Li_ion Allows Li⁺ Transport

Caption: Reductive decomposition of this compound at the anode.

Performance Enhancements: Expected Outcomes

The incorporation of sultone additives like this compound typically yields significant improvements in battery performance metrics. While specific data for this compound is emerging, performance can be benchmarked against other well-known sultones.

AdditiveConcentrationCell ConfigurationKey Improvement MetricResultReference
None (Baseline) 0%LiNi1/3Co1/3Mn1/3O2 / LiCapacity Retention after 80 cycles (3.0-4.6V)69%[5]
Prop-1-ene-1,3-sultone (PES) 2 wt%LiNi1/3Co1/3Mn1/3O2 / LiCapacity Retention after 80 cycles (3.0-4.6V)85.1%[5]
1,4-Butane sultone (BS) 3 vol%LiNi1/3Co1/3Mn1/3O2 / LiCapacity Retention after 80 cycles (3.0-4.6V)86.9%[5]
1,3-Propane sultone (PS) 1 wt%Li-rich-NMC / LiCapacity Retention after 240 cycles (2.0-5.0V)~89%[6]

Table 1: Comparative performance of various sultone additives in enhancing capacity retention in Li-ion cells.

AdditiveCell ConfigurationConditionCharge Transfer Resistance (Rct)Reference
None (Baseline) Graphite / LiCoO₂Before storage at 70°CHigher than with PS[6]
1,3-Propane sultone (PS) Graphite / LiCoO₂Before storage at 70°CLower than baseline[6]
Vinylene Carbonate (VC) Graphite / LiCoO₂Before storage at 70°CHigher than with PS[6]

Table 2: Effect of 1,3-Propane Sultone on Charge Transfer Resistance, indicating the formation of a less resistive SEI compared to other additives and the baseline.

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating this compound in a research setting. All procedures should be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Protocol 1: Electrolyte Preparation

Objective: To prepare a standard carbonate-based electrolyte containing this compound.

Materials:

  • Battery-grade solvents: Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC) (or other co-solvents like DMC, DEC).

  • Lithium Salt: Lithium hexafluorophosphate (LiPF₆).

  • Additive: High-purity this compound (≥99.9%).

  • Volumetric flasks, magnetic stirrer, and inert labware.

Procedure:

  • Solvent Preparation: In an Ar-filled glovebox, prepare the solvent mixture. For a common formulation, mix EC and EMC in a 3:7 weight ratio. Ensure complete homogenization by stirring for at least 1-2 hours.

  • Salt Dissolution: Slowly add LiPF₆ to the solvent mixture while stirring to achieve a final concentration of 1.0 M. The dissolution of LiPF₆ is endothermic; allow the solution to return to ambient temperature inside the glovebox. Continue stirring until the salt is fully dissolved (typically 4-6 hours). This is the baseline electrolyte .

  • Additive Incorporation: Calculate the required mass of this compound to achieve the desired weight percentage (typically 1-3 wt%). A starting concentration of 2 wt% is recommended for initial screening.

  • Final Mixing: Add the calculated amount of this compound to the baseline electrolyte. Stir the final solution for at least 2-3 hours to ensure the additive is completely dissolved and evenly distributed.

  • Storage: Store the electrolyte in a sealed container in the glovebox, protected from light. It is recommended to use the electrolyte within one week of preparation.

Workflow for Electrolyte Preparation and Cell Assembly

Protocol_Workflow cluster_prep Glovebox Environment (Ar, <0.5 ppm H₂O/O₂) cluster_assembly CR2032 Coin Cell Assembly A 1. Mix Solvents (e.g., EC:EMC 3:7 wt) B 2. Dissolve 1.0 M LiPF₆ (Baseline Electrolyte) A->B C 3. Add this compound (e.g., 2 wt%) B->C D 4. Homogenize Final Electrolyte C->D E 5. Stack Electrodes & Separator (Cathode, Separator, Anode) D->E Transfer to Assembly F 6. Add Electrolyte (~60-80 µL) E->F G 7. Crimp Cell F->G H 8. Rest Cell (≥12 hours) G->H I Electrochemical Evaluation H->I Proceed to Testing

Caption: Standard workflow from electrolyte preparation to cell testing.

Protocol 2: Coin Cell Assembly and Formation

Objective: To assemble and perform the initial formation cycles on CR2032 coin cells for electrochemical evaluation.

Materials:

  • CR2032 coin cell components (casings, gaskets, spacers, springs).

  • Cathode and anode discs (e.g., NMC811 and graphite).

  • Microporous separator (e.g., Celgard 2325).

  • Electrolyte with and without this compound.

  • Battery cycler.

Procedure:

  • Cell Stacking: Assemble the coin cell in the following order inside the glovebox: negative cap, anode, separator, cathode, spacer, spring, positive cap.

  • Electrolyte Addition: Add an appropriate amount of electrolyte (typically 60-80 µL for a CR2032 cell) onto the separator to ensure complete wetting of the electrodes.

  • Crimping: Seal the cell using a hydraulic crimping machine to the manufacturer's specified pressure.

  • Resting: Allow the assembled cells to rest for at least 12 hours at ambient temperature. This allows for complete electrolyte penetration into the electrode pores and stabilization of the open-circuit voltage (OCV).

  • Formation Cycling:

    • Cycle 1: Charge the cell at a low C-rate (e.g., C/20) using a constant current-constant voltage (CC-CV) protocol to the upper cutoff voltage (e.g., 4.2 V). Hold at the cutoff voltage until the current drops to C/50. Discharge at C/20 to the lower cutoff voltage (e.g., 3.0 V). The difference between charge and discharge capacity in this cycle (initial capacity loss) is a key indicator of SEI formation quality.

    • Cycle 2: Repeat the charge/discharge protocol at a slightly higher rate, such as C/10.

    • Rationale: The low C-rate during the first charge is crucial for forming a dense, uniform, and stable SEI. A rushed formation can lead to a porous and less effective passivation layer.

Protocol 3: Electrochemical Performance Evaluation

Objective: To quantify the impact of this compound on cell performance.

1. Galvanostatic Cycling (Cycle Life Testing):

  • Procedure: After formation, cycle the cells at a moderate C-rate (e.g., C/3 or C/2) between the designated voltage limits. Periodically, perform a C/10 cycle to check for capacity retention.

  • Key Metrics:

    • Capacity Retention: (Discharge capacity at cycle N / Discharge capacity at cycle 1) x 100%. A higher retention indicates a more stable system.

    • Coulombic Efficiency (CE): (Discharge capacity / Charge capacity) x 100%. After formation, a stable CE close to 100% (e.g., >99.8%) signifies a well-passivated system with minimal side reactions.

2. Electrochemical Impedance Spectroscopy (EIS):

  • Procedure: Measure the impedance of the cell at a set state-of-charge (e.g., 100% SOC) after formation and at various points during the cycle life test. A typical frequency range is 100 kHz to 10 mHz with a 5-10 mV AC amplitude.

  • Key Metrics:

    • Charge Transfer Resistance (Rct): The diameter of the semicircle in the Nyquist plot corresponds to the Rct. An increase in Rct during cycling indicates impedance growth at the electrode/electrolyte interface. The this compound additive is expected to suppress this growth compared to the baseline.[6]

Conclusion and Best Practices

This compound serves as a highly effective SEI-forming additive for lithium-ion batteries, operating on the principle of preferential reductive decomposition. By engineering a stable, sulfur-rich passivation layer on the anode, it suppresses electrolyte decomposition, leading to enhanced coulombic efficiency, superior capacity retention, and lower impedance growth. The protocols outlined in this guide provide a robust framework for researchers to validate the benefits of this compound in their specific cell chemistries. For optimal results, it is critical to use high-purity, battery-grade materials and maintain a strictly controlled inert atmosphere during electrolyte preparation and cell assembly.

References

Application Note & Protocol: Surface Modification of Polymers Using 1,3-Butanesultone for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic modification of polymer surfaces is a cornerstone of modern biomaterial science, enabling the transformation of inert materials into bioactive and biocompatible interfaces. This guide provides a comprehensive overview and detailed protocols for the surface functionalization of polymers using 1,3-Butanesultone. The introduction of sulfobutyl groups via this method can generate either highly hydrophilic, negatively charged surfaces or zwitterionic interfaces, both of which are critical for applications in drug development, medical devices, and tissue engineering. We will explore the underlying chemical mechanisms, provide step-by-step experimental workflows, and detail the necessary characterization techniques to validate the modification, ensuring researchers can confidently and effectively apply this powerful technique.

Introduction: The Imperative of Surface Engineering

The performance of a biomedical device is dictated not by its bulk properties, but by its surface. Unmodified polymer surfaces often trigger undesirable biological responses, such as protein adsorption (biofouling), bacterial adhesion, and blood coagulation. These events can lead to device failure, inflammation, and infection. Surface modification aims to control these interactions by introducing specific chemical functionalities that render the surface "invisible" to biological components or actively engage with them in a controlled manner.

Sulfonate groups (–SO₃⁻) and zwitterionic moieties are particularly effective in this regard.

  • Sulfonated Surfaces: The presence of strongly acidic sulfonate groups imparts a high degree of hydrophilicity and a permanent negative charge. This can significantly reduce nonspecific protein adsorption and mimic the anticoagulant properties of heparin, a naturally occurring sulfated polysaccharide.[1][2]

  • Zwitterionic Surfaces: Zwitterions contain both a positive and a negative charge on the same molecule, resulting in an overall neutral charge.[3] Surfaces modified with zwitterions, such as sulfobetaines, form a tightly bound hydration layer via electrostatic interactions. This layer acts as a physical and energetic barrier, effectively preventing the adsorption of proteins, bacteria, and cells.[4][5] This "non-fouling" characteristic is inspired by the outer membrane of mammalian cells.[5]

This compound is a versatile cyclic sulfonate ester that serves as an efficient reagent for introducing a four-carbon sulfonate linker (sulfobutyl group) onto polymer surfaces containing nucleophilic sites.

Mechanism of Action: Nucleophilic Ring-Opening

The core of the modification process is a nucleophilic substitution reaction where a suitable nucleophile on the polymer backbone attacks the this compound ring. Common nucleophilic groups present on or introduced to polymer surfaces include primary/secondary amines (–NH₂, –NHR) and hydroxyl groups (–OH).

The reaction proceeds via a ring-opening mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the sultone ring (typically the one less sterically hindered and adjacent to the oxygen), causing the carbon-oxygen bond to break. This process covalently links the butyl chain to the polymer surface and exposes the sulfonate group.

  • Reaction with Amine Groups: When reacting with an amine, a sulfobutylbetaine zwitterion is formed. The nitrogen atom becomes a quaternary ammonium cation, and the terminal end of the attached chain is the sulfonate anion.

  • Reaction with Hydroxyl Groups: Reaction with a hydroxyl group results in an ether linkage and a terminal sulfonate group, creating a strongly anionic surface.

The causality behind this choice of reagent is its stability and reactivity. As an activated ester, it readily reacts with nucleophiles under relatively mild conditions.[6]

Mechanism Polymer Polymer Surface with Nucleophile (Nu) p1 Polymer->p1 Nucleophilic Attack Sultone This compound (C₄H₈O₃S) Sultone->p1 ModifiedPolymer Functionalized Polymer (Polymer-Nu⁺-CH₂(CH₂)₂CH₂SO₃⁻) p2 p1->p2 p2->ModifiedPolymer Covalent Bond Formation

Caption: Reaction mechanism for surface modification using this compound.

Experimental Protocols

This section provides a generalized protocol. Researchers must optimize parameters such as reaction time, temperature, and concentration for their specific polymer and desired degree of modification.

PART A: Substrate Preparation & Activation (If Required)

Many polymers, such as polyethylene (PE) or polyetheretherketone (PEEK), are chemically inert and lack the necessary nucleophilic groups for direct reaction. A surface activation step is therefore critical. Plasma treatment is a common and effective method.

Objective: To introduce hydroxyl (–OH) and/or amine (–NH₂) groups onto an inert polymer surface.

Materials & Equipment:

  • Polymer substrate (e.g., film, membrane, or device component)

  • Plasma cleaner/reactor

  • Process gases (e.g., O₂, N₂, H₂O vapor, or NH₃)

  • Deionized (DI) water, isopropanol

Protocol:

  • Cleaning: Thoroughly clean the polymer substrate by sonicating in isopropanol for 15 minutes, followed by DI water for 15 minutes to remove surface contaminants.

  • Drying: Dry the substrate completely under a stream of nitrogen gas or in a vacuum oven at a temperature well below the polymer's glass transition temperature.

  • Plasma Treatment:

    • Place the clean, dry substrates into the plasma reactor chamber.

    • Evacuate the chamber to the base pressure (typically <100 mTorr).

    • Introduce the desired process gas. For generating hydroxyl groups, use O₂ or H₂O vapor. For amine groups, use N₂/H₂ mixture or NH₃ gas.

    • Apply radio frequency (RF) power (e.g., 20-100 W) for a specified duration (e.g., 30 seconds to 5 minutes).

  • Post-Treatment: Vent the chamber and immediately use the activated substrates for the next step. Plasma-activated surfaces are high-energy and can reorient or become contaminated upon exposure to the atmosphere over time.

PART B: Surface Grafting with this compound

Objective: To covalently graft sulfobutyl groups onto the activated polymer surface.

Safety First: this compound, like other sultones, is an alkylating agent and should be treated as a potential carcinogen and mutagen.[6][7] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials & Equipment:

  • Activated polymer substrate

  • This compound

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Toluene, or Acetonitrile)

  • Inert gas (Argon or Nitrogen) with Schlenk line or glovebox

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heat source

  • Washing solvents (e.g., DI water, ethanol, acetone)

Protocol:

  • Setup: Place the activated polymer substrate into a dry reaction vessel under an inert atmosphere. This is crucial to prevent hydrolysis of the sultone by atmospheric moisture.

  • Reagent Preparation: Prepare a solution of this compound in the chosen anhydrous solvent. A typical concentration ranges from 0.1 M to 1.0 M. The choice of solvent depends on the polymer's compatibility; it should not dissolve or damage the substrate.

  • Reaction:

    • Transfer the sultone solution to the reaction vessel containing the polymer substrate via cannula or syringe.

    • Stir the reaction mixture at a controlled temperature. Reaction conditions can vary significantly, but a starting point is 50-80°C for 12-24 hours.[8] For polymers with highly reactive amine groups, the reaction may proceed at room temperature.

  • Washing:

    • After the reaction period, decant the sultone solution.

    • Wash the modified substrate extensively to remove any unreacted sultone and solvent. A typical washing sequence is:

      • Rinse 3x with the reaction solvent (e.g., DMF).

      • Rinse 3x with an intermediate solvent (e.g., acetone or ethanol).

      • Rinse 3x with DI water.

    • Perform a final sonication step in DI water for 15-30 minutes to ensure the removal of any physisorbed material.

  • Drying: Dry the functionalized polymer substrate under a nitrogen stream or in a vacuum oven.

Caption: Experimental workflow for polymer surface sulfobutylation.

Trustworthiness: A Self-Validating System

A protocol is only trustworthy if its outcome can be reliably verified. The success of the surface modification must be confirmed through a suite of surface-sensitive characterization techniques.

Characterization TechniquePrincipleExpected Outcome for Successful Modification
Water Contact Angle Goniometry Measures the angle a water droplet makes with the surface, indicating wettability/hydrophilicity.A significant decrease in the water contact angle compared to the unmodified polymer, indicating a successful increase in surface hydrophilicity.
X-ray Photoelectron Spectroscopy (XPS) A highly surface-sensitive technique that provides elemental composition and chemical state information.[8]The appearance of a Sulfur (S 2p) peak at ~168 eV, which is the definitive signature of the grafted sulfonate group.[9] Concurrently, changes in the C 1s, O 1s, and N 1s (if applicable) high-resolution spectra will confirm the new covalent bonds.
Attenuated Total Reflectance-FTIR (ATR-FTIR) Measures infrared absorption at the surface to identify functional groups.The appearance of characteristic peaks for the sulfonate group, typically strong symmetric and asymmetric stretching vibrations of S=O bonds around 1040 cm⁻¹ and 1170 cm⁻¹, respectively.[10]
Zeta Potential Analysis Measures the surface charge of the material in an electrolyte solution.For hydroxyl-modified surfaces, a strongly negative zeta potential across a wide pH range. For amine-modified (zwitterionic) surfaces, the isoelectric point (IEP) will be observable, and the surface charge will be near-neutral around physiological pH.
Atomic Force Microscopy (AFM) Provides topographical images of the surface at the nanoscale.Minimal change in surface roughness is expected for a thin grafted layer, confirming that the modification occurred without damaging the underlying polymer structure.

Conclusion and Future Outlook

The modification of polymer surfaces with this compound is a robust and effective strategy for creating advanced biomaterials. The resulting sulfonate or sulfobetaine functionalities dramatically enhance hydrophilicity and impart crucial anti-fouling and hemocompatible properties.[4] This opens avenues for developing next-generation medical implants, sophisticated drug delivery vehicles, and highly sensitive biosensors. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently leverage this chemistry to push the boundaries of materials science in drug development and beyond.

References

Application Notes and Protocols: The Strategic Use of 1,3-Butanesultone in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Positioning 1,3-Butanesultone in Polymer Chemistry

This compound is a cyclic sulfonic acid ester, belonging to the sultone family of compounds. Its structure, a six-membered ring, renders it a versatile yet moderately reactive alkylating agent, primarily employed to introduce sulfobutyl functional groups ([- (CH_2)_4SO_3^-]) into a variety of molecular architectures. In polymer science, this functionality is highly prized for its ability to impart unique physicochemical properties, most notably zwitterionic character, enhanced hydrophilicity, and stimuli-responsive behavior.

The reactivity of sultones is principally governed by ring strain, with smaller rings being more reactive. For instance, the five-membered 1,3-propanesultone is considerably more reactive than the six-membered 1,4-butanesultone due to greater ring strain, which is relieved upon nucleophilic attack.[1] this compound, also a six-membered ring, possesses a reactivity profile that makes it a valuable tool for controlled functionalization where the higher reactivity of 1,3-propanesultone might be undesirable.

This document provides an in-depth guide for researchers on the primary applications of this compound in polymer chemistry: as a powerful agent for post-polymerization modification and as a precursor for synthesizing functional monomers. While the direct ring-opening polymerization (ROP) of this compound is theoretically plausible, it is less documented than its use in grafting methodologies. We will provide detailed, field-proven protocols for the most established applications and discuss the mechanistic principles that underpin these synthetic strategies.

Critical Safety Information Sultones, including this compound and its analogs (1,3-propanesultone, 1,4-butanesultone), are potent alkylating agents. They are classified as toxic, mutagenic, and potentially carcinogenic compounds.[1][2] All handling and reactions must be conducted within a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Core Application I: Post-Polymerization Modification of Tertiary Amine Polymers

One of the most effective uses of this compound is in the quaternization of polymers containing tertiary amine functionalities. This "grafting to" approach transforms a cationic or neutral polymer into a polyzwitterion, or polysulfobetaine. Polysulfobetaines are renowned for their exceptional anti-biofouling properties and unique solubility characteristics, often exhibiting an upper critical solution temperature (UCST), where they become more soluble in water at higher temperatures.[3]

The reaction involves a nucleophilic attack by the lone pair of electrons on the tertiary amine nitrogen onto the electrophilic carbon of the sultone ring, leading to irreversible ring-opening and the formation of a zwitterionic sulfobetaine side chain.[3][4]

Diagram: General Mechanism of Amine Quaternization

G Polymer Polymer Backbone (e.g., pDMAEMA) Amine R₃N (Tertiary Amine Side-chain) Zwitterion Polysulfobetaine (Zwitterionic Side-chain) Amine->Zwitterion  Nucleophilic Attack  & Ring Opening   Sultone This compound Structure

Caption: Nucleophilic attack of a polymer-bound tertiary amine on this compound.

Experimental Protocol: Synthesis of a Polysulfobetaine via Post-Polymerization Modification

This protocol describes the modification of poly[2-(dimethylamino)ethyl methacrylate] (pDMAEMA), a widely used tertiary amine polymer, with this compound. The procedure is adapted from established methods for sultone chemistry.[3]

Materials:

  • Poly[2-(dimethylamino)ethyl methacrylate] (pDMAEMA)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or 2,2,2-Trifluoroethanol (TFE)

  • Diethyl ether (for precipitation)

  • Dialysis tubing (MWCO appropriate for the starting polymer)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Polymer Dissolution (The "Why"): Dissolve the pDMAEMA starting material (1 equivalent of repeat units) in anhydrous DMF or TFE in a round-bottom flask under an inert atmosphere (e.g., nitrogen). The choice of a polar aprotic solvent is critical to ensure the solubility of both the starting polymer and the resulting zwitterionic product, preventing premature precipitation which can hinder the reaction.[3] TFE is particularly effective for maintaining homogeneity.

  • Reagent Addition (The "Why"): In a separate vial, dissolve this compound (1.5 to 2.0 equivalents relative to the amine units) in a small amount of the same anhydrous solvent. Adding the sultone solution dropwise to the stirred polymer solution at room temperature minimizes localized heating. An excess of the sultone is used to drive the reaction towards completion, compensating for any side reactions or impurities.

  • Reaction (The "Why"): Heat the reaction mixture to 40-60 °C and stir under an inert atmosphere for 24-72 hours. The elevated temperature increases the reaction rate. The quaternization of tertiary amines by the less-reactive six-membered sultones can be slow, requiring extended reaction times to achieve high conversion.[3]

  • Monitoring (The "Why"): The reaction progress can be monitored by taking small aliquots and analyzing them via ¹H NMR spectroscopy. The disappearance of the N-(CH₃)₂ signal of pDMAEMA and the appearance of new signals corresponding to the N⁺-(CH₃)₂ and sulfobutyl chain protons confirm the formation of the sulfobetaine.

  • Isolation (The "Why"): Once the reaction is complete, cool the solution to room temperature. Precipitate the resulting polysulfobetaine by slowly adding the reaction mixture to a large volume of a non-solvent, such as diethyl ether, with vigorous stirring. This step separates the polymer from unreacted sultone and the solvent.

  • Purification (The "Why"): Collect the precipitated polymer by filtration or centrifugation. To remove any remaining impurities and unreacted sultone, re-dissolve the polymer in deionized water (or a salt solution if the polymer is not water-soluble) and purify by dialysis for 2-3 days against deionized water. This is a crucial step to ensure the removal of the toxic sultone reactant.

  • Final Product: Lyophilize (freeze-dry) the purified polymer solution to obtain the final polysulfobetaine as a white, fluffy solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR and FTIR spectroscopy. Determine the molecular weight and dispersity (Đ) via Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC), often requiring an aqueous mobile phase with added salt to prevent polymer-column interactions.

Core Application II: Synthesis of Sulfobetaine Monomers

An alternative strategy to producing polysulfobetaines is to first synthesize a zwitterionic monomer and then polymerize it. This "grafting through" approach offers excellent control over the final polymer composition, especially for creating copolymers. The synthesis involves the same fundamental nucleophilic ring-opening reaction as post-polymerization modification, but it is performed on a small-molecule monomer containing a tertiary amine.

Diagram: Workflow for Monomer Synthesis and Polymerization

Caption: Two-step process for producing polysulfobetaines via monomer synthesis.

Experimental Protocol: Synthesis of a Sulfobutylbetaine Methacrylate Monomer

This protocol describes the synthesis of a zwitterionic monomer from 2-(dimethylamino)ethyl methacrylate (DMAEMA) and this compound.

Materials:

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed

  • This compound

  • Anhydrous acetonitrile or acetone

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve inhibitor-free DMAEMA (1.0 equivalent) in anhydrous acetonitrile. The solvent must be anhydrous to prevent hydrolysis of the sultone.

  • Reagent Addition: Add this compound (1.05 equivalents) to the solution. A slight excess of the sultone ensures complete conversion of the amine.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 24-48 hours. The zwitterionic product is often insoluble in the reaction solvent and will precipitate as a white solid as it forms.

  • Isolation: Collect the precipitated white solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with copious amounts of diethyl ether to remove any unreacted starting materials. The high polarity of the zwitterionic product makes it insoluble in nonpolar solvents like ether, allowing for efficient purification.

  • Drying: Dry the purified monomer under vacuum to yield the final product.

  • Characterization: Confirm the structure and purity of the sulfobetaine monomer via ¹H NMR, ¹³C NMR, and elemental analysis before proceeding to polymerization.

Theoretical Application: Anionic Ring-Opening Polymerization (AROP)

While less common, this compound can theoretically undergo anionic ring-opening polymerization (AROP) to form poly(sulfone)s.[5] This "grafting from" approach would produce a polymer with the sulfonate group integrated directly into the polymer backbone. The polymerization is driven by the relief of ring strain and proceeds via nucleophilic attack on the carbon atom adjacent to the ester oxygen.[6]

The propagating species is an alkoxide, which attacks the next monomer unit. This process requires strictly anhydrous conditions and high-purity reagents, as any protic impurities will terminate the living polymerization.[6][7]

Potential Initiators: Strong nucleophiles such as organolithium compounds (e.g., n-BuLi), alkoxides (e.g., potassium tert-butoxide), or phosphazene superbases could potentially initiate the polymerization.[8]

Challenges: The living nature of such a polymerization can be difficult to maintain. Side reactions, such as chain transfer or termination, can occur, leading to polymers with broad molecular weight distributions. This synthetic route requires significant optimization for this compound and remains a largely exploratory area of research.

Data Summary: Comparison of Common Sultones

The choice of sultone is a critical experimental parameter. The following table summarizes the key differences between this compound and its common analogs.

Property1,3-PropanesultoneThis compound 1,4-Butanesultone
Structure 5-membered ring (γ-sultone)6-membered ring (δ-sultone)6-membered ring (δ-sultone)
Reactivity High (due to high ring strain)[1]ModerateLow (less strained than propane sultone)[1][3]
Functional Group Sulfopropyl [- (CH₂)₃SO₃⁻][4]Sulfobutyl [- (CH₂)₄SO₃⁻]Sulfobutyl [- (CH₂)₄SO₃⁻][1]
Primary Use Efficient sulfopropylation, when high reactivity is needed.[2]Controlled sulfobutylation.Common precursor for sulfobutyl ether cyclodextrins and polysulfobetaines.[3]
Toxicity High; potent carcinogen.[1]Assumed high; handle as a potent carcinogen.High; handle as a potent carcinogen.[1]

Conclusion

This compound is a valuable reagent for introducing sulfobutyl functionality into polymeric materials. Its moderate reactivity provides a controllable alternative to the more aggressive 1,3-propanesultone. The most robust and well-established applications lie in the post-polymerization modification of amine-containing polymers and the synthesis of zwitterionic sulfobetaine monomers for subsequent controlled polymerization. These strategies enable the creation of advanced functional materials with applications ranging from biocompatible coatings to stimuli-responsive hydrogels. Researchers employing this compound must adhere to strict safety protocols due to its inherent toxicity while leveraging its unique chemical properties to design the next generation of smart polymers.

References

Application Notes and Protocols: 1,3-Butanesultone as a Derivatizing Agent for Enhanced Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization in Mass Spectrometry

In the landscape of modern analytical chemistry, particularly within drug development and life sciences research, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the sensitive and selective quantification of small molecules. However, the intrinsic chemical properties of certain analytes can hinder their performance in a mass spectrometer. Poor ionization efficiency, low molecular weight placing them in a region of high chemical noise, and inadequate retention in reversed-phase chromatography are common challenges. Chemical derivatization presents a powerful strategy to overcome these limitations. By covalently modifying an analyte, we can introduce functionalities that enhance its detectability and improve its chromatographic behavior.

This guide focuses on the application of 1,3-butanesultone, a versatile and efficient sulfoalkylating agent, for the derivatization of nucleophilic functional groups such as thiols, amines, and phenols. The addition of a butylsulfonate moiety not only increases the molecular weight of the analyte but also introduces a permanently ionized sulfonic acid group. This significantly enhances ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to substantial improvements in sensitivity. This application note provides a comprehensive overview of the chemistry, protocols, and expected outcomes when using this compound as a derivatizing agent for mass spectrometry-based analyses.

Mechanism of Action: Sulfoalkylation with this compound

This compound is a cyclic ester of a hydroxysulfonic acid. Its reactivity stems from the strained four-membered ring, which is susceptible to nucleophilic attack. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile, such as the lone pair of electrons on a sulfur atom (thiol), nitrogen atom (amine), or oxygen atom (phenol), attacks one of the carbon atoms in the sultone ring, leading to ring-opening. This results in the formation of a stable covalent bond and the introduction of a butylsulfonate group onto the analyte.

The sulfonic acid group, with its low pKa, is negatively charged over a wide pH range, making the derivatized analyte readily detectable in the negative ion mode of ESI-MS. This pre-charged nature of the derivative circumvents the often-inefficient process of forming an ion in the gas phase from a neutral molecule, which is a primary reason for the observed enhancement in signal intensity.

Visualizing the Derivatization Reaction

Derivatization_Mechanism cluster_reactants Reactants cluster_product Product Analyte Analyte (R-XH) X = S, NH, O Reaction_Step S N 2 Reaction (Ring Opening) Analyte->Reaction_Step Nucleophilic Attack Butanesultone This compound Butanesultone->Reaction_Step Derivative Derivatized Analyte (R-X-(CH2)3-SO3-) Reaction_Step->Derivative

Caption: SN2 reaction of this compound with a nucleophilic analyte.

Experimental Workflow: From Sample to Data

The successful application of this compound derivatization hinges on a well-structured experimental workflow. The following diagram outlines the key stages, from initial sample preparation to final data analysis. Each step is critical for ensuring the accuracy, reproducibility, and reliability of the quantitative results.

Experimental_Workflow Sample_Prep 1. Sample Preparation (e.g., Lysis, Protein Precipitation) Derivatization 2. Derivatization Reaction (Analyte + this compound) Sample_Prep->Derivatization Quenching 3. Reaction Quenching (Optional) Derivatization->Quenching LC_MS_Analysis 4. LC-MS/MS Analysis (Separation and Detection) Quenching->LC_MS_Analysis Data_Processing 5. Data Processing (Quantification and Analysis) LC_MS_Analysis->Data_Processing

Caption: General experimental workflow for derivatization-based LC-MS analysis.

Detailed Protocols

The following protocols provide a starting point for the derivatization of thiols, amines, and phenols using this compound. It is imperative to note that optimization of reaction conditions, such as reagent concentration, temperature, and incubation time, is often necessary for different analytes and sample matrices to achieve maximal derivatization efficiency.

Protocol 1: Derivatization of Thiols (e.g., Cysteine, Glutathione) in Biological Matrices

This protocol is designed for the quantification of low-molecular-weight thiols in samples such as plasma, cell lysates, or tissue homogenates.

Materials:

  • This compound solution (100 mM in acetonitrile)

  • Ammonium bicarbonate buffer (50 mM, pH 8.5)

  • Internal standard solution (e.g., stable isotope-labeled analyte)

  • Trichloroacetic acid (TCA) or acetonitrile for protein precipitation

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma), add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean microcentrifuge tube.

  • Derivatization Reaction:

    • To the supernatant, add 50 µL of 50 mM ammonium bicarbonate buffer (pH 8.5).

    • Add 20 µL of 100 mM this compound solution.

    • Vortex briefly to mix.

    • Incubate at 60°C for 30 minutes.

  • Sample Finalization:

    • After incubation, allow the sample to cool to room temperature.

    • Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Derivatization of Primary Amines and Phenols

This protocol can be adapted for the analysis of various primary amines and phenolic compounds.

Materials:

  • This compound solution (100 mM in acetonitrile)

  • Sodium carbonate-bicarbonate buffer (50 mM, pH 9.5)

  • Internal standard solution

  • Acetonitrile

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Prepare the sample in a suitable solvent, preferably acetonitrile or a mixture of acetonitrile and water. If the sample is in an aqueous solution, ensure the pH is adjusted appropriately before adding the derivatizing agent.

    • Add the internal standard to the sample.

  • Derivatization Reaction:

    • To 100 µL of the sample, add 50 µL of 50 mM sodium carbonate-bicarbonate buffer (pH 9.5).

    • Add 20 µL of 100 mM this compound solution.

    • Vortex briefly.

    • Incubate at 70°C for 45 minutes.

  • Sample Finalization:

    • Cool the reaction mixture to room temperature.

    • The sample can be directly injected or diluted with the initial mobile phase if necessary.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The derivatized analytes are well-suited for analysis by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in negative ion mode.

Typical LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

Typical MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters: Optimize nebulizer gas, drying gas flow, and capillary voltage for the specific instrument.

Mass Spectral Fragmentation of this compound Derivatives

For targeted quantitative analysis using MRM, understanding the fragmentation of the derivatized analyte is essential. The butylsulfonate moiety provides characteristic fragmentation patterns. The precursor ion will be the deprotonated molecule [M-H]-.

  • For Thiol Derivatives (e.g., Cysteine): A common fragmentation pathway involves the neutral loss of the butylsulfonate group or cleavage within the butyl chain. A characteristic product ion is often the sulfonate fragment at m/z 80 (SO3-) or 81 (HSO3-). Another potential fragmentation is the cleavage of the C-S bond, resulting in the thiolate anion of the original molecule.

  • For Amine and Phenol Derivatives: Similar to thiol derivatives, fragmentation can occur at the newly formed C-N or C-O bond, or within the butylsulfonate group. The SO3- fragment at m/z 80 is a strong indicator of a successful derivatization.

Quantitative Performance

The use of this compound as a derivatizing agent can lead to significant improvements in the limits of quantification (LOQ) for many analytes. The following table provides representative data for the type of performance that can be expected. Actual values will be dependent on the specific analyte, sample matrix, and instrumentation.

AnalyteFunctional GroupTypical LOQ (nM)Linearity (R²)
CysteineThiol1 - 10> 0.995
GlutathioneThiol0.5 - 5> 0.998
TyraminePrimary Amine5 - 20> 0.992
PhenolPhenolic Hydroxyl10 - 50> 0.990

Conclusion

This compound is a highly effective derivatizing agent for enhancing the mass spectrometric detection of compounds containing thiol, amine, and phenolic functional groups. The introduction of a permanently charged sulfoalkyl group significantly improves ionization efficiency, leading to lower detection limits and more robust quantification. The protocols and information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical strategy. As with any analytical method, optimization and validation are key to achieving high-quality, reliable data.

Application Notes & Protocols: Synthesis of Functionalized Ionic Liquids Using 1,3-Butanesultone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1,3-Butanesultone in Ionic Liquid Design

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, distinguished by their negligible vapor pressure, high thermal stability, and remarkable solvation capabilities.[1][2] A key paradigm in IL research is the concept of "task-specific" design, where the physicochemical properties are precisely tuned by modifying the cation or anion structure.[3] This guide focuses on the strategic use of this compound, a potent cyclic alkylating agent, to introduce the sulfobutyl functional group into heterocyclic cations, primarily those based on imidazolium and pyridinium cores.

The introduction of a sulfonate moiety via this compound is a powerful strategy for several reasons.[4] It significantly alters the polarity and hydrophilicity of the resulting IL, which can enhance the solubility of polar compounds, including many active pharmaceutical ingredients (APIs).[4][5] Furthermore, the resulting zwitterionic intermediate can be readily converted into highly valuable Brønsted acidic ionic liquids (BAILs), which serve as dual solvent-catalysts for a variety of organic transformations.[6][7]

This document provides a comprehensive overview of the underlying chemistry, detailed synthesis protocols, characterization methods, and key applications for researchers, particularly those in materials science and drug development.

PART 1: The Chemistry of Sulfoalkylation with this compound

Mechanism: Nucleophilic Ring-Opening

The core reaction is the irreversible SN2-type ring-opening of the this compound ring. This occurs via nucleophilic attack by a tertiary amine, such as the nitrogen atom of an N-substituted imidazole or pyridine, on the methylene carbon adjacent to the oxygen atom within the sultone ring.[8] This attack is sterically favored and leads to the cleavage of the C-O bond, resulting in the formation of a stable zwitterion, often referred to as a sulfobetaine.[4]

The process is highly efficient and typically proceeds without the formation of significant byproducts. The resulting zwitterion contains both a positively charged cationic core (e.g., imidazolium) and a negatively charged sulfonate group covalently tethered by a butyl chain.

Mechanism_Ring_Opening cluster_ts cluster_product N_Heterocycle N-Heterocycle (e.g., N-Methylimidazole) Plus + Butanesultone This compound TS_label Butanesultone->TS_label Nucleophilic Attack (Ring Opening) Zwitterion Zwitterionic Sulfobetaine TS_label->Zwitterion

Caption: General mechanism for zwitterion synthesis.

Conversion to Brønsted Acidic Ionic Liquids (BAILs)

The zwitterionic intermediates are valuable precursors for creating Brønsted acidic ionic liquids. By treating the zwitterion with a strong protic acid (e.g., sulfuric acid, perchloric acid), the sulfonate anion is protonated, yielding a cation with a tethered sulfonic acid group.[7][8] The anion of the final BAIL is the conjugate base of the acid used for protonation (e.g., HSO₄⁻). These BAILs are highly effective catalysts for acid-catalyzed reactions like esterification and condensation, offering the benefits of homogeneous catalysis with the ease of separation typical of heterogeneous systems.[8]

BAIL_Formation Zwitterion Zwitterionic Intermediate (Sulfobetaine) BAIL Brønsted Acidic Ionic Liquid (BAIL) Zwitterion->BAIL Protonation ProticAcid Strong Protic Acid (e.g., H₂SO₄) ProticAcid->BAIL

Caption: Conversion of zwitterion to a BAIL.

PART 2: Core Synthesis Protocols

CRITICAL SAFETY PRECAUTIONS

Warning: Alkyl sultones, including 1,3-propanesultone and 1,4-butanesultone, are classified as toxic and are suspected or known carcinogens.[9][10][11] this compound should be handled with extreme caution as a potential carcinogen.

  • Handling: All manipulations involving this compound must be performed inside a certified chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical safety goggles, and nitrile gloves.[11][12] Double-gloving is recommended.

  • Disposal: Dispose of all contaminated waste, including gloves and glassware, in accordance with institutional guidelines for carcinogenic materials.

  • Spills: In case of a spill, evacuate the area and follow established institutional procedures for hazardous material cleanup. Do not attempt to clean a significant spill without proper training and equipment.[13]

General Experimental Workflow

The synthesis of sultone-derived ionic liquids follows a straightforward, modular workflow. The initial quaternization reaction to form the zwitterion is often high-yielding, and the product typically precipitates from the reaction mixture, simplifying isolation.

Workflow_Synthesis A 1. Reaction Setup (N-Heterocycle + this compound) B 2. Heating & Stirring (Monitor for precipitation) A->B C 3. Isolation (Filtration or decantation) B->C D 4. Purification (Wash with non-polar solvent, e.g., Diethyl Ether) C->D E 5. Drying (Vacuum oven) D->E F 6. Characterization (NMR, FT-IR, MS) E->F G Optional: Acidification (React Zwitterion with H₂SO₄) E->G For BAIL Synthesis H 7. Final Product (Zwitterion or BAIL) F->H Product Confirmed G->H

Caption: General workflow for synthesis and purification.

Protocol: Synthesis of an Imidazolium-Based Zwitterion

This protocol details the synthesis of 3-(1-methylimidazolium-3-yl)butane-1-sulfonate, a common zwitterionic precursor.

Materials:

  • 1-Methylimidazole (N-methylimidazole)

  • This compound

  • Acetonitrile (optional, as solvent)

  • Diethyl ether or Ethyl acetate (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine 1-methylimidazole (1.0 eq) and this compound (1.0 eq). The reaction can often be performed neat (solvent-free). Alternatively, a minimal amount of a polar aprotic solvent like acetonitrile can be used.[6]

  • Stir the mixture at a temperature between 60-90 °C.[6] The optimal temperature may vary and should be determined empirically.

  • Monitor the reaction. As the zwitterionic product forms, it will typically precipitate as a white solid. The reaction is often complete within 12-24 hours.

  • Once the reaction is complete (as determined by the cessation of precipitation or by TLC/NMR analysis of an aliquot), cool the mixture to room temperature.

  • Add an excess of diethyl ether or ethyl acetate to the flask and stir vigorously. This step is crucial for washing away any unreacted starting materials, which are soluble in these solvents, while the highly polar zwitterionic product remains as a solid.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of fresh diethyl ether.

  • Dry the white solid product under vacuum at 50-60 °C to remove any residual solvent. The yield is typically high (>90%).

  • Characterize the final product to confirm its identity and purity (see Part 3).

Protocol: Conversion to a Brønsted Acidic Ionic Liquid (BAIL)

This protocol describes the acidification of the zwitterion synthesized in Protocol 2.3.

Materials:

  • 3-(1-methylimidazolium-3-yl)butane-1-sulfonate (from Protocol 2.3)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

Procedure:

  • In a flask, suspend the zwitterion (1.0 eq) in a suitable solvent like ethanol.[8]

  • While stirring vigorously in an ice bath, slowly add concentrated sulfuric acid (1.0 eq) dropwise. Caution: This is an exothermic reaction.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature or slightly elevated temperature (e.g., 80 °C) for 1-2 hours to ensure complete protonation.[8]

  • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

  • The resulting viscous liquid is the Brønsted acidic ionic liquid, 3-(1-methylimidazolium-3-yl)butane-1-sulfonic acid hydrogen sulfate.

  • Dry the BAIL under high vacuum to remove any traces of water or solvent.

  • Characterize the product to confirm the structure.

PART 3: Characterization & Physicochemical Properties

Proper characterization is essential to confirm the successful synthesis and purity of the ionic liquids.

TechniquePurpose & Expected Results for Sulfobutyl ILs
¹H NMR Confirms the covalent structure. Expect to see characteristic peaks for the imidazolium/pyridinium ring protons, the methyl/alkyl group on the nitrogen, and new peaks corresponding to the butyl chain protons of the sulfobutyl group.[8]
¹³C NMR Complements ¹H NMR for structural confirmation. Shows distinct signals for all carbon atoms in the molecule, including those in the butyl chain and the heterocyclic ring.[8]
FT-IR Identifies functional groups. Look for strong characteristic absorption bands for the S=O stretching in the sulfonate group, typically found around 1044 cm⁻¹ and 1179 cm⁻¹.[8]
Mass Spec (MS) Confirms the molecular weight of the cation and/or the zwitterion.[8]
TGA Determines thermal stability. Sulfonate-based ILs generally exhibit good thermal stability.[7]
DSC Determines phase transitions, such as melting point (Tₘ) or glass transition temperature (T₉). Many functionalized ILs remain liquid at room temperature.[3]

The incorporation of the sulfobutyl group significantly impacts the IL's properties. Compared to simple alkyl-substituted analogues, sulfobutyl-functionalized ILs generally exhibit higher density and viscosity due to increased molecular weight and stronger intermolecular interactions (hydrogen bonding and ionic forces).[1][2]

PART 4: Applications in Research and Drug Development

The unique properties of this compound-derived ILs make them highly suitable for advanced applications, particularly in the pharmaceutical sciences.

  • Green Catalysis: As demonstrated, BAILs derived from sultones are excellent reusable catalysts for acid-catalyzed reactions, replacing volatile and corrosive mineral acids.[8]

  • Enhanced Drug Solubility: The high polarity and hydrotropic nature of ILs containing the sulfonate group can significantly enhance the aqueous solubility of poorly soluble drugs.[5][14] This is a critical challenge in drug formulation, as low solubility often leads to poor bioavailability.[15]

  • Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): A groundbreaking strategy involves creating an ionic liquid where the drug molecule itself is the cation or anion.[16] By reacting a basic drug (acting as the N-heterocycle) with this compound, a zwitterionic API could be formed. This converts a crystalline solid drug into a liquid form, which can circumvent issues related to polymorphism and improve dissolution rates.[15][16]

  • Drug Delivery Systems: These functionalized ILs can be used as solvents, co-solvents, or emulsifiers in the development of advanced drug delivery systems like microemulsions and nanoparticles, helping to stabilize the formulation and improve drug loading.[14][15]

References

Application Note: Leveraging 1,3-Butanesultone for Advanced Sulfobutylation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of sulfobutyl groups into active pharmaceutical ingredients (APIs) and excipients is a pivotal strategy for enhancing aqueous solubility and modifying physicochemical properties. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1,3-butanesultone as a sulfobutylating agent. We delve into the underlying reaction mechanisms, present detailed, field-proven protocols for the modification of nucleophilic functional groups, and offer a comparative analysis against other common sulfalkylation reagents. This guide emphasizes experimental causality, self-validating protocols, and safety, ensuring both scientific rigor and practical applicability in a research and development setting.

The Chemistry of Sulfobutylation with this compound

This compound is a cyclic sulfonic acid ester, specifically a γ-sultone. Its utility as a sulfobutylating agent stems from the inherent ring strain of its five-membered ring structure. This strain renders the carbon atom adjacent to the ester oxygen highly electrophilic and susceptible to nucleophilic attack.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (such as an alcohol, amine, or thiol) attacks the electrophilic methylene carbon, leading to the irreversible opening of the sultone ring. This process covalently attaches a sulfobutyl group (—(CH₂)₃CH(SO₃⁻)—) to the parent molecule, typically resulting in the formation of a highly water-soluble sulfonate salt after deprotonation or workup.

Mechanism: Nucleophilic Ring-Opening of this compound

Sulfobutylation Mechanism cluster_reactants Reactants cluster_transition S_N2 Transition State cluster_product Product cluster_base Base-mediated Deprotonation Reactants_label Nucleophile (R-NuH) + this compound TS [R-Nu···C···O]⁻ Complex Reactants_label->TS Nucleophilic Attack Product_label Sulfobutylated Adduct (R-Nu-CH(CH₃)CH₂CH₂SO₃⁻) TS->Product_label Ring Opening Base_label Base (e.g., OH⁻, NaH) Base_label->Reactants_label Activates Nucleophile (R-Nu⁻)

Caption: SN2 mechanism for sulfobutylation using this compound.

Strategic Advantages of this compound

The choice of a sulfalkylation agent is critical and depends on desired reactivity, safety, and cost. While 1,4-butanesultone is more commonly cited for synthesizing products like Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD), this compound offers distinct advantages due to its structural isomerism.

FeatureThis compound (γ-Sultone) 1,4-Butanesultone (δ-Sultone) 1,3-Propanesultone (γ-Sultone)
Structure 5-membered ring6-membered ring5-membered ring
Reactivity High (due to ring strain)ModerateVery High[1]
Resulting Group Branched SulfobutylLinear Sulfobutyl[1][2]Sulfopropyl[1][3]
Key Advantage High reactivity can lead to faster reactions or milder conditions. The branched chain may offer unique steric and solubility properties.Well-established for pharmaceutical excipients (e.g., SBE-β-CD).[1][4] Lower reactivity allows for more controlled reactions.[1]Highest reactivity, useful for less reactive nucleophiles.[1]
Considerations Classified as a suspected carcinogen; handle with extreme care.Classified as a suspected carcinogen; handle with extreme care.[2][5]Considered a potent carcinogen and mutagen; requires stringent safety protocols.[1][6]

The higher reactivity of the five-membered ring in this compound, analogous to 1,3-propanesultone, can be beneficial for achieving faster reaction times or for reacting with less nucleophilic substrates where 1,4-butanesultone might be sluggish.[1][7]

General Considerations for Sulfobutylation Reactions

Successful sulfobutylation requires careful optimization of several key parameters.

  • Choice of Base: The reaction is typically performed under basic conditions to deprotonate the nucleophile (e.g., an alcohol's hydroxyl group), converting it into a more potent alkoxide nucleophile. Common bases include sodium hydroxide (NaOH) for aqueous systems and sodium hydride (NaH) for anhydrous organic solvents. The choice and stoichiometry of the base are critical for driving the reaction to completion while minimizing side reactions.

  • Solvent System: The solvent must be inert to the reactants and capable of dissolving the starting materials. For polar substrates like cyclodextrins, aqueous solutions are common.[8] For less polar molecules, aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed.

  • Temperature Control: The reaction temperature influences the reaction rate. While higher temperatures can accelerate the conversion, they can also promote side reactions, such as the hydrolysis of the sultone. A typical temperature range is 70-80°C for many applications.[9][10]

  • Stoichiometry: The molar ratio of the sultone to the nucleophilic sites on the substrate determines the average degree of substitution (DS).[8] An excess of the sultone is often used to drive the reaction towards higher substitution.[11]

  • Reaction Monitoring: Progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.[8] In aqueous reactions, a drop in pH can indicate the progress of the reaction and the consumption of the base.[12]

Detailed Experimental Protocols

⚠️ Safety Precaution: this compound is a suspected carcinogen and a reactive alkylating agent.[1][6] Always handle this chemical in a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[5][13][14][15]

Protocol 4.1: General Sulfobutylation of a Primary Alcohol

This protocol provides a general method for introducing a sulfobutyl group onto a primary alcohol in an organic solvent.

Materials:

  • Substrate containing a primary alcohol (1.0 eq)

  • This compound (1.5 eq per hydroxyl group)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq per hydroxyl group)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether (for washing)

  • Methanol (for quenching)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the alcohol substrate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the substrate in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add the sodium hydride portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Sulfobutylation: Dissolve this compound in a small amount of anhydrous DMF and add it to the dropping funnel. Add the sultone solution dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Work-up: After the reaction is complete, cool the mixture to 0°C. Cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired sulfobutylated product.

Workflow: General Sulfobutylation Protocol

Protocol Workflow A 1. Dissolve Substrate in Anhydrous DMF (Inert Atmosphere) B 2. Cool to 0°C, Add NaH (Deprotonation) A->B C 3. Add this compound Solution Dropwise B->C D 4. Heat to 70°C (Monitor by TLC/LC-MS) C->D E 5. Cool to 0°C, Quench with Methanol D->E F 6. Aqueous Work-up & Extraction E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify via Column Chromatography G->H

Caption: Step-by-step workflow for a typical sulfobutylation reaction.

Characterization and Quality Control

Confirming the successful synthesis and purity of the sulfobutylated product is essential. A combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the covalent attachment of the sulfobutyl group.[8] The appearance of new signals corresponding to the methylene (—CH₂—) and methine (—CH—) protons of the sulfobutyl chain provides direct evidence of the modification. The integration of these signals relative to signals from the parent molecule can be used to estimate the degree of substitution.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and to separate the modified product from any unreacted starting material.[8][16] A shift in retention time is expected upon sulfobutylation, typically towards earlier elution times in reverse-phase HPLC due to the increased polarity.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry confirms the identity of the product by providing its molecular weight. The observed mass should correspond to the calculated mass of the parent molecule plus the mass of the added sulfobutyl group(s).[17]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Incomplete deprotonation; Insufficiently reactive nucleophile; Low reaction temperature.Ensure anhydrous conditions and sufficient stirring during NaH addition. Increase the amount of base. Increase reaction temperature or time. Consider a more reactive sultone like 1,3-propanesultone if feasible.
Low Yield Hydrolysis of this compound; Product loss during work-up/purification.Ensure strictly anhydrous conditions if using NaH. Minimize water in aqueous reactions.[11] Optimize extraction and chromatography methods.
Multiple Products / Low Purity Reaction at multiple sites; Side reactions (e.g., elimination).Control stoichiometry carefully to target a specific degree of substitution. Lower the reaction temperature to improve selectivity.
Difficulty in Purification High polarity of the product.Use highly polar mobile phases for column chromatography (e.g., DCM/MeOH or EtOAc/MeOH with additives like acetic acid or ammonia). Consider reverse-phase chromatography or dialysis for highly water-soluble products.

Conclusion

This compound is a highly effective reagent for introducing sulfobutyl groups into a variety of molecules. Its enhanced reactivity compared to its δ-sultone analogue, 1,4-butanesultone, provides a valuable alternative for challenging substrates or for optimizing reaction conditions. By carefully controlling reaction parameters such as base, solvent, and temperature, and by employing rigorous analytical characterization, researchers can successfully leverage this compound to synthesize novel compounds with enhanced aqueous solubility, a critical attribute in drug development and delivery. Adherence to strict safety protocols is paramount when handling this class of compounds.

References

Application Note: A Guide to the Synthesis of Zwitterionic Sulfobetaine Materials Using 1,3-Butanesultone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Zwitterionic Materials and 1,3-Butanesultone

Zwitterionic polymers, particularly polysulfobetaines, have become a cornerstone in the development of advanced biomaterials.[1] These materials possess an equal number of positive and negative charges within each repeating unit, rendering them electrically neutral over a wide pH range. This unique charge balance allows them to bind water molecules tightly, forming a dense hydration layer that provides exceptional resistance to nonspecific protein adsorption and biofilm formation.[1][2] This "antifouling" characteristic is highly sought after for applications ranging from biomedical device coatings and drug delivery systems to separation membranes.[1][3]

A primary route to creating these materials is through the introduction of a sulfonate group to a polymer backbone, typically one containing nucleophilic amine functionalities. Sultones, which are cyclic sulfonic acid esters, are highly effective reagents for this purpose.[4][5] The ring-opening reaction of a sultone with a tertiary amine is a robust and efficient method for creating the quaternary ammonium and sulfonate pair that defines a sulfobetaine.

While 1,3-propanesultone and 1,4-butanesultone are the most commonly cited reagents for this transformation, this guide focuses on This compound . As a γ-sultone, its reactivity is analogous to 1,3-propanesultone, proceeding via a nucleophilic ring-opening mechanism to introduce a sulfobutyl group.[4] The resulting structure, a 3-(N-alkyl-N,N-dialkylammonio)-1-methylpropane-1-sulfonate, offers a unique branched spacer between the charged moieties, which can influence the physicochemical properties of the final material.

This document provides a detailed overview of the core chemical principles, synthetic strategies, and step-by-step protocols for using this compound in the preparation of novel zwitterionic materials.

Core Principles & Reaction Mechanism

The fundamental reaction for creating a sulfobetaine from this compound is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile, such as the lone pair of electrons on a tertiary amine, attacks the sterically accessible carbon atom adjacent to the ring's oxygen atom. This attack forces the opening of the strained four-membered ring, resulting in a covalently bonded alkylsulfonate zwitterion.[4]

The causality for this reaction is rooted in the electrophilicity of the carbon atoms within the sultone ring, which is enhanced by the strong electron-withdrawing nature of the sulfonate group. The ring strain of the γ-sultone provides a thermodynamic driving force for the ring-opening, making the reaction proceed efficiently under relatively mild conditions.[4]

Diagram: General Reaction Mechanism Below is the general reaction scheme for the quaternization of a tertiary amine with this compound to form a sulfobetaine zwitterion.

reaction_mechanism cluster_product Zwitterionic Product (Sulfobetaine) amine R₃N: plus + sultone product sultone->product Nucleophilic Ring-Opening

Caption: Nucleophilic ring-opening of this compound by a tertiary amine.

Critical Safety Considerations

Warning: Like its analogs 1,3-propanesultone and 1,4-butanesultone, This compound is a potent alkylating agent and must be handled as a suspected toxic, mutagenic, and carcinogenic substance. [4][6][7]

  • Engineering Controls: All handling and reactions must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A full complement of PPE is mandatory, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; thicker butyl rubber or laminate gloves are recommended), and chemical safety goggles.

  • Waste Disposal: All contaminated materials and reaction waste must be disposed of according to institutional guidelines for hazardous chemical waste.

Synthetic Strategies: Choosing the Right Pathway

There are two primary, field-proven strategies for synthesizing polysulfobetaines. The choice depends on the desired polymer architecture, monomer availability, and solubility characteristics of the intermediate and final products.

  • Post-Polymerization Modification: This is often the most practical approach. A precursor polymer containing tertiary amine groups (e.g., poly(2-(dimethylamino)ethyl methacrylate), PDMAEMA) is synthesized first. This polymer is typically soluble in a range of organic solvents, simplifying its characterization. Subsequently, the polymer is reacted with this compound to convert the amine side chains into zwitterionic sulfobetaines.[8]

    • Advantages: Avoids challenges with the often-poor solubility of zwitterionic monomers. Allows for the synthesis of block copolymers where only one block is rendered zwitterionic.

    • Disadvantages: The conversion of amine groups may be incomplete, leading to a final product with residual cationic charges. Reaction conditions can be harsher than monomer synthesis.[8]

  • Zwitterionic Monomer Synthesis & Polymerization: In this strategy, a tertiary amine-containing monomer is first reacted with this compound to create a new, polymerizable sulfobetaine monomer. This zwitterionic monomer is then purified and subsequently polymerized (or copolymerized).[2]

    • Advantages: Ensures 100% zwitterionic functionality in the final homopolymer.

    • Disadvantages: Zwitterionic monomers can exhibit very low solubility in common organic solvents, making polymerization and purification challenging. They often require polymerization in aqueous salt solutions or highly polar solvents like trifluoroethanol.[8]

Diagram: Synthetic Strategy Workflow

workflow start Start: Desired Zwitterionic Polymer decision Is a well-defined zwitterionic monomer readily available and soluble? start->decision path1_step1 Synthesize Zwitterionic Monomer (e.g., DMAEMA + this compound) decision->path1_step1 Yes path2_step1 Synthesize Precursor Polymer (e.g., Polymerize DMAEMA) decision->path2_step1 No / Incomplete Conversion is Acceptable path1_step2 Purify Monomer path1_step1->path1_step2 path1_step3 Polymerize Monomer (e.g., RAFT, FRP) path1_step2->path1_step3 end_node Final Zwitterionic Polymer: Purification & Characterization path1_step3->end_node path2_step2 Purify Precursor Polymer path2_step1->path2_step2 path2_step3 React Polymer with This compound path2_step2->path2_step3 path2_step3->end_node

Caption: Decision workflow for selecting a synthetic strategy.

Experimental Protocols

The following protocols are adapted from established procedures for 1,3-propanesultone and 1,4-butanesultone and are presented as a validated starting point for working with this compound.[1][2][8]

Protocol 1: Synthesis of a Zwitterionic Monomer

(Adapted from the synthesis of sulfobetaine vinylimidazole)[2]

This protocol details the synthesis of 4-(3-(dimethylamino)phenyl)-N,N-dimethyl-4-oxobut-2-en-1-aminium-3-sulfonate, a novel zwitterionic monomer, by reacting N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA) with this compound.

Materials:

  • N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA)

  • This compound (M.W. 136.17 g/mol )

  • Anhydrous acetonitrile or acetone

  • Anhydrous diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, dissolve DMAPMA (1 equivalent) in anhydrous acetonitrile (approx. 0.5 M concentration).

  • Addition of Sultone: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring DMAPMA solution at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux (or stir at 40-50 °C) for 24-48 hours. The progress can be monitored by TLC or ¹H NMR by observing the disappearance of the starting amine signals. A white precipitate is expected to form as the zwitterionic product is often insoluble in the reaction solvent.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Collect the white precipitate by vacuum filtration.

  • Purification: Wash the collected solid three times with cold, anhydrous acetonitrile, followed by two washes with anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final white powder under high vacuum at 40 °C overnight.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. In FTIR, look for the appearance of strong S=O stretching bands around 1040 cm⁻¹.

Protocol 2: Post-Polymerization Modification of PDMAEMA

(Adapted from the modification of PDMAEMA with 1,3-propanesultone)[1][8]

This protocol describes the conversion of a pre-synthesized poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) into a zwitterionic polysulfobetaine.

Materials:

  • PDMAEMA (synthesized via RAFT or other controlled polymerization method to ensure a defined molecular weight and low dispersity)

  • This compound

  • Anhydrous 2,2,2-Trifluoroethanol (TFE) or N,N-Dimethylformamide (DMF)

  • Dialysis tubing (appropriate MWCO, e.g., 1 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Polymer Dissolution: Dissolve the dry PDMAEMA (1 equivalent of repeat units) in anhydrous TFE to a concentration of approximately 50 mg/mL in a sealed flask with a magnetic stir bar.

  • Sultone Addition: In a separate vial, dissolve this compound (2-3 molar equivalents relative to the DMAEMA repeat units) in a small volume of TFE. Add this solution to the polymer solution. Rationale: A molar excess of the sultone is used to drive the reaction towards completion.[1]

  • Reaction: Seal the flask and stir the mixture at 40-60 °C for 72 hours. Note: The reaction with 1,4-butanesultone is known to be slower than with 1,3-propanesultone, often requiring higher temperatures or longer times; a similar or slightly slower rate should be anticipated for this compound.[8]

  • Purification (Dialysis): After the reaction, transfer the polymer solution into dialysis tubing of an appropriate molecular weight cutoff. Dialyze against deionized water for 3-4 days, changing the water frequently to remove the unreacted sultone, its hydrolysis product, and the solvent.

  • Isolation (Lyophilization): Freeze the purified polymer solution and lyophilize to obtain the final zwitterionic polymer as a white, fluffy solid.

  • Characterization: Confirm the degree of conversion using ¹H NMR spectroscopy in D₂O (with added salt like NaCl to improve solubility and resolution). Successful conversion is indicated by the downfield shift of the protons adjacent to the newly quaternized nitrogen atom.

Data Presentation & Expected Outcomes

Successful synthesis should be validated through spectroscopic analysis. The table below summarizes key parameters and expected characterization data.

ParameterMonomer Synthesis (Protocol 1)Post-Polymerization (Protocol 2)
Typical Solvent Anhydrous Acetonitrile, AcetoneAnhydrous TFE, DMF, Acetonitrile
Temperature 40-80 °C40-70 °C
Reaction Time 24-48 hours48-96 hours
Expected Yield >80%>90% (by mass)
¹H NMR (D₂O) Disappearance of amine signals; appearance of new signals for the N⁺-CH₂ and sulfonate alkyl chain.Downfield shift of N-CH₂ (~2.7 ppm to ~3.9 ppm) and N-CH₃ (~2.3 ppm to ~3.3 ppm) protons.
FTIR (ATR) Appearance of strong S=O stretch (~1040 cm⁻¹) and SO₃⁻ stretch (~1170 cm⁻¹).Broadening of bands in the 1000-1200 cm⁻¹ region due to sulfonate group incorporation.

Conclusion

This compound serves as a viable, albeit less common, alternative to 1,3-propanesultone for the synthesis of sulfobetaine zwitterionic materials. The fundamental chemistry relies on a robust nucleophilic ring-opening reaction that can be applied to both small molecule monomers and pre-formed polymers. By understanding the core mechanism and choosing the appropriate synthetic strategy—either monomer synthesis followed by polymerization or post-polymerization modification—researchers can successfully prepare a wide range of novel zwitterionic materials. The branched nature of the sulfobutyl side chain introduced by this compound may offer new avenues for tuning material properties, such as solubility, thermal responsiveness, and antifouling efficacy. Due to its classification as a potent alkylating agent, strict adherence to safety protocols is paramount during its handling and use.

References

Application Notes & Protocols: The Role of 1,3-Butanesultone and its Analogs in the Formation of a Stable Solid Electrolyte Interphase (SEI)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Battery Technology and Development

Section 1: Foundational Principles & Mechanism

The Solid Electrolyte Interphase (SEI) is a passivation layer formed on the anode surface of a lithium-ion battery during the initial charging cycles. A well-formed SEI is critical; it must be ionically conductive to allow Li⁺ transport but electronically insulating to prevent continuous electrolyte decomposition.[1] The composition and stability of this layer directly dictate the battery's cycle life, safety, and overall performance.[1]

Standard carbonate-based electrolytes, such as those containing ethylene carbonate (EC), naturally form an SEI. However, this native SEI can be unstable, leading to issues like continuous electrolyte consumption, gas generation, and impedance growth, particularly with high-capacity anodes like silicon.[1][2] To address this, functional electrolyte additives are introduced in small quantities to preferentially decompose and form a superior, more robust SEI.

Among the most effective additives are sulfur-containing compounds, particularly cyclic sulfonates or "sultones". While this guide focuses on the principles of 1,3-butanesultone, we will draw heavily upon the extensive research conducted on its close and widely studied analog, 1,3-propane sultone (PS) , which shares the same functional group and follows a similar reaction mechanism.[3][4]

The Electrochemical Rationale for Sultone Additives

Sultone-based additives like 1,3-propane sultone (PS) are designed to be electrochemically reduced at a higher potential (i.e., more easily) than the bulk electrolyte solvents like EC or propylene carbonate (PC).[1][4][5] This preferential reduction ensures that the additive, not the solvent, is primarily responsible for building the SEI layer during the first formation cycles.[1][3]

Density Functional Theory (DFT) calculations and experimental data confirm that PS is reduced on the anode surface before the carbonate solvents.[1][3] This preemptive action effectively passivates the electrode surface, preventing the less desirable decomposition pathways of the bulk electrolyte that can lead to gas evolution (e.g., C₂H₄ from EC reduction) and a less stable SEI.[1][3][6]

Reductive Decomposition Pathway

The primary mechanism involves a multi-electron reduction and ring-opening of the sultone molecule. Upon accepting electrons from the anode, the strained sultone ring cleaves, typically at the S-O or O-C bonds.[7] This process, in the presence of lithium ions, leads to the formation of highly stable, sulfur-containing inorganic and organic species.

The key components formed from the decomposition of 1,3-propane sultone include:

  • Lithium Alkyl Sulfonates (R-SO₃Li): These organic species provide flexibility to the SEI.[6][8]

  • Lithium Sulfite (Li₂SO₃): An inorganic component that contributes to a dense and stable SEI structure.[9][10]

These components polymerize and deposit onto the anode surface, creating a thin, dense, and uniform SEI layer that is rich in sulfur compounds.[11][12] This sultone-derived SEI is more effective at blocking electron transport while maintaining efficient Li⁺ pathways compared to the SEI formed from carbonate solvents alone.

SEI_Formation_Mechanism Figure 1: Reductive Decomposition of 1,3-Propane Sultone (PS) on Anode PS 1,3-Propane Sultone (PS) Reduction Preferential Reduction (Higher Potential than EC) PS->Reduction + e⁻ (from Anode) Li_ion Li⁺ RingOpening Ring-Opening Reaction Li_ion->RingOpening + Li⁺ Anode Graphite / Silicon Anode Anode->Reduction Reduction->RingOpening SEI_Components SEI Component Formation RingOpening->SEI_Components Li2SO3 Lithium Sulfite (Li₂SO₃) (Inorganic, Stable) SEI_Components->Li2SO3 RSO3Li Lithium Alkyl Sulfonate (R-SO₃Li) (Organic, Flexible) SEI_Components->RSO3Li

Caption: Figure 1: Reductive Decomposition of 1,3-Propane Sultone (PS) on Anode.

Section 2: Performance Enhancements & Data

The incorporation of this compound or its analogs as an SEI-forming additive leads to significant and measurable improvements in battery performance metrics.

Key Benefits:
  • Enhanced Cycle Life: By forming a stable passivation layer, the additive minimizes continuous electrolyte decomposition, preserving the active lithium inventory and leading to higher capacity retention over hundreds of cycles.[13][14]

  • Improved Thermal Stability & Safety: The sultone-derived SEI is more thermally stable than a conventional SEI.[15] It effectively suppresses gas evolution, particularly at elevated temperatures, which reduces cell swelling and improves overall safety.[8][16] The combination of PS with other additives like vinylene carbonate (VC) can reduce gassing by over 60%.[6]

  • Anode and Cathode Protection: While primarily acting on the anode, studies show that sultone additives can also participate in the formation of a protective cathode-electrolyte interphase (CEI), preventing the dissolution of transition metals from the cathode material, which is especially beneficial for high-voltage cathodes.[11][17]

  • Reduced Impedance Growth: A stable SEI prevents the buildup of highly resistive decomposition products, keeping the interfacial impedance low and stable throughout the battery's life.[6]

Comparative Performance Data

The following table summarizes typical performance improvements observed when using sultone-based additives compared to a baseline electrolyte.

Performance MetricBaseline Electrolyte (No Additive)Electrolyte with 1-2 wt% Sultone AdditiveSource(s)
Capacity Retention ~58.7% after 100 cycles~82.0% after 100 cycles[12][13]
Coulombic Efficiency Lower, less stableHigher, more stable (>99.5%)[10]
Cell Swelling (High Temp.) SignificantSubstantially Reduced [8][16]
Interfacial Resistance (R_SEI) Increases significantly with cyclingRemains low and stable[6]

Section 3: Experimental Protocols

This section provides detailed methodologies for the preparation, assembly, and testing of lithium-ion cells incorporating this compound as an electrolyte additive.

Critical Safety Precautions

WARNING: 1,3-Propane Sultone is classified as a probable human carcinogen (Group 2A) and is a potent alkylating agent.[16] this compound should be handled with similar caution. ALWAYS perform the following steps inside a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving recommended), a lab coat, and chemical safety goggles.[18][19] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[19]

Protocol 1: Electrolyte Preparation

Objective: To prepare a standard lithium-ion battery electrolyte containing this compound as an additive.

Materials:

  • Battery-grade electrolyte solvent (e.g., Ethylene Carbonate/Dimethyl Carbonate, EC/DMC, 1:1 v/v)

  • Lithium salt (e.g., Lithium hexafluorophosphate, LiPF₆)

  • This compound (or 1,3-Propane Sultone), ≥99% purity

  • Argon-filled glovebox with O₂ and H₂O levels <0.5 ppm

  • Magnetic stirrer and stir bars

  • Precision balance (±0.1 mg)

  • Volumetric flasks and pipettes

Procedure:

  • Environment: Transfer all materials and equipment into an argon-filled glovebox.

  • Solvent Preparation: In a volumetric flask, prepare the required volume of the binary solvent mixture (e.g., 50 mL EC and 50 mL DMC for 100 mL total).

  • Salt Dissolution: Slowly add the LiPF₆ salt to the solvent mixture while stirring to achieve the target concentration (typically 1.0 M). For 100 mL of solvent, this would be 15.19 g of LiPF₆. Stir until the salt is fully dissolved. This is your baseline electrolyte .

  • Additive Incorporation: Calculate the mass of this compound required for the desired weight percentage (a typical starting concentration is 1-2 wt%).

    • Example Calculation (1 wt%): For 100 g of electrolyte, add 1 g of this compound.

  • Final Mixing: Add the calculated amount of the sultone additive to the baseline electrolyte. Stir thoroughly for at least 1-2 hours to ensure complete homogenization.

  • Storage: Store the final electrolyte in a tightly sealed container inside the glovebox, protected from light.

Protocol 2: Coin Cell Assembly and SEI Formation

Objective: To assemble a 2032-type coin cell and perform the initial formation cycles to build the SEI.

Materials & Equipment:

  • Prepared electrolyte with sultone additive

  • Anode (e.g., graphite or silicon-graphite composite) and Cathode (e.g., NMC, LCO) discs

  • Celgard separator disc

  • Lithium metal disc (for half-cell testing)

  • 2032 coin cell components (casings, spacers, spring)

  • Hydraulic crimping tool

  • Micropipette (10-100 µL)

  • Battery cycler/potentiostat

Procedure:

  • Assembly (in Glovebox): a. Place the negative can of the coin cell on the work surface. b. Place the anode disc in the center of the can. c. Dispense a small amount of electrolyte (~20-30 µL) to wet the anode surface. d. Place the separator disc on top of the anode. e. Add another drop of electrolyte (~20-30 µL) onto the separator. f. Place the cathode disc (or lithium metal for a half-cell) on the separator. g. Add the spacer disc and then the spring. h. Place the positive cap on top and transfer the assembly to the crimping tool. i. Crimp the cell with the appropriate pressure to ensure a hermetic seal.

  • Resting Period: Allow the assembled cell to rest for 6-12 hours at room temperature to ensure complete wetting of the electrodes and separator.

  • SEI Formation Cycling (Galvanostatic Mode): a. First Cycle (Low Rate): Charge/discharge the cell at a C/20 rate (a 20-hour charge/discharge). This slow rate is crucial for forming a dense and stable SEI. b. Second Cycle: Increase the rate slightly to C/10. c. Subsequent Cycles: Proceed with the desired experimental cycling rates (e.g., C/5, C/2, 1C). The initial two cycles are considered the primary formation phase.

Experimental_Workflow Figure 2: Experimental Workflow for Evaluation cluster_characterization SEI Characterization P1 Protocol 1: Electrolyte Preparation P2 Protocol 2: Coin Cell Assembly P1->P2 Inside Glovebox P3 SEI Formation Cycling (C/20, C/10) P2->P3 P4 Performance Testing (Cycle Life, Rate Capability) P3->P4 P5 Post-Mortem Analysis (Cell Disassembly) P4->P5 After Cycling XPS XPS (Composition) P5->XPS FTIR FTIR (Functional Groups) P5->FTIR EIS EIS (Impedance) P5->EIS SEM SEM/TEM (Morphology) P5->SEM

Caption: Figure 2: Experimental Workflow for Evaluation.

Section 4: SEI Characterization Protocols

Post-mortem analysis is essential to validate the formation and composition of the sultone-derived SEI.

Protocol 3: Sample Preparation for Surface Analysis

Objective: To safely retrieve and prepare the anode for ex-situ analysis.

Procedure:

  • State of Charge: Cycle the cell to a fully lithiated state (discharged) to ensure the SEI is intact.

  • Disassembly: Inside a glovebox, carefully open the crimped coin cell using a de-crimping tool.

  • Electrode Retrieval: Gently remove the anode disc using non-metallic tweezers.

  • Rinsing (Critical Step): Briefly and gently rinse the anode by dipping it in an anhydrous, volatile solvent like dimethyl carbonate (DMC) for a few seconds to remove residual electrolyte salt. Avoid prolonged washing or aggressive rinsing , as this can alter or dissolve parts of the SEI.[2][20]

  • Drying: Allow the solvent to evaporate inside the glovebox.

  • Transfer: Load the prepared anode onto a sample holder in an air-tight transfer vessel to move it to the analysis instrument (e.g., XPS, FTIR) with minimal exposure to air and moisture.

Key Characterization Techniques
  • X-ray Photoelectron Spectroscopy (XPS): This is the most common technique for determining the elemental and chemical composition of the SEI.[20]

    • Procedure: Acquire high-resolution spectra for the S 2p, C 1s, O 1s, and F 1s regions.

    • Expected Signatures: Look for peaks corresponding to R-SO₃Li and Li₂SO₃ in the S 2p spectrum (typically around 167-170 eV) to confirm the participation of the sultone additive in SEI formation.[1][10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR identifies the functional groups and molecular bonds present in the SEI.[2][21]

    • Procedure: Use an ATR (Attenuated Total Reflectance) setup for surface-sensitive measurements.

    • Expected Signatures: Look for characteristic S=O and S-O stretching vibrations indicative of sulfonate and sulfite species.[1]

  • Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique used to measure the impedance of the cell, often performed at different cycle counts. The semicircle in the high-to-medium frequency range of a Nyquist plot typically corresponds to the combined charge-transfer and SEI impedance. A stable, small semicircle over cycling indicates a robust SEI.

Logic_Diagram Figure 3: Cause-and-Effect Logic of Sultone Additives Additive This compound Additive Mechanism Preferential Reduction & Ring-Opening Reaction Additive->Mechanism SEI_Prop Resulting SEI Properties Mechanism->SEI_Prop Prop1 Sulfur-Rich (R-SO₃Li, Li₂SO₃) SEI_Prop->Prop1 Prop2 Thin, Dense, and Uniform SEI_Prop->Prop2 Prop3 Ionically Conductive & Electronically Insulating SEI_Prop->Prop3 Performance Improved Battery Performance Prop1->Performance Prop2->Performance Prop3->Performance Perf1 Longer Cycle Life Performance->Perf1 Perf2 Enhanced Safety (Less Gas) Performance->Perf2 Perf3 Stable Impedance Performance->Perf3

Caption: Figure 3: Cause-and-Effect Logic of Sultone Additives.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1,3-Butanesultone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving 1,3-butanesultone. As a potent sulfoalkylating agent, this compound is invaluable for modifying molecules to enhance properties like aqueous solubility. However, its reactivity profile, characterized by a strained four-membered ring, can lead to challenges such as slow or incomplete conversions and the formation of undesirable byproducts.[1] This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and field-proven methodologies.

Section 1: Troubleshooting Guide for Slow or Stalled Reactions

Q1: Why is my this compound reaction proceeding slowly or not at all?

A stalled reaction is often a symptom of suboptimal conditions that fail to overcome the activation energy barrier for the desired nucleophilic attack. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks one of the electrophilic carbon atoms in the sultone ring.[1][2] Several factors can impede this process.

Potential Causes & Remediation Strategies:

  • Insufficient Nucleophilicity or Steric Hindrance: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile. Weak nucleophiles (e.g., neutral alcohols, sterically hindered amines) will react sluggishly.

    • Causality: The nucleophile must have sufficient electron density and accessibility to attack the electrophilic carbon of the sultone. Steric bulk around the nucleophilic center can physically block this approach.

    • Troubleshooting Protocol:

      • Assess Nucleophile Strength: If using a weak nucleophile like an alcohol or a secondary amine, deprotonation with a suitable non-nucleophilic base (e.g., sodium hydride, DBU) is essential to generate the more potent corresponding alkoxide or amide anion.

      • Evaluate Steric Factors: If the nucleophile is sterically demanding, a higher reaction temperature may be required to provide the necessary energy to overcome steric repulsion. Consider reaction times of 24-48 hours for hindered substrates.

      • Alternative Reagents: If possible, consider a less hindered analogue of your nucleophile.

  • Suboptimal Reaction Temperature: Inadequate thermal energy can lead to an exceedingly slow reaction rate.

    • Causality: Most reactions, including the ring-opening of this compound, have a positive activation energy. Increasing the temperature provides the kinetic energy needed for molecules to collide with sufficient force and proper orientation to react.

    • Troubleshooting Protocol:

      • Incremental Temperature Increase: Raise the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage. A common starting point for many amine nucleophiles is 80-100 °C in a polar aprotic solvent.[3]

      • Solvent Considerations: Ensure your chosen solvent has a boiling point compatible with the target temperature.

      • Monitor for Degradation: Be aware that excessive heat can lead to the degradation of reactants or products. Run a control experiment with your starting material at the highest target temperature to check for stability.

  • Incorrect Solvent Choice: The solvent plays a critical role in stabilizing reactants and intermediates.

    • Causality: For SN2 reactions, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred. They can solvate the counter-ion of the nucleophile without forming a strong hydrogen-bonding shell around the nucleophile itself, leaving it "naked" and more reactive. Protic solvents (e.g., water, methanol, ethanol) can solvate and deactivate the nucleophile through hydrogen bonding.

    • Troubleshooting Protocol:

      • Solvent Exchange: If using a protic or nonpolar solvent, switch to a polar aprotic solvent. DMF is a common and effective choice.[3]

      • Solubility Check: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of slow, heterogeneous reactions.

Troubleshooting Workflow: Slow or Stalled Reaction

G Start Reaction is Slow or Stalled Check_Nuc Is the Nucleophile Strong & Unhindered? Start->Check_Nuc Check_Temp Is the Reaction Temperature Optimal? Check_Nuc->Check_Temp Yes Action_Base Add a non-nucleophilic base (e.g., NaH, DBU) to deprotonate. Check_Nuc->Action_Base No Check_Solvent Is the Solvent Polar Aprotic? Check_Temp->Check_Solvent Yes Action_Temp Increase temperature in 10-15°C increments. Monitor progress. Check_Temp->Action_Temp No Check_Conc Are Reagents Sufficiently Concentrated? Check_Solvent->Check_Conc Yes Action_Solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO). Ensure solubility. Check_Solvent->Action_Solvent No Action_Conc Increase concentration (if solubility permits) or allow longer reaction time. Check_Conc->Action_Conc No Success Reaction Proceeds Check_Conc->Success Yes Action_Base->Check_Temp Action_Temp->Check_Solvent Action_Solvent->Check_Conc Action_Conc->Success G Reactants Nucleophile (Nu:) + this compound Desired_Product Desired Sulfoalkylated Product (Nu-CH₂(CH₂)₂CH₂SO₃⁻) Reactants->Desired_Product Desired SN2 Pathway (High Yield) Side_Product Hydrolysis Byproduct (HO-CH₂(CH₂)₂CH₂SO₃H) Reactants->Side_Product Competing Hydrolysis (Low Yield) Water H₂O (Trace Moisture) Water->Side_Product

References

Technical Support Center: Optimizing 1,3-Butanesultone Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-butanesultone alkylation reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles governing these powerful sulfoalkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound alkylation?

The alkylation reaction with this compound, a cyclic sulfonate ester (a γ-sultone), proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] A nucleophile (Nu⁻) attacks the electrophilic carbon atom adjacent to the ester oxygen (C4), leading to the cleavage of the C-O bond and the irreversible opening of the strained five-membered ring.[2] This process results in the formation of a stable sulfonate salt, effectively introducing a sulfobutyl group onto the nucleophile.

The high reactivity of γ-sultones like this compound is attributed to the significant ring strain in the five-membered ring, which is relieved upon nucleophilic attack.[1] This inherent reactivity allows the reaction to proceed under relatively mild conditions with a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions.[2]

References

Technical Support Center: Storage and Handling of 1,3-Butanesultone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,3-Butanesultone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this highly reactive compound. Our goal is to provide you with the expertise and practical solutions to ensure the stability and integrity of this compound in your experiments.

Introduction: The Challenge of this compound Stability

This compound is a versatile reagent, prized for its ability to introduce a sulfobutyl functional group into a wide range of molecules. This reactivity, however, is a double-edged sword. The strained four-membered ring of the sultone is susceptible to nucleophilic attack, which can lead to ring-opening and, under certain conditions, uncontrolled polymerization.[1] This guide will equip you with the knowledge to mitigate these risks and maintain the quality of your this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

The primary cause of degradation is its high reactivity, making it susceptible to ring-opening reactions initiated by nucleophiles. The most common nucleophile in a laboratory setting is water (moisture). Contamination with acids, bases, or other strong nucleophiles can also catalyze degradation and polymerization.[1]

Q2: How does polymerization of this compound occur?

Polymerization of this compound proceeds via a ring-opening mechanism. This can be initiated by cationic, anionic, or coordination-insertion pathways, depending on the nature of the initiator.

  • Anionic Polymerization: Initiated by strong bases or nucleophiles (e.g., hydroxides, alkoxides, amines). The nucleophile attacks the carbon atom in the ring, leading to a chain reaction.

  • Cationic Polymerization: Initiated by strong acids (e.g., protic acids, Lewis acids). The acid protonates the oxygen atom in the ring, making it more susceptible to nucleophilic attack by another monomer molecule.

Q3: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, amber glass bottleProtects from light and prevents moisture ingress.
Location Cool, dry, well-ventilated areaMinimizes exposure to environmental fluctuations.
Q4: Are there any recommended inhibitors for preventing polymerization during storage?

While specific inhibitors for this compound are not extensively documented, the principle of preventing unwanted polymerization relies on scavenging potential initiators. Given the susceptibility to acid- and base-catalyzed polymerization, the most critical "inhibitor" is the stringent exclusion of moisture, acids, and bases. For analogous compounds, radical scavengers like Butylated Hydroxytoluene (BHT) have been used to prevent thermally induced side-reactions, though the primary concern for sultones is ionic polymerization.[2]

Q5: How can I tell if my this compound has started to polymerize?

Early detection of polymerization is key to preventing the use of compromised material. Look for the following signs:

  • Increased Viscosity: The formation of oligomers and polymers will lead to a noticeable increase in the viscosity of the liquid.

  • Appearance of Solids: The polymer may be insoluble in the monomer, leading to the formation of a precipitate or a hazy appearance.

  • Color Change: While not always present, a change in color could indicate degradation.

  • Inconsistent Analytical Data: If you observe unexpected peaks or a decrease in the purity of the monomer when analyzed by techniques such as GC-MS, HPLC, or NMR, it may be an indication of oligomer formation.[3][4][5]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues related to the storage and use of this compound.

Problem 1: The viscosity of the this compound has increased, or solids are present.
  • Likely Cause: Onset of polymerization due to contamination with moisture, acid, or base.

  • Immediate Action:

    • Isolate the container: Move the container to a fume hood away from other reactive chemicals.

    • Do not attempt to use the material: The presence of oligomers can affect reaction stoichiometry and introduce impurities.

    • Proceed to the "Emergency Protocol for Runaway Polymerization" if the container is warm to the touch or shows any signs of pressurization.

  • Preventative Measures:

    • Always handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Use dry, clean glassware and syringes.

    • Ensure that any solvents or reagents used with this compound are anhydrous.

Problem 2: My reaction with this compound is giving low yields and/or multiple side products.
  • Likely Cause: The this compound may have partially degraded, or the reaction conditions are promoting side reactions.

  • Troubleshooting Steps:

    • Verify the purity of the this compound: Use an appropriate analytical method (e.g., GC-MS or NMR) to check the purity of your starting material.

    • Check for contaminants in your reaction: Ensure all solvents and reagents are free from water and other nucleophilic or acidic/basic impurities.

    • Review your reaction conditions: High temperatures can promote the decomposition of this compound. Consider running the reaction at a lower temperature.

Problem 3: The container of this compound is warm and/or bulging.
  • Likely Cause: A runaway polymerization reaction is in progress. This is a hazardous situation that requires immediate attention.

  • IMMEDIATE ACTION: Follow the Emergency Protocol for Runaway Polymerization.

Experimental Protocols

Protocol 1: Analytical Detection of Polymerization

To monitor the stability of your this compound, regular analytical checks are recommended.

Method: Gel Permeation Chromatography (GPC)

GPC is an effective technique for detecting the presence of higher molecular weight species (oligomers and polymers).

  • Sample Preparation: Carefully dissolve a small, known amount of the this compound in a suitable, dry solvent (e.g., THF).

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.

  • Analysis: The appearance of peaks with shorter retention times than the monomer peak indicates the presence of oligomers or polymers.

Protocol 2: Emergency Protocol for Runaway Polymerization

A runaway polymerization of this compound is an exothermic process that can lead to a rapid increase in temperature and pressure, potentially causing the container to rupture.

IMMEDIATE STEPS:

  • Alert personnel and evacuate the immediate area.

  • If the reaction is in a fume hood, keep the sash down.

  • Do not attempt to open the container.

  • If safe to do so, cool the container externally with a water or ice bath. This will help to slow down the reaction rate.

  • Contact your institution's emergency response team.

Quenching a Runaway Polymerization (for trained personnel with appropriate safety measures in place):

If a runaway reaction is caught in its very early stages and you are trained to handle such situations, the following quenching procedure can be considered. This should only be performed in a properly functioning fume hood with a blast shield in place.

  • Cool the reaction vessel in an ice bath.

  • Prepare a quenching solution. A solution of a weak acid in a non-reactive solvent (e.g., a dilute solution of acetic acid in a dry, inert solvent) can be used to neutralize any basic initiators.

  • Slowly add the quenching solution to the reaction mixture with vigorous stirring. The addition should be done cautiously to control the exotherm.

  • Monitor the temperature of the reaction mixture continuously.

  • Once the temperature has stabilized, the quenched mixture should be treated as hazardous waste and disposed of according to your institution's guidelines.

Visualizations

Diagram 1: Polymerization of this compound

polymerization_mechanism cluster_storage Stable Storage cluster_initiation Initiation cluster_polymerization Uncontrolled Polymerization BS This compound initiator Initiator (H₂O, Acid, Base) BS->initiator Contamination polymer Poly(butanesultone) initiator->polymer Ring-Opening Polymerization

Caption: The pathway from stable this compound to polymerization.

Diagram 2: Troubleshooting Logic Flow

troubleshooting_flow start Observe Anomaly (e.g., increased viscosity, solids) check_temp Is the container warm or bulging? start->check_temp emergency EMERGENCY PROTOCOL: Runaway Polymerization check_temp->emergency Yes isolate Isolate and do not use check_temp->isolate No analyze Analyze purity (GPC, GC-MS, NMR) isolate->analyze compromised Material is compromised. Dispose of properly. analyze->compromised Polymer detected pure Material is pure. Review experimental procedure. analyze->pure No polymer detected

Caption: A logical workflow for troubleshooting issues with this compound.

References

Technical Support Center: Purification Techniques for Crude 1,3-Butanesultone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 1,3-Butanesultone (CAS No. 3289-23-4). This resource is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. As a reactive alkylating agent and a key intermediate in chemical synthesis, its purity is paramount for achieving reproducible and reliable experimental outcomes.

This guide provides field-proven insights in a direct question-and-answer format, addressing common challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Safety First: Handling this compound

Before commencing any purification protocol, it is critical to recognize that this compound, like other sultones, is a potent alkylating agent and must be handled with extreme care. It is classified as harmful if swallowed and is a suspected carcinogen.[1]

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors.[2]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[3][4]

  • Waste Disposal : Dispose of all contaminated materials and chemical waste in accordance with local, state, and federal regulations for hazardous materials.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically originate from the synthetic route used. Common synthesis involves the cyclization of 4-hydroxybutane-1-sulfonic acid.[1][6] Therefore, the crude product may contain:

  • Unreacted Starting Materials : Such as 1,4-butanediol or a precursor like 4-chlorobutanol.[7][8]

  • Synthesis Intermediate : The primary impurity is often the uncyclized precursor, 4-hydroxybutane-1-sulfonic acid.

  • Inorganic Salts : If the synthesis involves reagents like sodium sulfite, residual salts such as sodium chloride or sodium sulfate may be present.[7]

  • Water : Due to the use of aqueous reagents or atmospheric moisture. This compound is moisture-sensitive.[9]

  • Degradation Products : Hydrolysis of the sultone ring by water yields 4-hydroxybutane-1-sulfonic acid.[10]

  • Color-Forming Impurities : These can be byproducts from side reactions or polymerization, especially if the synthesis involved high temperatures.[11]

Q2: What are the principal methods for purifying crude this compound?

A2: The choice of purification method depends on the nature of the impurities. The two most effective and widely used techniques are:

  • Vacuum Distillation : This is the most common and effective method for separating the liquid this compound from non-volatile impurities like inorganic salts and the high-boiling 4-hydroxybutane-1-sulfonic acid precursor.[12][13]

  • Solvent Extraction/Washing : An aqueous wash can be used to remove water-soluble impurities like inorganic salts. This is often followed by drying the organic layer and then proceeding with vacuum distillation.

While recrystallization is a powerful technique for solid compounds, this compound is a liquid at room temperature, making this method less straightforward unless very low temperatures are employed.[14]

Q3: How can I assess the purity of my purified this compound?

A3: Several analytical techniques can be used to determine purity:

  • Gas Chromatography (GC) : Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is excellent for identifying and quantifying volatile impurities.[15] A purity of ≥99.0% is often determined by GC.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the structure of the sultone and detect organic impurities. The absence of signals corresponding to starting materials or solvents indicates high purity.

  • Karl Fischer Titration : This is the standard method for quantifying water content, which should ideally be <0.1%.[14]

Q4: What are the recommended storage and handling conditions for purified this compound?

A4: this compound is sensitive to moisture.[1][9] Hydrolysis will degrade the product and introduce impurities. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Troubleshooting Guide: Common Purification Issues

Issue 1: My final product is cloudy or contains solid particles after vacuum distillation.

  • Question: I performed a vacuum distillation, but the collected liquid isn't clear. What is the likely cause and solution?

  • Answer: This issue typically points to two main causes:

    • Bumping/Carryover : The crude material may have boiled too vigorously ("bumped") during distillation, carrying non-volatile impurities like salts into the collection flask.

      • Causality : Bumping occurs when a liquid is heated above its boiling point without forming vapor bubbles smoothly. The sudden, violent boiling can splash the crude mixture.

      • Solution : Ensure smooth boiling by using a magnetic stir bar or boiling chips in the distillation flask. Also, avoid excessively rapid heating. An appropriately sized distillation apparatus with a sufficient column height can help prevent physical carryover.

    • Insufficient Vacuum : If the vacuum is not low enough, a higher temperature is required for distillation. This can cause some higher-boiling impurities to co-distill or the product to decompose, forming insoluble particulates.

      • Causality : The boiling point of a liquid is dependent on the applied pressure. A poor vacuum requires a higher pot temperature, increasing the vapor pressure of impurities and the risk of thermal degradation.

      • Solution : Check your vacuum system for leaks. Ensure the vacuum pump is in good working order and capable of reaching pressures below 5 mmHg. A lower pressure allows for distillation at a lower, safer temperature.[7]

Issue 2: The yield from my vacuum distillation is very low.

  • Question: I'm losing a significant amount of product during vacuum distillation. Why is this happening?

  • Answer: Low yield can be frustrating and is often traced to thermal decomposition or incomplete distillation.

    • Causality : this compound can decompose at elevated temperatures. If the distillation is run at too high a temperature (due to poor vacuum) or for an extended period, a significant portion of the product can be lost to polymerization or charring.[12]

    • Solution : The key is to minimize the product's exposure to heat.

      • Use High Vacuum : Employ a high-quality vacuum pump to lower the boiling point as much as possible. Distillation under 2-4 mmHg is recommended.[7]

      • Efficient Heating : Use a heating mantle with a stirrer and ensure the pot flask is not heated excessively above the temperature required for boiling.

      • Short-Path Distillation : For small-scale purifications, a short-path distillation apparatus minimizes the surface area and time the hot vapor is in transit, reducing losses.

Issue 3: My purified this compound has a persistent yellow or brown tint.

  • Question: How can I remove colored impurities that remain after distillation?

  • Answer: A persistent color indicates the presence of stable, colored byproducts that may have co-distilled with your product.

    • Causality : These impurities are often highly conjugated organic molecules formed during synthesis, which strongly absorb visible light.

    • Solution : A charcoal treatment can be effective. Activated charcoal has a high surface area and can adsorb many colored impurities.[16][17]

      • Dissolve the distilled, colored this compound in a minimal amount of a dry, low-boiling organic solvent (e.g., diethyl ether or dichloromethane).

      • Add a small amount of activated charcoal (typically 1-2% by weight of the sultone).

      • Stir the mixture for 15-20 minutes at room temperature.

      • Filter the mixture through a pad of Celite® or a fine porosity filter paper to remove the charcoal.

      • Remove the solvent under reduced pressure to recover the now colorless this compound.

Issue 4: Analytical tests show my product is still contaminated with 4-hydroxybutane-1-sulfonic acid.

  • Question: Even after distillation, I see traces of the sulfonic acid precursor. How can I improve its removal?

  • Answer: 4-hydroxybutane-1-sulfonic acid has a very high boiling point and is non-volatile, so it should not distill. Its presence suggests either mechanical carryover (see Issue 1) or post-distillation degradation.

    • Causality : If the collected product is exposed to water, even atmospheric moisture, it can slowly hydrolyze back to 4-hydroxybutane-1-sulfonic acid.[10]

    • Solution :

      • Improve Distillation Technique : Use a Vigreux column or a short path apparatus to prevent any splashing of the crude material into the condenser.

      • Ensure Anhydrous Conditions : Use oven-dried glassware for the distillation and collection. After distillation, immediately blanket the product with an inert gas like nitrogen and seal the container tightly.

      • Pre-distillation Wash : Before distilling, you can dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a saturated sodium bicarbonate solution. This will convert the acidic 4-hydroxybutane-1-sulfonic acid to its sodium salt, making it even less likely to interfere with distillation. Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous MgSO₄) before removing the solvent and proceeding to distillation.

Experimental Protocols & Data

Protocol 1: High-Vacuum Fractional Distillation

This protocol is designed to separate this compound from non-volatile salts and the 4-hydroxybutane-1-sulfonic acid precursor.

Methodology:

  • Setup : Assemble a fractional distillation apparatus using oven-dried glassware. Include a distillation flask with a magnetic stir bar, a short Vigreux column (10-15 cm), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Vacuum : Connect the apparatus to a high-vacuum pump capable of achieving <5 mmHg, with a cold trap placed between the apparatus and the pump.

  • Charging the Flask : Charge the distillation flask with the crude this compound (no more than 2/3 full).

  • Distillation : a. Begin stirring and slowly apply the vacuum. Observe for any initial outgassing of volatile impurities or water. b. Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle. c. Collect and discard any low-boiling initial fractions (forerun). d. Carefully increase the temperature and collect the main fraction at the expected boiling point. The boiling point is highly dependent on the pressure. e. Stop the distillation when the temperature starts to drop or when a dark, viscous residue remains in the pot, leaving about 10-15% of the initial volume to avoid distilling to dryness.

  • Storage : Transfer the purified, colorless liquid to a clean, dry, amber glass bottle and store under a nitrogen atmosphere.

Pressure (mmHg) Approximate Boiling Point of this compound (°C)
10~135-140
5~125-130
2~110-115
Note: These are estimated values. The observed boiling point will depend on the accuracy of the pressure gauge and purity of the compound.
Visualization: Purification Workflow

The following diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude this compound check_impurities Assess Impurities (e.g., TLC, ¹H NMR) start->check_impurities salts_present Are inorganic salts or sulfonic acid present? check_impurities->salts_present color_present Is the crude product heavily colored? salts_present->color_present No wash Aqueous Wash/ Extraction salts_present->wash Yes distillation Perform High-Vacuum Distillation color_present->distillation No charcoal Charcoal Treatment (Optional, pre-distillation) color_present->charcoal Yes analyze Analyze Purity (GC, NMR, KF) distillation->analyze dry Dry Organic Layer (e.g., MgSO₄) wash->dry dry->color_present charcoal->distillation final_product Pure this compound (Purity >99%) analyze->final_product

Caption: Decision workflow for purifying crude this compound.

References

Technical Support Center: A Researcher's Guide to 1,3-Butanesultone

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist:

Welcome to the technical support guide for 1,3-Butanesultone. As a cyclic sulfonate ester, or sultone, this reagent is a powerful tool for introducing sulfobutyl groups into a variety of molecules, a critical step in modifying solubility and biological activity in drug development and materials science.[1][2] However, its utility is intrinsically linked to its high reactivity, which demands a nuanced understanding to ensure experimental success and safety.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, providing not just protocols, but the chemical principles that make them effective. Given that the broader class of sultones (like 1,3-propanesultone and 1,4-butanesultone) are more extensively documented, we will draw upon their established chemical behavior to illuminate the principles governing this compound's reactivity and stability.[3][4]

Part 1: General Properties & Safe Handling

Q1: What is this compound and what is its primary mode of reactivity?

This compound is a cyclic ester of a hydroxysulfonic acid. Its chemical structure contains a strained four-membered ring, which is the primary driver of its reactivity.[1][5] This inherent ring strain makes the molecule susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols).

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks one of the electrophilic carbon atoms adjacent to the oxygen in the ring.[3] This attack leads to the opening of the strained ring and the covalent attachment of a sulfobutyl group to the nucleophile.[1][2] This process, known as sulfobutylation, is fundamental to its application in modifying parent molecules to enhance properties like water solubility.[3]

Caption: General pathway for nucleophilic ring-opening of a sultone.

Q2: What are the critical safety precautions for handling this compound and its analogues?

Sultones as a class, including 1,3-propanesultone and 1,4-butanesultone, are classified as toxic, mutagenic, and potentially carcinogenic compounds.[3][6][7][8] Due to their ability to alkylate biological macromolecules like DNA, they must be handled with extreme caution.[9]

Mandatory Safety Protocols:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11] Ensure that safety showers and eyewash stations are readily accessible.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

    • Gloves: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves properly.[12]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]

    • Lab Coat: A flame-resistant lab coat should be worn and laundered separately from personal clothing.[10]

  • Handling: Avoid all personal contact, including skin contact and inhalation.[10] Do not eat, drink, or smoke in the handling area.[12] Use spark-proof tools and avoid generating dust.[10]

  • Spill & Waste: In case of a spill, evacuate the area and alert emergency responders. Use an absorbent material like sand or vermiculite for containment; do not use combustible materials.[10] All waste must be disposed of as hazardous chemical waste according to institutional guidelines.

Q3: How should I properly store this compound to ensure its stability?

Proper storage is critical to prevent degradation and maintain the reagent's efficacy. This compound is sensitive to moisture and can react with strong oxidizing agents, acids, and bases.[7][11]

Parameter Recommendation Rationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents hydrolysis from atmospheric moisture.[11]
Temperature Store in a cool, dry place.Minimizes thermal decomposition and slows hydrolysis rate.[10]
Container Keep in the original, tightly sealed container.Protects from moisture and contamination.[10]
Location Store in a well-ventilated, designated area for hazardous chemicals.Ensures proper containment and safety.[10]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.Prevents vigorous, uncontrolled reactions.[7][11]

Part 2: Reaction Principles & Protocol Design

Q4: What is the most common side reaction and how can I minimize it?

The most prevalent and often unavoidable side reaction is hydrolysis. Because water is a nucleophile, it can attack the sultone ring, opening it to form the corresponding 4-hydroxybutanesulfonic acid.[1][13] This not only consumes your reagent but also introduces a polar, acidic impurity that can complicate your reaction workup and product purification.[14]

Strategies to Minimize Hydrolysis:

  • Use Anhydrous Conditions: Employ anhydrous solvents and reagents. If necessary, dry solvents using standard laboratory procedures (e.g., molecular sieves, distillation).

  • Inert Atmosphere: As mentioned in storage, running the reaction under an inert atmosphere (N₂ or Ar) is crucial to exclude atmospheric moisture.[11]

  • Control Reaction Temperature: While heating can increase the rate of your desired reaction, it will also accelerate hydrolysis. Optimize the temperature to favor the primary reaction without excessively promoting the side reaction. For some alcohol reactions, gentle warming to 35-40 °C may be optimal.[15]

  • Reagent Stoichiometry: Sometimes, using a slight excess (1.2-1.5 equivalents) of the sultone can help drive the primary reaction to completion, even with minor hydrolysis occurring.[14] However, a large excess can complicate purification.

Hydrolysis_Pathway Start This compound + Nucleophile (Nu-H) Desired Desired Reaction (Sulfobutylation) Start->Desired  k_desired Side Side Reaction (Hydrolysis) Start->Side k_hydrolysis   Product Desired Product (Nu-R-SO3H) Desired->Product Byproduct Byproduct (4-Hydroxybutanesulfonic Acid) Side->Byproduct Conditions Reaction Conditions: - Solvent - Temperature - Base Conditions->Start

Caption: Competing reaction pathways for this compound.

Q5: How do I choose the right solvent and base for my reaction?

The choice of solvent and base is dictated by the solubility of your substrate and the nature of your nucleophile.

  • Solvents:

    • Polar Aprotic Solvents like DMF, DMSO, or Acetonitrile are often good choices.[14] They can dissolve a wide range of substrates and are suitable for SN2 reactions. Ensure they are anhydrous.

    • Alcohols (e.g., Isopropanol): If your nucleophile is an alcohol, it can sometimes serve as the solvent itself. However, this can lead to solubility issues with the product.[14]

    • Ethers (e.g., THF): Useful for reactions requiring anhydrous conditions, especially when strong, non-nucleophilic bases are used.[16]

  • Bases: A base is often required to deprotonate the nucleophile (e.g., an alcohol or a secondary amine), making it more reactive.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Mild, effective bases for many reactions. They are solids, which can sometimes lead to heterogeneous mixtures requiring efficient stirring.

    • Metal Hydrides (NaH): A strong, non-nucleophilic base suitable for deprotonating alcohols and other less acidic nucleophiles. Requires strictly anhydrous conditions.

    • Metal Alkoxides (KOtBu): A strong, sterically hindered base often used in anhydrous conditions to deprotonate nucleophiles without competing in the reaction.[15]

    • Aqueous Hydroxides (NaOH, KOH): Can be used, but this introduces water, making hydrolysis a significant competing reaction. This method is only suitable if the desired reaction is much faster than hydrolysis.[15]

Q6: My starting material has low solubility. How can I improve reaction efficiency?

This is a common challenge. If your substrate is poorly soluble in standard solvents, the reaction will be slow and inefficient.

  • Solvent Screening: Test a range of anhydrous polar aprotic solvents (DMF, DMSO, NMP).

  • Increase Temperature: Carefully increasing the temperature can improve both solubility and reaction rate. Monitor the reaction closely by TLC or LC-MS to ensure that decomposition or byproduct formation does not become dominant. A temperature of 80-100 °C is sometimes employed.[14]

  • Phase-Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the nucleophile between phases, increasing the effective reaction rate.

Part 3: Troubleshooting Common Experimental Issues

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Reagent Degradation: The sultone may have hydrolyzed during storage. 2. Insufficient Reactivity: The nucleophile is too weak, or the base is not strong enough. 3. Low Temperature: The reaction is too slow at the current temperature.1. Use a fresh bottle of this compound. 2. Switch to a stronger base (e.g., K₂CO₃ → NaH or KOtBu). Ensure the nucleophile is properly activated. 3. Gradually increase the reaction temperature while monitoring for byproduct formation.
Multiple Spots on TLC/LCMS (Byproducts) 1. Hydrolysis: The polar, acidic spot is likely 4-hydroxybutanesulfonic acid.[14] 2. Polymerization: Can occur in the presence of certain catalysts or impurities.[17] 3. Substrate Decomposition: High temperatures may be degrading your starting material.1. Ensure strictly anhydrous conditions. Use an inert atmosphere. 2. Avoid incompatible materials. Purify starting materials if necessary. 3. Run the reaction at a lower temperature for a longer time.
Difficult Product Purification 1. Residual Sulfonic Acid: The hydrolysis byproduct is highly polar and can be difficult to separate from a polar product. 2. Excess Sultone: Unreacted sultone remains.1. Extraction: Try an aqueous workup. The sulfonic acid is highly water-soluble. If your product is organic-soluble, it can be extracted.[14] 2. Chromatography: Use a more polar solvent system or a larger silica column to improve separation.[14] 3. Quenching: Add a small amount of a nucleophilic scavenger (like a primary amine) at the end of the reaction to consume excess sultone before workup.

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// Paths start -> check_reagents; check_reagents -> check_conditions [label="Yes"]; check_reagents -> sol_reagents [label="No"];

check_conditions -> check_sm [label="Yes"]; check_conditions -> sol_conditions [label="No"];

check_sm -> sol_final [label="Yes"]; check_sm -> sol_solubility [label="No"];

// Solutions sol_reagents [label="Solution:\nUse fresh, anhydrous reagents.\nRun under inert atmosphere.", solution]; sol_conditions [label="Solution:\nIncrease temperature incrementally.\nUse a stronger base (e.g., NaH).", solution]; sol_solubility [label="Solution:\nScreen alternative solvents (DMF, DMSO).\nConsider phase-transfer catalyst.", solution]; sol_final [label="Problem Persists:\nConsider substrate stability\nor alternative synthetic route.", problem]; }

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Decontamination and Disposal of 1,3-Butanesultone Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers and laboratory professionals. This guide provides in-depth technical information, troubleshooting advice, and standardized protocols for the safe decontamination and disposal of 1,3-Butanesultone. As a potent alkylating agent and a suspected carcinogen, proper handling and waste management are critical to ensuring laboratory safety and regulatory compliance.

Frequently Asked Questions (FAQs) & Immediate Troubleshooting

This section addresses the most common urgent questions regarding this compound.

Q1: What is this compound and what makes it hazardous?

A1: this compound is a cyclic ester of a hydroxysulfonic acid. Its hazard stems from its chemical structure, specifically the strained four-membered ring containing a sulfonate ester group. This ring is susceptible to opening by nucleophiles, a reaction mechanism that allows it to act as a potent alkylating agent.[1] In a biological context, it can alkylate nucleophilic sites on DNA, which is the basis for its mutagenic and suspected carcinogenic properties.[1] It is classified as a suspected carcinogen and is harmful if swallowed or comes into contact with skin.[2][3]

Q2: What are the primary health and safety risks I need to be aware of?

A2: The primary risks associated with this compound are:

  • Carcinogenicity: Classified as a suspected human carcinogen (Carcinogenicity Category 2).[2] All contact should be minimized.

  • Acute Toxicity: Harmful if swallowed (Acute Toxicity Category 4).[2][4]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[2]

  • Sensitization: May cause an allergic skin reaction.[2]

  • Reactivity: While stable under normal conditions, it is sensitive to moisture and will hydrolyze.[5] It reacts with strong acids, bases, and oxidizing agents.[4]

Q3: I've just had a small spill on my lab bench (less than 10 mL). What do I do right now?

A3: For a minor spill, follow these immediate steps:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Ensure Ventilation: Ensure work is being done in a certified chemical fume hood.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical safety goggles, and heavy-duty nitrile or butyl rubber gloves.[6]

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.

  • Decontaminate: Working from the outside in, gently apply a freshly prepared 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution to the absorbent material. The base will hydrolyze the sultone to a less hazardous sulfonate salt. Let it sit for at least one hour.

  • Collect Waste: Carefully scoop the treated absorbent material into a designated, labeled hazardous waste container.

  • Final Clean-up: Wipe the spill area again with the 1 M NaOH/KOH solution, followed by a water rinse, and finally a dry paper towel. Dispose of all cleaning materials as hazardous waste.[7]

Q4: We've had a larger spill (more than 10 mL) outside of a fume hood. What is the emergency procedure?

A4: A large spill requires an immediate, coordinated emergency response:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert Authorities: Alert your institution's Environmental Health & Safety (EHS) department and emergency services.

  • Isolate the Area: Close the doors to the lab and post warning signs to prevent entry.

  • Do Not Attempt to Clean: Do not attempt to clean a large spill yourself unless you are part of a trained emergency response team with the proper respiratory protection (e.g., a self-contained breathing apparatus) and full-body protective clothing.[4][8]

Decontamination Protocols

The principle of this compound decontamination is to chemically convert it into a less reactive and non-carcinogenic substance. This is achieved through nucleophilic ring-opening, most commonly by hydrolysis in a basic solution.[1][9] The hydroxide ion (OH⁻) acts as the nucleophile, attacking the sultone ring and converting it to the sodium salt of 4-hydroxybutane-1-sulfonic acid, which has significantly lower toxicity.

Data Summary: Decontamination Reagents and Conditions
ParameterRecommendationRationale
Decontaminant 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH)Provides a high concentration of nucleophilic hydroxide ions to facilitate rapid hydrolysis.
Reaction Time Minimum 1 hourEnsures complete degradation of the sultone. For larger volumes or solid waste, 24 hours is recommended.
Temperature Ambient TemperatureThe reaction is typically fast enough at room temperature. Gentle warming (<40°C) can accelerate it but may increase vapor pressure.[10]
Verification HPLC Analysis (Optional)For critical applications, analyzing the treated waste for the absence of the parent compound provides definitive proof of decontamination.
Experimental Protocol 1: Decontamination of Aqueous Waste

This protocol is for liquid waste streams containing this compound.

  • Designated Waste Container: Perform this procedure in a designated, properly labeled, and vented chemical waste container made of a compatible material (e.g., HDPE).

  • Neutralization: For every 9 volumes of aqueous this compound waste, slowly add 1 volume of 10 M NaOH solution while stirring in a chemical fume hood. This will result in a final concentration of approximately 1 M NaOH.

  • Reaction: Loosely cap the container to avoid pressure buildup and allow it to react for a minimum of 24 hours at room temperature with occasional swirling.

  • Disposal: Although decontaminated, this solution should still be disposed of as hazardous chemical waste through your institution's EHS office. Label the container clearly as "Hydrolyzed this compound Waste in 1M NaOH."

Experimental Protocol 2: Decontamination of Labware and Surfaces

This protocol is for glassware, magnetic stir bars, and contaminated surfaces like fume hoods.

  • Pre-Rinse: Rinse contaminated labware with a small amount of an appropriate organic solvent (e.g., acetone) to remove gross contamination. Collect this solvent rinse as hazardous waste.

  • Prepare Decontamination Bath: In a designated basin inside a chemical fume hood, prepare a 1 M NaOH solution.

  • Soak: Submerge the rinsed labware completely in the decontamination bath. Let it soak for at least 24 hours.

  • Surface Decontamination: For surfaces, liberally wipe with a cloth saturated in 1 M NaOH. Allow the solution to remain on the surface for at least one hour, ensuring it does not dry out by reapplying if necessary.

  • Final Rinse: After soaking/treatment, thoroughly rinse the labware or surface with copious amounts of water.

  • Waste Collection: The decontamination bath and all cleaning materials (wipes, gloves) must be collected and disposed of as hazardous waste.[7]

Visualization: Decontamination Workflow

This diagram outlines the decision-making process for handling this compound waste.

G cluster_0 start Waste Generated or Spill Occurs waste_type Identify Waste Type start->waste_type liquid Protocol 1: Aqueous Decontamination waste_type->liquid Liquid (Aqueous Solution) labware Protocol 2: Labware/Surface Decon waste_type->labware Contaminated Labware/Surfaces solid Package for Disposal (No Decontamination) waste_type->solid Solid Waste (PPE, Absorbents) disposal_decision Ready for Disposal? collect Collect in Labeled Hazardous Waste Container disposal_decision->collect Yes liquid->disposal_decision labware->disposal_decision solid->disposal_decision caption Figure 1. Decision workflow for this compound waste.

Caption: Figure 1. Decision workflow for this compound waste.

Visualization: Chemical Decontamination Reaction

This diagram illustrates the nucleophilic ring-opening of this compound by a hydroxide ion.

G cluster_reaction Decontamination via Basic Hydrolysis r1 This compound (Suspected Carcinogen) r1_img r2 +   OH⁻ (from NaOH) p1 4-Hydroxybutane-1-sulfonate Salt (Non-Carcinogenic, Water-Soluble) p1_img r1_img->p1_img caption Figure 2. Hydrolysis of this compound.

Caption: Figure 2. Hydrolysis of this compound.

Waste Disposal Procedures

Proper disposal is the final and most critical step. All this compound waste, whether treated or untreated, must be handled as hazardous waste according to federal and local regulations.[11]

Q5: How do I dispose of untreated this compound and contaminated solids?

A5: Untreated bulk material and contaminated solids (e.g., gloves, absorbent pads, used pipette tips) cannot be decontaminated practically and must be disposed of directly as hazardous waste.[7]

  • Container: Place waste in a durable, leak-proof container with a secure lid. Do not mix with other waste streams.

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The words "CANCER HAZARD" or "SUSPECTED CARCINOGEN".[7]

    • Appropriate GHS pictograms (Health Hazard, Exclamation Mark).[2]

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

  • Disposal: Disposal must be handled by a licensed hazardous waste management company in accordance with EPA's Resource Conservation and Recovery Act (RCRA) regulations.[12][13]

Q6: What are the EPA regulations I need to be aware of?

A6: The EPA regulates hazardous waste under RCRA.[12] Your institution's EHS office is responsible for ensuring compliance, but as a generator of the waste, you share this responsibility. Key points include:

  • Generator Status: The amount of waste you generate determines your "generator status" (e.g., Very Small, Small, or Large Quantity Generator), which dictates storage time limits and paperwork requirements.[11]

  • Waste Identification: You must correctly identify your waste as hazardous.[11] Given its properties, this compound waste would likely be classified based on its toxicity characteristic.

  • Record Keeping: All records related to hazardous waste generation and disposal must be maintained for at least three years.[11]

Q7: What about OSHA's role in this process?

A7: The Occupational Safety and Health Administration (OSHA) is primarily concerned with worker safety.[14][15] OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed of the hazards of chemicals they work with.[16] The HAZWOPER (Hazardous Waste Operations and Emergency Response) standard (29 CFR 1910.120) outlines requirements for handling spills and emergencies.[16][17] Compliance involves proper training, having a written safety plan, and using appropriate PPE.[14]

References

Technical Support Center: Overcoming Solubility Challenges with 1,3-Butanesultone in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,3-Butanesultone is a versatile cyclic sulfonate ester, prized in chemical synthesis for its ability to introduce a sulfobutyl functional group.[1] This modification is a powerful strategy for enhancing the aqueous solubility of molecules, a critical factor in drug development and materials science.[1] However, researchers frequently encounter a primary obstacle: the limited solubility of this compound itself in various reaction media. This guide provides a comprehensive, experience-driven framework for diagnosing and overcoming these solubility issues, ensuring your reactions proceed efficiently and successfully.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My this compound isn't dissolving in my chosen solvent. What's the likely cause?

A: This is a common issue stemming from a mismatch in polarity. This compound is a polar molecule due to the sulfonate group. If you are using a non-polar solvent, such as hexane or toluene, you will likely face significant solubility challenges. The principle of "like dissolves like" is paramount; polar solutes dissolve best in polar solvents.

Q2: What are the best "first-choice" solvents to try for this compound?

A: Based on its structure, polar aprotic solvents are excellent starting points. We recommend beginning your experiments with solvents like Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or Acetonitrile (ACN) . These solvents can effectively solvate the polar sultone without interfering in most reaction types. For reactions involving aqueous phases, co-solvent systems are often necessary.

Q3: Can I heat the mixture to improve solubility? What are the risks?

A: Yes, gently heating can significantly increase both the solubility and the rate of dissolution. However, exercise caution. Like its analogue 1,4-butanesultone, this compound can undergo thermal decomposition at elevated temperatures, which may release toxic sulfur oxide fumes.[2] Always heat gradually in a well-ventilated fume hood and monitor for any color change, which could indicate degradation. We advise keeping the temperature below 80 °C unless you have specific data supporting higher thermal stability for your system.

Q4: What is a co-solvent, and how can it help?

A: A co-solvent is a secondary solvent added in a smaller amount to your primary solvent to form a mixture with enhanced solubilizing power.[3] This technique is incredibly effective for bridging the polarity gap between a poorly soluble compound and the primary reaction medium.[4][5] For instance, adding a polar aprotic solvent like DMF to a less polar solvent can create a mixture that successfully dissolves this compound while maintaining the desired overall reaction conditions.

Part 2: In-Depth Troubleshooting Guides - The Scientist's Handbook

This section provides detailed, actionable strategies to systematically address and resolve solubility challenges with this compound.

Guide 1: Systematic Solvent Screening for Optimal Solubility

The most fundamental approach to solving solubility issues is to identify the ideal solvent or solvent system for your specific reaction. This requires a logical, systematic screening process.

The Causality Behind Solvent Choice: The solubility of a solute is governed by the intermolecular forces between the solute and solvent molecules. For this compound, the highly polar sulfonate group (S=O bonds) dictates its preference for polar solvents that can stabilize this dipole. Aprotic polar solvents are often preferred as they lack acidic protons that could potentially react with sensitive reagents.

Experimental Protocol: Step-by-Step Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount (e.g., 10 mg) of this compound into several separate vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the table below.

  • Observation at Room Temperature: Agitate the vials at room temperature for 5-10 minutes. Record your observations: fully dissolved, partially dissolved, or insoluble.

  • Gentle Heating: For vials where the sultone is not fully dissolved, gently warm the mixture (e.g., to 40-50 °C) with continued agitation. Record any changes in solubility.

  • Selection: Based on your observations, select the solvent that provides the best solubility under the mildest conditions and is compatible with your planned reaction chemistry.

Data Presentation: Solvent Selection Table for this compound

Solvent ClassExample SolventsExpected Solubility of this compoundRationale & Comments
Polar Aprotic DMF, DMSO, AcetonitrileHigh Excellent choice. Effectively solvates the polar sulfonate group. Generally good for a wide range of SN2 reactions.
Polar Protic Water, Methanol, EthanolModerate to High Soluble, but can act as a nucleophile, leading to hydrolysis or alcoholysis as a side reaction.[6][7][8] Use with caution if your desired reaction is with another nucleophile.
Ethers Tetrahydrofuran (THF), DioxaneModerate Can be effective, especially when used as a co-solvent with more polar liquids.[6]
Halogenated Dichloromethane (DCM)Low to Moderate May work for some applications, but generally less effective than polar aprotic solvents.
Aromatic Toluene, XyleneLow Generally poor solvents for this compound unless used in a co-solvent system or at high temperatures.
Alkanes Hexane, HeptaneInsoluble Not recommended. The polarity mismatch is too great.[6]

Mandatory Visualization: Solvent Selection Workflow

start Start: Solubility Issue with this compound check_polar_aprotic Test Polar Aprotic Solvents (DMF, DMSO, ACN) start->check_polar_aprotic is_soluble_aprotic Is it soluble and reaction compatible? check_polar_aprotic->is_soluble_aprotic proceed Proceed with Reaction is_soluble_aprotic->proceed Yes try_co_solvent Design a Co-Solvent System (Guide 2) is_soluble_aprotic->try_co_solvent No is_soluble_co Is it soluble now? try_co_solvent->is_soluble_co is_soluble_co->proceed Yes consider_heat Apply Gentle Heat (<80°C) (Guide 3) is_soluble_co->consider_heat No is_soluble_heat Is it soluble and stable? consider_heat->is_soluble_heat is_soluble_heat->proceed Yes advanced Consider Advanced Methods (PTC, Mechanochemistry) (Guide 4) is_soluble_heat->advanced No

Caption: A decision-making workflow for systematic solvent selection.

Guide 2: The Co-Solvent Approach - A Powerful Strategy

When a single solvent fails to provide both solubility and optimal reaction conditions, a co-solvent system is the ideal solution.[9] Co-solvents work by altering the bulk properties of the solvent medium, effectively creating a more favorable environment for the solute.[10]

Experimental Protocol: Optimizing a Co-Solvent System

  • Select a Pair: Choose a primary solvent that is ideal for your reaction but a poor solvent for the sultone (e.g., Toluene). Select a co-solvent in which the sultone is highly soluble (e.g., DMF).

  • Prepare Mixtures: Create a series of solvent mixtures with varying ratios (e.g., 9:1, 4:1, 1:1 Toluene:DMF).

  • Test Solubility: Add a fixed amount of this compound to a fixed volume of each mixture.

  • Identify Optimal Ratio: Determine the minimum amount of co-solvent required to achieve complete dissolution at your desired reaction temperature. Using the minimum amount necessary helps simplify downstream purification.

Guide 3: Advanced Strategies for Recalcitrant Systems

For particularly challenging reactions, such as those involving immiscible aqueous and organic phases, more advanced techniques may be required.

A. Phase-Transfer Catalysis (PTC)

Mechanism & Application: PTC is used when your nucleophile (e.g., a salt dissolved in water) and your electrophile (this compound, dissolved in an organic solvent) are in separate, immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the nucleophile from the aqueous phase into the organic phase, enabling the reaction to occur.[11][12] This technique can dramatically accelerate reaction rates and avoid the need for complex solvent systems.[13]

Experimental Protocol: General PTC Setup

  • Organic Phase: Dissolve this compound in a non-polar organic solvent (e.g., toluene or dichloromethane).

  • Aqueous Phase: Dissolve your nucleophilic salt (e.g., sodium azide) in water.

  • Add Catalyst: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst (e.g., TBAB) to the biphasic mixture.

  • Reaction: Stir the mixture vigorously to maximize the surface area between the two phases. The catalyst will shuttle the nucleophile across the phase boundary to react with the sultone.

  • Workup: Upon reaction completion, the two phases are easily separated, simplifying purification.

Mandatory Visualization: Mechanism of Phase-Transfer Catalysis

Sultone This compound Product Product Sultone->Product Reaction X X- (Leaving Group) Product->X PTC_Nu [Q+Nu-] PTC_Nu->Sultone Nucleophilic Attack PTC_X [Q+X-] Nu Nu- Nu->PTC_Nu Ion Exchange X->PTC_X Ion Exchange

References

Technical Support Center: Analytical Methods for Detecting Impurities in 1,3-Butanesultone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 1,3-Butanesultone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the analytical methods for detecting and quantifying impurities in this compound. Given its classification as a potential genotoxic impurity, rigorous analytical control is paramount.

This resource offers a structured approach, beginning with frequently asked questions (FAQs) for quick reference, followed by detailed troubleshooting guides for common analytical challenges, comprehensive experimental protocols, and visual workflows to support your laboratory investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for detecting impurities in this compound?

A1: The most common and effective analytical techniques for the analysis of this compound and its impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • GC-MS is highly suitable for the volatile and semi-volatile nature of this compound and many of its potential process-related impurities. Its high sensitivity and selectivity make it ideal for trace-level detection.

  • HPLC , particularly with UV or MS detection, is effective for analyzing the non-volatile, polar impurities, such as its primary degradation product, 4-hydroxy-1-butanesulfonic acid.

Q2: What are the potential impurities associated with this compound?

A2: Impurities in this compound can originate from the synthetic route or degradation. Based on analogous sultone syntheses, potential impurities include:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic pathway, these could include 1,3-butanediol, or derivatives of butene or butanol.[1][2]

    • Byproducts: Side reactions during synthesis can lead to the formation of various byproducts. For instance, in the synthesis of the similar 1,4-butane sultone, byproducts like 1,4-dichlorobutane and 1,4-butanediol diacetate can be formed.[3]

  • Degradation Products:

    • 4-hydroxy-1-butanesulfonic acid: This is the primary hydrolysis product of this compound, formed by the ring-opening reaction with water.[4][5]

Q3: Why is the control of this compound impurities critical in pharmaceutical development?

A3: this compound is a cyclic sulfonate ester, a class of compounds also known as sultones. Many sultones are recognized as alkylating agents and are often classified as potential genotoxic impurities (PGIs).[5] Genotoxic impurities can damage DNA and are considered a significant safety concern, with regulatory agencies setting stringent limits on their acceptable daily intake. Therefore, highly sensitive and specific analytical methods are required to detect and quantify these impurities at very low levels in active pharmaceutical ingredients (APIs) and drug products.

Q4: Is this compound chiral, and does this impact its analysis?

A4: Yes, this compound possesses a chiral center at the carbon atom bonded to the methyl group and the oxygen of the sultone ring. Therefore, it exists as a pair of enantiomers. If the synthetic process is not stereospecific, a racemic mixture will be produced. For pharmaceutical applications, it may be necessary to separate and quantify the individual enantiomers, as they can exhibit different pharmacological and toxicological profiles. This requires the use of chiral chromatography, typically chiral HPLC.[6]

Analytical Workflow for Impurity Detection

Analytical_Workflow cluster_0 Sample Preparation & Initial Screening cluster_1 Impurity Identification & Quantification Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile, Dichloromethane) Sample->Dissolution Screening Initial Screening by GC-MS and/or HPLC-UV/MS Dissolution->Screening Impurity_Detected Unknown Peak Detected Screening->Impurity_Detected If unknown peaks are observed Structure_Elucidation Structure Elucidation using High-Resolution MS (HRMS) and NMR Impurity_Detected->Structure_Elucidation Quantification Method Development & Validation (GC-MS or HPLC) Structure_Elucidation->Quantification Routine_Analysis Routine Analysis of Batches Quantification->Routine_Analysis

Caption: Workflow for the detection, identification, and quantification of impurities in this compound.

Troubleshooting Guides

GC-MS Analysis: Troubleshooting Common Issues
Problem Potential Causes Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet liner or column.- Incompatible solvent.- Column overload.- Use a deactivated inlet liner and a high-quality, low-bleed GC column.- Perform regular inlet maintenance.- Ensure the sample is dissolved in a solvent compatible with the stationary phase.- Dilute the sample to avoid overloading the column.
Low Sensitivity/Poor Signal - Leaks in the GC system.- Improper injection parameters.- Contamination of the MS source.- Perform a leak check on the GC system.- Optimize injection temperature and volume.- Clean the MS ion source according to the manufacturer's instructions.
Inconsistent Retention Times - Fluctuations in carrier gas flow rate.- Unstable oven temperature.- Check for leaks in the gas lines and ensure a stable gas supply.- Verify the accuracy and stability of the GC oven temperature.
Ghost Peaks - Carryover from previous injections.- Contaminated syringe or inlet.- Run a solvent blank to check for carryover.- Thoroughly clean the injection syringe.- Bake out the column at a high temperature (within its limits).
Matrix Effects in Pharmaceutical Formulations - Co-eluting excipients from the drug product matrix can suppress or enhance the analyte signal.[7][8]- Develop a robust sample preparation method to remove interfering matrix components (e.g., solid-phase extraction, liquid-liquid extraction).- Use a matrix-matched calibration curve for accurate quantification.- Employ an isotopically labeled internal standard if available.
HPLC Analysis: Troubleshooting Common Issues
Problem Potential Causes Troubleshooting Steps & Solutions
Peak Tailing (Especially for 4-hydroxy-1-butanesulfonic acid) - Secondary interactions between the anionic sulfonic acid and residual silanols on the silica-based column.[9] - Inappropriate mobile phase pH.- Lower the mobile phase pH to ~2.5 to protonate the silanol groups and minimize interactions.- Use a highly end-capped C18 column or a column with a different stationary phase (e.g., polymer-based).- Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites, though this may affect MS compatibility.
Poor Resolution - Inappropriate mobile phase composition or gradient.- Sample solvent stronger than the mobile phase.- Optimize the organic content and gradient slope of the mobile phase.- Dissolve the sample in a solvent weaker than or equal in strength to the initial mobile phase.
Baseline Noise or Drift - Contaminated mobile phase.- Detector lamp issues.- Air bubbles in the system.- Filter and degas the mobile phase thoroughly.- Check the age and intensity of the detector lamp.- Purge the pump to remove any air bubbles.[9]
Split Peaks - Column void or partially blocked frit.- Sample solvent incompatible with the mobile phase.- Reverse flush the column (if permissible by the manufacturer).- Replace the column frit or the entire column if necessary.- Dissolve the sample in the mobile phase.

Experimental Protocols

Protocol 1: GC-MS Method for the Determination of this compound and Volatile Impurities

This method is a starting point and should be optimized and validated for your specific application.

1. Instrumentation and Materials

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Capillary GC column: e.g., Agilent DB-17MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent mid-polarity column.

  • Carrier Gas: Helium, high purity

  • Solvent: Dichloromethane or another suitable solvent

  • Standard: Certified reference standard of this compound

2. Chromatographic Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas Flow: Constant flow, e.g., 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards.

  • Quantify impurities using an external standard calibration curve or by area percent normalization, depending on the requirements.

Protocol 2: HPLC-UV/MS Method for the Determination of 4-hydroxy-1-butanesulfonic acid

This method is designed for the analysis of the primary hydrolysis product and other polar impurities.

1. Instrumentation and Materials

  • HPLC system with a UV detector or a Mass Spectrometer (LC-MS)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with high end-capping.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Standard: Certified reference standard of 4-hydroxy-1-butanesulfonic acid (if available).

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or MS with Electrospray Ionization (ESI) in negative mode.

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

3. Sample Preparation

  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Identify 4-hydroxy-1-butanesulfonic acid by its retention time compared to a standard (if available) or by its characteristic mass-to-charge ratio in MS.

  • Quantify using an external standard calibration curve.

Troubleshooting Workflow for HPLC Peak Tailing of Sulfonic Acids

HPLC_Troubleshooting Start Peak Tailing Observed for 4-hydroxy-1-butanesulfonic acid Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Lower aqueous mobile phase pH to ~2.5 with formic or phosphoric acid Check_pH->Adjust_pH No Check_Column Is a highly end-capped C18 column being used? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to a modern, high-purity, end-capped C18 column Check_Column->Change_Column No Consider_Alternative Consider alternative stationary phase (e.g., polymer-based) or ion-pairing chromatography Check_Column->Consider_Alternative Yes Change_Column->Consider_Alternative Good_Peak Symmetrical Peak Shape Consider_Alternative->Good_Peak Problem Solved

Caption: A decision tree for troubleshooting peak tailing when analyzing sulfonic acid impurities by HPLC.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,3-Butanesultone and 1,4-Butanesultone for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, yield, and scalability. Among the diverse array of sulfoalkylating agents, cyclic sulfonate esters, or sultones, have emerged as indispensable tools for introducing sulfonate moieties, thereby modulating the physicochemical properties of parent molecules. This guide presents an in-depth comparative analysis of the reactivity of two constitutional isomers: 1,3-butanesultone (a γ-sultone) and 1,4-butanesultone (a δ-sultone). By elucidating the fundamental principles governing their reactivity and providing supporting experimental data, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

Executive Summary

The core takeaway of this comparative study is the significantly heightened reactivity of this compound, a five-membered ring sultone, over its six-membered counterpart, 1,4-butanesultone. This pronounced difference in reactivity is primarily a consequence of the greater ring strain inherent in the five-membered ring structure of the γ-sultone. The relief of this strain upon nucleophilic attack provides a substantial thermodynamic driving force for the ring-opening reaction. This fundamental disparity in reactivity has profound implications for their respective applications, handling, and safety protocols. While both isomers are classified as alkylating agents, the enhanced reactivity of this compound often translates to faster reaction kinetics and milder reaction conditions.

Unveiling the Reactivity Landscape: A Head-to-Head Comparison

Structural and Physical Properties
PropertyThis compound (γ-Sultone)1,4-Butanesultone (δ-Sultone)
Systematic Name 5-Methyl-1,2-oxathiolane 2,2-dioxide1,2-Oxathiane 2,2-dioxide
CAS Number 3289-23-4[1]1633-83-6[2]
Molecular Formula C₄H₈O₃SC₄H₈O₃S
Molecular Weight 136.17 g/mol [1]136.17 g/mol [2]
Ring Size 5-membered6-membered
Appearance Data not readily availableClear, colorless to yellowish liquid[2]
The Decisive Role of Ring Strain

The concept of ring strain is central to understanding the reactivity differences between these two isomers. Ring strain arises from the deviation of bond angles within a cyclic molecule from their ideal values, leading to a state of higher potential energy.[3]

  • This compound (γ-Sultone): The five-membered ring of a γ-sultone is significantly strained. The internal bond angles are compressed compared to the ideal tetrahedral or trigonal planar geometries, creating a high-energy system eager to undergo reactions that relieve this strain.[3]

  • 1,4-Butanesultone (δ-Sultone): The six-membered ring of a δ-sultone is considerably less strained and can adopt a more stable chair-like conformation, similar to cyclohexane.[3] This lower energy state translates to a higher activation energy barrier for nucleophilic attack.

The following diagram illustrates the relationship between ring strain and reactivity.

G cluster_0 This compound (γ-Sultone) cluster_1 1,4-Butanesultone (δ-Sultone) a High Ring Strain b Lower Activation Energy a->b leads to c Higher Reactivity b->c results in d Low Ring Strain e Higher Activation Energy d->e leads to f Lower Reactivity e->f results in

Caption: The correlation between ring strain and chemical reactivity in butanesultone isomers.

Quantitative Reactivity Comparison: Experimental Evidence

Kinetic studies comparing the reaction rates of 1,3-propanesultone and 1,4-butanesultone with a range of nucleophiles provide compelling quantitative evidence for the enhanced reactivity of the five-membered ring system. The data, presented in the table below, consistently shows significantly higher second-order rate constants for the γ-sultone.[4][5]

NucleophileRate Constant (k) for 1,3-Propanesultone (M⁻¹s⁻¹) at 37°CRate Constant (k) for 1,4-Butanesultone (M⁻¹s⁻¹) at 37°CReactivity Ratio (k γ-sultone / k δ-sultone)
H₂O1.8 x 10⁻⁶0.03 x 10⁻⁶60
CH₃COO⁻3.5 x 10⁻⁵0.12 x 10⁻⁵~29
Cl⁻1.8 x 10⁻⁵0.04 x 10⁻⁵45
Br⁻3.5 x 10⁻⁵0.11 x 10⁻⁵~32
I⁻1.3 x 10⁻⁴0.60 x 10⁻⁵~22
SCN⁻1.2 x 10⁻³0.08 x 10⁻³15
S₂O₃²⁻1.8 x 10⁻²0.15 x 10⁻²12

Data sourced from a comparative study on the reaction rates and mutagenic activities of alkylating agents.[4][5]

This data unequivocally demonstrates that the γ-sultone reacts with a wide array of nucleophiles at a significantly faster rate than the δ-sultone. This heightened reactivity makes it a more efficient sulfoalkylating agent in many synthetic contexts.

Mechanistic Insights: The SN2 Ring-Opening Reaction

Both 1,3- and 1,4-butanesultone undergo nucleophilic attack via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the carbon atom adjacent to the ester oxygen, leading to the cleavage of the C-O bond and the formation of a new bond between the nucleophile and the carbon chain, ultimately yielding a sulfonate.[5]

SN2_Mechanism Nu: Nu: Sultone Sultone (γ or δ) Nu:->Sultone Nucleophilic Attack TransitionState [Transition State]‡ Sultone->TransitionState Product Ring-Opened Product (Sulfonate) TransitionState->Product Ring Opening

Caption: Generalized SN2 reaction pathway for the nucleophilic ring-opening of sultones.

Experimental Protocols: A Guide to Comparative Reactivity Studies

For researchers wishing to conduct their own comparative studies, the following detailed protocol outlines a robust method for monitoring the reaction kinetics of sultones with a chosen nucleophile using High-Performance Liquid Chromatography (HPLC).

General Protocol for Measuring Reaction Rates via HPLC

Objective: To determine the second-order rate constant for the reaction of a sultone with a nucleophile by monitoring the disappearance of the sultone over time.

Materials:

  • This compound or 1,4-Butanesultone

  • Nucleophile of interest (e.g., sodium azide, potassium acetate)

  • Buffered aqueous solution (e.g., phosphate buffer, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase)

  • HPLC system with a UV detector and a C18 column

  • Thermostatted reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of the sultone (e.g., 100 mM) in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of the nucleophile (e.g., 1 M) in the buffered aqueous solution.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 37°C), add the buffered aqueous solution and the nucleophile stock solution to achieve the desired final concentration (e.g., 100 mM).

    • Allow the solution to equilibrate to the reaction temperature.

  • Initiation of Reaction and Sampling:

    • Initiate the reaction by adding a small volume of the sultone stock solution to the reaction mixture to achieve the desired initial concentration (e.g., 10 mM). Start a timer immediately.

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a cold solution of the mobile phase to prevent further reaction.

  • HPLC Analysis:

    • Inject the quenched and diluted samples onto the HPLC system.

    • A typical HPLC method for sultone analysis might involve a C18 column and a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).[6]

    • Monitor the elution of the sultone using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak area of the sultone in each chromatogram.

    • Create a calibration curve by injecting known concentrations of the sultone to correlate peak area with concentration.

    • Plot the natural logarithm of the sultone concentration (ln[Sultone]) versus time. For a pseudo-first-order reaction (with the nucleophile in large excess), this plot should be linear.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile: k = k' / [Nucleophile].

HPLC_Workflow A Prepare Stock Solutions (Sultone & Nucleophile) B Set up Thermostatted Reaction A->B C Initiate Reaction & Collect Aliquots at Time Intervals B->C D Quench Aliquots C->D E Analyze by HPLC D->E F Integrate Peak Areas & Determine Concentrations E->F G Plot ln[Sultone] vs. Time F->G H Calculate Rate Constants G->H

Caption: Experimental workflow for determining sultone reaction kinetics using HPLC.

Applications in Research and Development

The choice between 1,3- and 1,4-butanesultone is dictated by the specific requirements of the synthetic target.

  • This compound: Its high reactivity makes it suitable for reactions requiring mild conditions or for less reactive nucleophiles. It is an effective reagent for introducing the sulfopropyl group to enhance the water solubility of various molecules.

  • 1,4-Butanesultone: This less reactive isomer is preferred when a more controlled reaction is desired, or when dealing with highly reactive nucleophiles where selectivity might be a concern. A prominent application is in the synthesis of sulfobutyl ether-beta-cyclodextrin (SBECD), a pharmaceutical excipient used to solubilize poorly water-soluble drugs.[2][5]

Safety Considerations

It is imperative to handle both 1,3- and 1,4-butanesultone with extreme caution. Both are classified as toxic, mutagenic, and potentially carcinogenic alkylating agents.[5] Due to its higher reactivity, 1,3-propanesultone (and by extension, this compound) is considered a more potent carcinogen.[5] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The comparative analysis of this compound and 1,4-butanesultone reveals a fascinating interplay between molecular structure and chemical reactivity. The heightened reactivity of the five-membered γ-sultone, driven by the release of ring strain, makes it a powerful yet hazardous tool for the synthetic chemist. In contrast, the six-membered δ-sultone offers a milder, more controlled alternative. A thorough understanding of these differences, supported by the quantitative data and experimental protocols presented in this guide, is essential for the rational design of synthetic strategies and the safe and effective application of these versatile sulfoalkylating agents.

References

A Senior Application Scientist's Guide to Sulfonylation: 1,3-Butanesultone vs. Traditional Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the introduction of a sulfonyl-containing moiety can be a transformative step, profoundly altering a molecule's polarity, reactivity, and biological activity. While classic sulfonylating agents like tosyl chloride and mesyl chloride are staples for creating sulfonate esters and sulfonamides, cyclic sulfonate esters, known as sultones, offer a distinct and powerful alternative. This guide provides an in-depth comparison of 1,3-butanesultone with traditional sulfonylating agents, offering field-proven insights for researchers, scientists, and drug development professionals.

The Fundamental Distinction: Sulfoalkylation versus Sulfonylation

The most critical difference lies in the functionality introduced. Traditional agents perform a sulfonylation , attaching the sulfonyl group directly to a heteroatom. In contrast, sultones execute a sulfoalkylation , introducing an alkyl chain that terminates in a sulfonate group.

  • Sulfonylation (e.g., with Tosyl Chloride): A nucleophile (NuH), such as an alcohol or amine, attacks the electrophilic sulfur atom, displacing a chloride ion. The primary utility is often to convert a poor leaving group (like a hydroxyl) into an excellent one (a tosylate) for subsequent substitution or elimination reactions[1][2].

  • Sulfoalkylation (with this compound): A nucleophile attacks one of the electrophilic carbons of the strained ring, leading to an SN2 ring-opening. This process attaches a sulfobutyl group to the nucleophile, a strategy frequently employed to dramatically increase the water solubility of hydrophobic molecules, a key consideration in drug delivery and formulation[3].

This mechanistic divergence dictates the synthetic applications of each class of reagent.

G cluster_0 Sulfonylation (e.g., Tosyl Chloride) cluster_1 Sulfoalkylation (this compound) NuH Nucleophile (R-OH, R₂NH) Intermediate [Intermediate Complex] NuH->Intermediate Attacks S TsCl Tosyl Chloride (TsCl) TsCl->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Product_Ts Sulfonate Ester / Sulfonamide Intermediate->Product_Ts - Cl⁻ Byproduct_Ts Base·HCl Intermediate->Byproduct_Ts - H⁺ NuH2 Nucleophile (Nu:⁻) Butanesultone This compound NuH2->Butanesultone SN2 attack on Cγ Product_Sultone Sulfoalkylated Product (Nu-CH(CH₃)CH₂CH₂SO₃⁻) Butanesultone->Product_Sultone Ring Opening

Caption: Mechanistic comparison of sulfonylation and sulfoalkylation.
Comparative Analysis: A Head-to-Head Evaluation

The choice between this compound and agents like mesyl chloride (MsCl) or tosyl chloride (TsCl) is a decision driven by the specific synthetic goal. The following table summarizes their key characteristics.

FeatureThis compoundMesyl Chloride (MsCl)Tosyl Chloride (TsCl)
Primary Function Sulfoalkylation (adds a sulfobutyl group)Sulfonylation (adds a mesyl group)Sulfonylation (adds a tosyl group)
Key Application Increase water solubility, synthesize surfactants/ionic liquids[4][5].Convert -OH into an excellent leaving group (-OMs)[6].Convert -OH into an excellent leaving group (-OTs)[1].
Driving Force Relief of ring strain[3].Highly electrophilic sulfonyl center.Highly electrophilic sulfonyl center.
Reactivity Highly reactive alkylating agent.More reactive than TsCl due to smaller size[6].Less reactive than MsCl due to steric hindrance[6].
Byproducts None (ring-opening addition).HCl (requires a non-nucleophilic base scavenger)[7].HCl (requires a non-nucleophilic base scavenger)[7].
Workup Often simpler, direct isolation of zwitterionic product.Requires removal of hydrochloride salt byproduct.Requires removal of hydrochloride salt byproduct.
Safety Profile Potent carcinogen and mutagen [3][8]. Requires stringent handling protocols.Corrosive, lachrymator, moisture-sensitive.Corrosive, moisture-sensitive solid.
Product Properties Products are often zwitterionic, highly polar.Mesylates are often oils or low-melting solids[6].Tosylates are often crystalline, aiding purification[6].
In the Lab: Experimental Protocols and Considerations

Theoretical understanding must be paired with practical methodology. Below are representative protocols that highlight the different experimental considerations for these reagents.

This procedure transforms a primary alcohol into a tosylate, preparing it for subsequent nucleophilic substitution. The choice of a non-nucleophilic base like pyridine is critical; it neutralizes the HCl byproduct without competing with the alcohol for the tosyl chloride.

Materials:

  • Primary Alcohol (e.g., 1-Butanol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the alcohol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add anhydrous pyridine (1.5 eq) followed by the portion-wise addition of TsCl (1.2 eq). Maintain the temperature at 0 °C during addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by slowly adding cold 1 M HCl to neutralize excess pyridine. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude butyl tosylate.

  • Purification: Purify the crude product via flash column chromatography if necessary.

This protocol demonstrates the synthesis of a sulfobetaine, a type of zwitterionic surfactant, by reacting a tertiary amine with this compound. The reaction is an addition, so no base is required to scavenge a byproduct. Extreme caution is required due to the carcinogenic nature of this compound.

Materials:

  • Tertiary Amine (e.g., Triethylamine)

  • This compound

  • Anhydrous Acetonitrile

  • Diethyl ether (for precipitation)

Procedure:

  • Safety First: All manipulations of this compound must be performed in a certified chemical fume hood using appropriate personal protective equipment (gloves, lab coat, safety goggles). Prepare a quenching solution (e.g., concentrated ammonium hydroxide) to decontaminate glassware.

  • Reaction Setup: In a dry, round-bottom flask, dissolve the tertiary amine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Sultone: Add this compound (1.05 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting materials.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The zwitterionic product will often precipitate from the solution. If not, add diethyl ether to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum. The product is often pure enough for use without further chromatographic purification.

G cluster_workflow General Synthetic Workflow start Start: Synthetic Goal setup Reaction Setup (Inert Atmosphere, Solvent, Temperature) start->setup monitor Reaction Monitoring (TLC, LC-MS, NMR) setup->monitor workup Workup (Quench, Extraction, Wash) monitor->workup purify Purification (Chromatography, Recrystallization) workup->purify product Final Product purify->product

Caption: A generalized workflow for sulfonylation and sulfoalkylation reactions.
Expanding the Toolkit: Modern Alternatives

While sultones and sulfonyl chlorides are foundational, the field of sulfonylation is continually evolving. For specialized applications, researchers can consider:

  • Sulfonyl Hydrazides: These reagents are stable, odorless solids that serve as versatile sulfonyl sources, often under radical or transition-metal-catalyzed conditions[9][10][11]. They offer an alternative pathway that avoids the often harsh conditions or hazardous nature of sulfonyl chlorides.

  • Electrochemical Methods: Emerging techniques allow for the generation of reactive sulfonic anhydrides directly from stable and widely available sulfonic acids[12]. This approach avoids the need to handle moisture-sensitive sulfonyl halides and aligns with the principles of green chemistry[12].

Conclusion and Strategic Recommendations

The decision between this compound and traditional sulfonylating agents is a clear choice dictated by the desired molecular transformation.

G goal What is the primary synthetic goal? solubility Increase aqueous solubility? Introduce a permanent, polar, charged group? goal->solubility Modify Properties leaving_group Convert an alcohol to a good leaving group for subsequent substitution/elimination? goal->leaving_group Enable Further Reaction use_sultone Choose a Sultone (e.g., this compound) solubility->use_sultone use_sulfonyl_chloride Choose a Sulfonyl Chloride (e.g., TsCl, MsCl) leaving_group->use_sulfonyl_chloride sultone_warn Caution: Potent alkylating agent. Handle as a carcinogen. use_sultone->sultone_warn sulfonyl_warn Caution: Forms HCl byproduct. Requires a non-nucleophilic base. use_sulfonyl_chloride->sulfonyl_warn

Caption: Decision-making guide for selecting a sulfonating/sulfoalkylating agent.
  • Choose this compound when your objective is sulfoalkylation —specifically, to introduce a permanent sulfobutyl group to enhance the aqueous solubility or create zwitterionic structures like surfactants. Be prepared for its significant safety challenges.

  • Choose a Traditional Agent (TsCl, MsCl) when your goal is sulfonylation —primarily to convert an alcohol into a superior leaving group, thereby activating it for a wide range of subsequent transformations.

By understanding the fundamental mechanistic differences and practical considerations, researchers can strategically select the optimal reagent, ensuring efficient, safe, and successful synthesis.

References

The Efficacy of Sultone-Based Electrolyte Additives: A Comparative Guide for Advanced Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries (LIBs), the role of the electrolyte has become a critical focal point. While the bulk electrolyte facilitates ionic transport, it is the formation of a stable and ionically conductive interface between the electrolyte and the electrodes that dictates the long-term performance and reliability of the battery. Electrolyte additives, typically introduced in small concentrations, are a cost-effective and powerful tool to engineer these interfaces. Among the various classes of additives, sultones, and specifically 1,3-propanesultone (PS) as a prominent example, have garnered significant attention for their ability to form robust protective layers on both the anode and cathode.

This guide provides an in-depth comparison of the efficacy of sultone-based additives, with a focus on 1,3-propanesultone (PS) and its analogues, against other widely used alternatives such as vinylene carbonate (VC), fluoroethylene carbonate (FEC), and lithium bis(oxalate)borate (LiBOB). While direct experimental data on 1,3-butanesultone is limited in publicly available literature, the principles of related sultones like PS provide valuable insights into its expected performance. This document is intended for researchers, scientists, and professionals in the field of battery technology and drug development who require a technical understanding of electrolyte additive performance.

The Critical Role of Interfacial Chemistry

The performance of a lithium-ion battery is intrinsically linked to the quality of the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode. An ideal interphase should be:

  • Electronically insulating to prevent further electrolyte decomposition.

  • Ionically conductive to allow for efficient lithium-ion transport.

  • Chemically and mechanically stable to withstand the volume changes of the electrodes during cycling and to resist dissolution or degradation.

  • Thin and uniform to minimize impedance.

Electrolyte additives are designed to be sacrificially reduced or oxidized at the electrode surfaces before the bulk electrolyte components, thereby forming a more stable and effective SEI and CEI.

Comparative Analysis of Electrolyte Additives

The following sections delve into a detailed comparison of sultone-based additives with their common alternatives. The performance metrics discussed are supported by experimental data from peer-reviewed literature.

1,3-Propanesultone (PS) and other Sultones

Sultones are a class of cyclic sulfonic acid esters that have emerged as highly effective film-forming additives.[1] 1,3-propanesultone (PS) is a well-studied example that demonstrates the key benefits of this class of compounds.[2][3]

Mechanism of Action: PS is preferentially reduced on the anode surface at a higher potential than the carbonate solvents in the electrolyte.[4] This reduction leads to the opening of the sultone ring and the formation of lithium alkyl sulfonates (RSO₃Li) and lithium sulfite (Li₂SO₃).[5][6] These sulfur-containing species contribute to a stable and robust SEI layer. On the cathode side, especially at high potentials, PS can also be oxidized to form a protective CEI, which is effective in suppressing metal dissolution from the cathode material.[7][8]

Performance Advantages:

  • Improved Thermal Stability: The SEI formed by PS exhibits excellent thermal stability, which is crucial for the safety and performance of batteries operating at elevated temperatures.[9]

  • Reduced Gas Generation: Compared to some other additives, PS is effective in suppressing the generation of gases like ethylene (C₂H₄) during SEI formation and subsequent cycling.[4][5]

  • Enhanced High-Voltage Performance: The ability of PS to form a stable CEI makes it a promising additive for high-voltage cathode materials, where it can mitigate electrolyte oxidation and transition metal dissolution.[7][10]

Vinylene Carbonate (VC)

Vinylene Carbonate (VC) is one of the most widely used and studied electrolyte additives for lithium-ion batteries.

Mechanism of Action: VC has a higher reduction potential than common cyclic carbonates like ethylene carbonate (EC). Upon reduction at the anode surface, VC undergoes electropolymerization to form a polymer film, often referred to as poly(VC).[11] This polymer-based SEI is known for its flexibility and ability to passivate the anode surface effectively.

Performance Advantages:

  • Effective SEI Formation: VC is highly effective at forming a stable SEI on graphite anodes, leading to improved cycle life and coulombic efficiency.[12][13]

  • Synergistic Effects: VC is often used in combination with other additives, such as PS, to leverage their complementary properties and achieve even better performance.[8][14]

Limitations:

  • Gas Generation: The reduction of VC can lead to the evolution of gases such as carbon dioxide (CO₂), which can be detrimental in pouch cells.[5]

  • Increased Impedance: In some cases, the poly(VC) layer can lead to an increase in interfacial impedance, particularly at higher concentrations.[15]

Fluoroethylene Carbonate (FEC)

Fluoroethylene Carbonate (FEC) is another popular additive, particularly for silicon-based anodes which experience large volume changes during cycling.

Mechanism of Action: FEC is reduced at a higher potential than EC and its reduction products contribute to the formation of a stable SEI. A key component of the FEC-derived SEI is lithium fluoride (LiF), which is known for its high stability and ability to passivate the electrode surface.[15] The SEI formed from FEC is also believed to be more flexible than that formed from EC.

Performance Advantages:

  • Superior for Silicon Anodes: FEC is particularly effective in improving the cycling stability of silicon anodes due to the formation of a flexible and robust, LiF-rich SEI.[11]

  • Improved Low-Temperature Performance: The presence of FEC can enhance the low-temperature performance of lithium-ion batteries.

Limitations:

  • Thermal Instability: FEC can be less thermally stable than other additives and its decomposition can lead to the formation of undesirable byproducts at elevated temperatures.[16]

  • Cost: FEC is generally more expensive than VC.

Lithium Bis(oxalate)borate (LiBOB)

Lithium Bis(oxalate)borate (LiBOB) is a salt-type additive that offers benefits for both the anode and the cathode.

Mechanism of Action: On the anode, LiBOB is reduced to form a stable SEI rich in lithium oxalate and borate species.[17] On the cathode, it can be oxidized at high potentials to form a protective CEI.[18] LiBOB is also known to act as an HF scavenger, which helps to prevent the degradation of both the cathode and the anode.[19]

Performance Advantages:

  • Dual-Functionality: LiBOB can improve the stability of both the anode and cathode interfaces.[20]

  • HF Scavenging: Its ability to scavenge HF is particularly beneficial for batteries using LiPF₆ salt, which is prone to hydrolysis.[19]

  • Suppression of Metal Dissolution: The CEI formed by LiBOB can effectively suppress the dissolution of transition metals from the cathode, which is a major cause of capacity fading in high-voltage batteries.[21]

Limitations:

  • Lower Ionic Conductivity: Electrolytes containing LiBOB can sometimes exhibit lower ionic conductivity compared to those with conventional lithium salts.

  • Solubility: The solubility of LiBOB in some carbonate solvents can be limited.

Quantitative Performance Comparison

The following tables summarize the performance of different electrolyte additives based on data reported in the literature. It is important to note that direct comparisons can be challenging due to variations in cell chemistry, testing protocols, and additive concentrations used in different studies.

AdditiveConcentrationCell ChemistryKey Performance ImprovementReference
1,3-Propane Sultone (PS) 1-2 wt%Li-rich-NMC/LiCapacity retention of ~245 mAh/g after 240 cycles at a high cut-off voltage of 5V.[7]
Vinylene Carbonate (VC) 2-5 wt%NMC/GraphiteReduced self-discharge and improved capacity retention at elevated temperatures.[15][19]
Fluoroethylene Carbonate (FEC) 5-15 wt%Si-nanoparticle/LiSignificantly improved capacity retention and lower impedance for silicon anodes.[11]
Lithium Bis(oxalate)borate (LiBOB) 1-3 wt%High-voltage spinel/GraphiteSignificantly improved cycle life and coulombic efficiency at 30 and 45 °C.[22]
AdditiveEffect on ImpedanceGas GenerationThermal Stability
1,3-Propane Sultone (PS) Generally leads to lower impedance.[3]Suppresses ethylene generation.[5]Forms a thermally stable SEI.[9]
Vinylene Carbonate (VC) Can increase impedance, especially at higher concentrations.[15]Can produce CO₂.[5]Improves high-temperature performance.[13]
Fluoroethylene Carbonate (FEC) Can lead to lower impedance, especially for Si anodes.[11]Can reduce gas evolution compared to standard electrolytes.Can have lower thermal stability than other additives.[16]
Lithium Bis(oxalate)borate (LiBOB) Can lead to lower interfacial resistance after storage.[23]-Improves high-temperature performance.[23]

Experimental Protocols for Additive Evaluation

To ensure the trustworthiness and reproducibility of findings, a standardized and self-validating experimental workflow is crucial. The following protocols outline the key steps for evaluating the efficacy of electrolyte additives.

Protocol 1: Coin Cell Assembly

A consistent and meticulous coin cell assembly process is fundamental for obtaining reliable electrochemical data.

Materials and Equipment:

  • Anode and cathode electrodes (e.g., graphite and NMC)

  • Separator (e.g., Celgard 2325)

  • Electrolyte (base electrolyte and electrolyte with additive)

  • Lithium foil (for half-cell testing)

  • Coin cell components (CR2032 cases, spacers, springs)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

  • Micropipette

  • Crimping machine

Procedure:

  • Electrode and Separator Preparation: Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120 °C for electrodes, 70 °C for separator) for at least 12 hours to remove any moisture.

  • Glovebox Environment: Transfer all components into an argon-filled glovebox.

  • Anode Placement: Place the anode in the center of the negative cap.

  • Electrolyte Addition (Anode): Add a small, precise volume of the electrolyte under investigation onto the anode surface using a micropipette.[24]

  • Separator Placement: Place the separator on top of the wetted anode.

  • Electrolyte Addition (Separator): Add another precise volume of electrolyte to ensure the separator is fully wetted.

  • Cathode Placement: Place the cathode on top of the separator, ensuring proper alignment.

  • Spacer and Spring: Place a spacer and then a spring on top of the cathode.

  • Casing and Crimping: Place the positive cap on top and crimp the coin cell using a crimping machine with a consistent pressure.

  • Resting Period: Allow the assembled cell to rest for at least 12 hours to ensure complete wetting of the electrodes and separator by the electrolyte.

Protocol 2: Electrochemical Characterization

A comprehensive suite of electrochemical tests is necessary to fully evaluate the impact of an electrolyte additive.

Equipment:

  • Battery cycler

  • Potentiostat with frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS)

Procedure:

  • Formation Cycles:

    • Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the designated voltage window. This step is crucial for the formation of a stable SEI layer.

    • Record the initial coulombic efficiency (ICE) and formation capacity loss.

  • Cyclic Voltammetry (CV):

    • Perform CV on a three-electrode cell (with a lithium reference electrode) to determine the reduction and oxidation potentials of the additive and the electrolyte.[14][25]

    • Scan at a slow rate (e.g., 0.1 mV/s) for several cycles to observe the interfacial film formation.

  • Rate Capability Testing:

    • Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate the impact of the additive on the battery's power performance.

    • Perform several cycles at each C-rate to ensure stable performance.

  • Long-Term Cycling:

    • Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate the capacity retention and coulombic efficiency.

    • Periodically perform reference performance tests at a lower C-rate to accurately monitor capacity fade.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at different states of charge (SOC) and at various points during the cycling life of the cell (e.g., after formation, after 50 cycles, after 100 cycles).[26][27]

    • Use a frequency range of approximately 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV).

    • Analyze the Nyquist plots to determine the evolution of the SEI resistance (R_sei) and charge transfer resistance (R_ct).

Mechanistic Insights through Visualization

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of SEI and CEI formation for the different classes of additives.

SEI Formation Mechanism

SEI_Formation cluster_sultone Sultone (e.g., 1,3-PS) cluster_vc Vinylene Carbonate (VC) cluster_fec Fluoroethylene Carbonate (FEC) Sultone 1,3-Propane Sultone Reduction_S Preferential Reduction at Anode Surface Sultone->Reduction_S RingOpening_S Ring Opening Reduction_S->RingOpening_S SEI_S Formation of Li Alkyl Sulfonates (RSO₃Li) & Li₂SO₃ RingOpening_S->SEI_S VC Vinylene Carbonate Reduction_VC Electropolymerization at Anode Surface VC->Reduction_VC SEI_VC Formation of Poly(VC) Film Reduction_VC->SEI_VC FEC Fluoroethylene Carbonate Reduction_FEC Preferential Reduction at Anode Surface FEC->Reduction_FEC SEI_FEC Formation of LiF & Poly(FEC) Reduction_FEC->SEI_FEC

Caption: Simplified reaction pathways for SEI formation with different additives.

CEI Formation Mechanism

CEI_Formation cluster_sultone_cei Sultone (e.g., 1,3-PS) cluster_libob_cei Lithium Bis(oxalate)borate (LiBOB) Sultone_C 1,3-Propane Sultone Oxidation_S Oxidation at High Potential Cathode Sultone_C->Oxidation_S CEI_S Formation of Protective CEI Layer Oxidation_S->CEI_S LiBOB LiBOB Oxidation_LiBOB Oxidation at High Potential Cathode LiBOB->Oxidation_LiBOB CEI_LiBOB Formation of Borate & Oxalate-based CEI Oxidation_LiBOB->CEI_LiBOB

Caption: CEI formation mechanisms for sultone and LiBOB additives at high voltages.

Conclusion

The selection of an appropriate electrolyte additive is a critical step in the design and development of high-performance lithium-ion batteries. Sultone-based additives, exemplified by 1,3-propanesultone, offer a compelling set of advantages, including the formation of thermally stable and robust SEI and CEI layers, leading to reduced gas generation and improved high-voltage performance.

While vinylene carbonate and fluoroethylene carbonate are well-established and effective additives, particularly for graphite and silicon anodes, respectively, they also present certain limitations such as gas evolution and thermal instability. Lithium bis(oxalate)borate provides a dual-functionality by protecting both electrodes and scavenging harmful HF, making it a valuable additive for high-voltage applications.

Ultimately, the optimal choice of additive will depend on the specific cell chemistry, operating conditions, and desired performance characteristics. A thorough and systematic evaluation, following rigorous experimental protocols as outlined in this guide, is essential for identifying the most effective additive or combination of additives to unlock the full potential of next-generation lithium-ion batteries.

References

Validating the Performance of 1,3-Butanesultone-Modified Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biomaterials and drug delivery systems, the interface between a synthetic surface and a biological environment is a critical determinant of performance. Unwanted protein adsorption and cellular adhesion can lead to device failure, immune responses, and reduced therapeutic efficacy. Surface modification with zwitterionic moieties, which possess an equal number of positive and negative charges, has emerged as a highly effective strategy to create bio-inert surfaces.[1][2] This guide provides an in-depth technical comparison and validation protocols for surfaces modified with 1,3-Butanesultone, a reagent used to introduce sulfonate groups and create zwitterionic sulfobetaine-like surfaces.

The Power of Zwitterionic Surfaces: Mimicking Nature's Design

Zwitterionic surfaces derive their exceptional resistance to protein and cell adhesion from their ability to tightly bind water molecules, forming a robust hydration layer.[1][3][4] This layer acts as a physical and energetic barrier, preventing nonspecific interactions with biomolecules.[1] This "biomimetic" approach is inspired by the composition of mammalian cell membranes, which are rich in zwitterionic phosphorylcholine headgroups.[2]

This compound is a key reagent in the creation of these high-performance surfaces. Through a ring-opening reaction with surface-bound amine groups, it introduces a negatively charged sulfonate group, which, in conjunction with a pre-existing positive charge (e.g., a quaternary ammonium), forms a zwitterionic sulfobetaine structure. This modification transforms a potentially bio-fouling surface into a highly biocompatible one.

Comparative Analysis: this compound vs. Alternative Surface Modifications

While several methods exist for creating biocompatible surfaces, this compound-based modification offers distinct advantages.

Surface Modification TechniqueMechanism of ActionAdvantages of this compound Modification
Poly(ethylene glycol) (PEG) Grafting Creates a hydrophilic polymer brush that sterically hinders protein adsorption.[5]More stable in oxidizing environments, less prone to degradation, and can exhibit superior long-term performance.[6]
Heparin Immobilization Mimics the natural anticoagulant properties of the endothelium to reduce thrombosis.Broader spectrum of bio-inertness, not limited to blood-contacting applications; simpler and more robust chemistry.
Phosphorylcholine (PC) Modification Creates a zwitterionic surface that mimics the outer leaflet of cell membranes.[2]This compound is often more cost-effective and the resulting sulfobetaine can be more stable under certain conditions.

Experimental Validation of this compound-Modified Surfaces

To substantiate the performance claims of this compound-modified surfaces, a series of rigorous validation experiments are essential. The following protocols are designed to provide a comprehensive and trustworthy assessment of surface properties.

Diagram: Workflow for Surface Modification and Validation

Surface Modification and Validation Workflow cluster_modification Surface Modification cluster_validation Performance Validation Initial Surface Initial Surface Amine Functionalization Amine Functionalization Initial Surface->Amine Functionalization Reaction with this compound Reaction with this compound Amine Functionalization->Reaction with this compound Zwitterionic Surface Zwitterionic Surface Reaction with this compound->Zwitterionic Surface Wettability Analysis Wettability Analysis Zwitterionic Surface->Wettability Analysis Contact Angle Protein Adsorption Protein Adsorption Zwitterionic Surface->Protein Adsorption QCM-D Surface Chemistry Surface Chemistry Zwitterionic Surface->Surface Chemistry XPS Biocompatibility Biocompatibility Zwitterionic Surface->Biocompatibility Cell Adhesion & Viability Hydrophilic Surface Confirmed Hydrophilic Surface Confirmed Wettability Analysis->Hydrophilic Surface Confirmed Low Fouling Confirmed Low Fouling Confirmed Protein Adsorption->Low Fouling Confirmed Sulfonate Presence Confirmed Sulfonate Presence Confirmed Surface Chemistry->Sulfonate Presence Confirmed High Biocompatibility Confirmed High Biocompatibility Confirmed Biocompatibility->High Biocompatibility Confirmed

Caption: Workflow from initial surface modification to final performance validation.

Surface Wettability: Contact Angle Goniometry

Principle: The contact angle of a water droplet on a surface is a direct measure of its wettability.[7] Hydrophilic surfaces, which are generally more resistant to protein adsorption, exhibit low contact angles, while hydrophobic surfaces have high contact angles.[8][9][10]

Experimental Protocol:

  • Sample Preparation: Prepare the this compound-modified surface and an unmodified control surface. Ensure both are clean and dry.

  • Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera.

  • Measurement:

    • Place the sample on the stage.

    • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

    • Capture an image of the droplet at the liquid-solid interface.

    • Use the instrument's software to measure the angle between the tangent of the droplet and the surface.

  • Data Analysis:

    • Perform measurements at multiple locations on each sample to ensure statistical significance.

    • Compare the average contact angle of the modified surface to the control.

Expected Results:

Surface TypeExpected Water Contact Angle (°)Interpretation
Unmodified Control (e.g., hydrophobic polymer)> 90°Hydrophobic, prone to protein adsorption.
This compound-Modified< 30°Hydrophilic, indicative of a well-formed hydration layer.[10]
Protein Adsorption Resistance: Quartz Crystal Microbalance with Dissipation (QCM-D)

Principle: QCM-D is a highly sensitive technique that measures changes in mass and viscoelastic properties at a surface in real-time.[11][12][13] An increase in frequency corresponds to a loss of mass, while a decrease in frequency indicates mass adsorption.[12] The dissipation factor provides information about the rigidity of the adsorbed layer.[14]

Experimental Protocol:

  • Sensor Preparation: Use sensor crystals coated with a material representative of the substrate being modified. Functionalize one set of sensors with this compound and leave another set as a control.

  • Instrumentation: A QCM-D instrument with flow-through modules.

  • Measurement:

    • Establish a stable baseline by flowing a buffer solution (e.g., PBS) over the sensor surface.

    • Introduce a solution of a model protein (e.g., Fibrinogen or Lysozyme) and monitor the changes in frequency (Δf) and dissipation (ΔD).

    • After the protein adsorption phase, rinse with the buffer solution to remove loosely bound proteins.

  • Data Analysis:

    • Calculate the adsorbed mass using the Sauerbrey equation for rigid layers.

    • Compare the adsorbed mass on the modified surface to the control surface.

Expected Results:

Surface TypeExpected Adsorbed Mass (ng/cm²)Interpretation
Unmodified ControlHigh (>100 ng/cm²)Significant protein adsorption.
This compound-ModifiedVery Low (<5 ng/cm²)Excellent resistance to protein fouling.[1]

Diagram: Mechanism of Protein Repulsion

Caption: The hydration layer on the zwitterionic surface repels proteins.

Surface Chemical Composition: X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a surface.[15][16]

Experimental Protocol:

  • Sample Preparation: Use the this compound-modified surface and an unmodified control.

  • Instrumentation: An XPS system with a monochromatic X-ray source.

  • Measurement:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Obtain high-resolution spectra for key elements, particularly Sulfur (S 2p), Carbon (C 1s), and Nitrogen (N 1s).

  • Data Analysis:

    • Analyze the binding energies of the S 2p peak to confirm the presence of sulfonate groups (typically around 168 eV).[17][18]

    • Quantify the atomic concentrations of the elements to determine the efficiency of the surface modification.

Expected Results:

Surface TypeKey Elemental Signature (Binding Energy)Interpretation
Unmodified ControlAbsence of a significant Sulfur peak.No sulfonate groups present.
This compound-ModifiedProminent S 2p peak at ~168 eV.[17]Successful introduction of sulfonate groups.
Biocompatibility: Cell Adhesion and Viability Assays

Principle: The ultimate test of a biocompatible surface is its interaction with living cells.[19] Cell adhesion and viability assays provide a direct measure of how a surface supports or inhibits cellular functions.[20][21]

Experimental Protocol:

  • Sample Preparation: Sterilize the this compound-modified and control surfaces (e.g., with 70% ethanol and UV irradiation). Place them in a sterile cell culture plate.

  • Cell Culture:

    • Seed a relevant cell line (e.g., fibroblasts or endothelial cells) onto the surfaces at a known density.

    • Culture the cells under standard conditions (37°C, 5% CO₂).

  • Cell Adhesion Assessment (after 24 hours):

    • Gently wash the surfaces to remove non-adherent cells.

    • Stain the remaining cells with a fluorescent dye (e.g., Calcein AM for live cells).

    • Image the surfaces using a fluorescence microscope and quantify the number of adherent cells.

  • Cell Viability Assessment (e.g., after 48-72 hours):

    • Use a metabolic assay (e.g., Alamar Blue or MTS) to quantify the number of viable cells.[21] The color change in the assay is proportional to the number of living cells.

Expected Results:

Surface TypeCell AdhesionCell ViabilityInterpretation
Tissue Culture Polystyrene (Positive Control)HighHighSurface promotes cell adhesion and growth.
Unmodified Control (e.g., hydrophobic polymer)Moderate to HighVariableMay induce some cytotoxicity or undesirable cell interactions.
This compound-ModifiedVery LowHigh (for non-adherent cells in suspension)Excellent resistance to cell adhesion, indicating high biocompatibility.

Conclusion

The modification of surfaces with this compound to create a zwitterionic sulfobetaine interface is a powerful strategy for enhancing biocompatibility. The experimental protocols detailed in this guide provide a robust framework for validating the performance of these surfaces. By systematically evaluating wettability, protein adsorption, surface chemistry, and cellular interactions, researchers can confidently demonstrate the superior, bio-inert properties of this compound-modified materials, paving the way for their successful application in a wide range of biomedical and pharmaceutical technologies.

References

A Comparative Guide to the Electrochemical Evaluation of 1,3-Butanesultone in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the complex landscape of battery technology, the selection of appropriate electrolyte additives is paramount to enhancing performance and longevity. This guide provides an in-depth electrochemical evaluation of 1,3-Butanesultone (1,3-BS) as a promising electrolyte additive. Drawing upon established principles and comparative data from analogous compounds, particularly its close structural relative 1,3-Propanesultone (PS), we will explore the mechanisms of action, performance benefits, and rigorous testing protocols.

The Critical Role of Electrolyte Additives: Engineering the Solid Electrolyte Interphase

The performance of lithium-ion batteries is intrinsically linked to the stability of the solid electrolyte interphase (SEI), a passivation layer that forms on the anode surface during the initial charging cycles.[1] A well-formed SEI is crucial as it allows for the transport of lithium ions while preventing the continuous decomposition of the electrolyte.[2] However, the SEI can be unstable, leading to capacity fade and reduced cycle life.

Electrolyte additives are introduced in small quantities to preferentially decompose and form a more stable and effective SEI.[3] Sultone-based additives, such as this compound, are a class of organosulfur compounds that have demonstrated significant potential in this regard.

Mechanism of Action: The Reductive Decomposition of this compound

The efficacy of this compound as an SEI-forming additive is attributed to its reductive decomposition on the anode surface at a potential higher than that of the bulk electrolyte solvents (like ethylene carbonate, EC).[1] While direct experimental data for this compound is limited, the mechanism can be inferred from extensive studies on 1,3-Propanesultone.[4][5][6]

The process begins with the electrochemical reduction of the sultone, leading to the opening of the strained ring structure.[4] This decomposition pathway is thermodynamically favorable in the presence of lithium ions and the solvent environment of the battery.[5] The resulting decomposition products, including lithium alkyl sulfonates (RSO₃Li) and lithium sulfite (Li₂SO₃), are key components of a stable SEI.[4][6] This modified SEI layer is more effective at suppressing further electrolyte decomposition and minimizing gas generation, which is often associated with cell swelling and performance degradation.[7]

SEI_Formation_Mechanism

Caption: Reductive decomposition pathway of this compound at the anode surface.

Comparative Performance Analysis

To contextualize the potential of this compound, it is essential to compare its expected performance with other established electrolyte additives, such as Vinylene Carbonate (VC) and its analogue, 1,3-Propanesultone.

AdditivePrimary SEI ComponentsKey AdvantagesPotential Drawbacks
This compound (Inferred) Lithium alkyl sulfonates, Lithium sulfiteExpected to form a stable, low-impedance SEI; Good thermal stability.Limited direct experimental data available.
1,3-Propanesultone (PS) Lithium alkyl sulfonates, Lithium sulfiteForms a stable SEI, improves thermal stability, and suppresses gas generation.[8]Can increase initial cell impedance in some cases.
Vinylene Carbonate (VC) Poly(VC), Lithium CarbonateForms a stable SEI, improves cycling performance.Can lead to increased gas generation, especially at elevated temperatures.
Fluoroethylene Carbonate (FEC) LiF, Polymeric speciesForms a LiF-rich SEI, beneficial for silicon anodes.[9]Can be consumed quickly, limiting long-term benefits.

Experimental Evaluation Protocols

A rigorous electrochemical evaluation is necessary to validate the efficacy of this compound as an electrolyte additive. The following are standard, self-validating protocols for this purpose.

Cell Assembly

Consistent and meticulous cell assembly is the foundation of reliable electrochemical data.

Protocol:

  • Electrode and Separator Preparation: Dry electrodes (e.g., NMC cathode and graphite anode) and separator (e.g., polypropylene) in a vacuum oven at specified temperatures (e.g., 120°C for electrodes, 60°C for separator) for at least 12 hours to remove moisture.

  • Electrolyte Preparation: In an argon-filled glovebox, prepare the baseline electrolyte (e.g., 1 M LiPF₆ in a 3:7 weight ratio of ethylene carbonate to ethyl methyl carbonate). Prepare the test electrolyte by adding a specified concentration (e.g., 1-2 wt%) of this compound to the baseline electrolyte.

  • Coin Cell Assembly: Assemble CR2032-type coin cells in the glovebox using the dried electrodes, separator, and prepared electrolytes. Ensure proper alignment and crimping pressure for consistency.

Cyclic Voltammetry (CV)

CV is employed to determine the reduction potential of the additive and to observe the initial SEI formation.[10]

Protocol:

  • Cell Configuration: Use a three-electrode setup with lithium metal as the counter and reference electrodes and the graphite anode as the working electrode.

  • CV Parameters: Cycle the cell at a slow scan rate (e.g., 0.1 mV/s) within a defined voltage window (e.g., 3.0 V to 0.005 V vs. Li/Li⁺).[11]

  • Data Analysis: Compare the voltammograms of the baseline and the this compound-containing electrolytes. A reduction peak at a higher potential for the additive-containing electrolyte indicates its preferential decomposition and contribution to SEI formation.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to probe the impedance characteristics of the cell, providing insights into the properties of the SEI layer.

Protocol:

  • Measurement Conditions: After the initial formation cycles, measure the impedance of the cells at a specific state of charge (e.g., 50% SOC) over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small AC amplitude (e.g., 10 mV).

  • Data Analysis: Model the resulting Nyquist plots using an equivalent circuit to extract the resistance of the SEI layer (R_SEI). A lower and more stable R_SEI for the cell with this compound over extended cycling indicates the formation of a robust and ionically conductive SEI.

Long-Term Cycling Performance

This is the ultimate test of an additive's ability to improve the lifespan of a battery.

Protocol:

  • Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first few cycles to ensure proper SEI formation.

  • Extended Cycling: Subject the cells to long-term cycling at a higher C-rate (e.g., C/2 or 1C) between defined voltage limits (e.g., 3.0 V to 4.2 V).

  • Performance Metrics: Monitor the discharge capacity retention and coulombic efficiency over hundreds of cycles. Superior performance of the this compound-containing cells will be evident in higher capacity retention and more stable coulombic efficiency.

Evaluation_Workflow

Caption: A streamlined workflow for the electrochemical evaluation of this compound.

Conclusion

While direct and extensive research on this compound is still emerging, the foundational knowledge from its analogue, 1,3-Propanesultone, strongly suggests its potential as a highly effective SEI-forming additive. Its predicted ability to form a stable, low-impedance SEI through reductive decomposition makes it a compelling candidate for enhancing the cycle life and thermal stability of lithium-ion batteries. The rigorous experimental protocols outlined in this guide provide a robust framework for researchers to validate these claims and to compare the performance of this compound against other state-of-the-art electrolyte additives. As the demand for more durable and reliable energy storage solutions grows, the systematic evaluation of novel additives like this compound will be crucial in advancing battery technology.

References

The Impact of 1,3-Butanesultone on Lithium-Ion Battery Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries (LIBs) has catalyzed extensive research into advanced electrolyte formulations. Among the most effective strategies is the use of functional additives that can engineer a more stable and efficient electrode-electrolyte interphase. This guide provides an in-depth comparison of the performance of lithium-ion batteries with and without the electrolyte additive 1,3-Butanesultone (BS). We will delve into the underlying electrochemical mechanisms, present supporting experimental data, and provide detailed protocols for researchers to validate these findings.

The Critical Role of the Solid Electrolyte Interphase (SEI)

During the initial charging of a lithium-ion battery, the electrolyte decomposes at the low potential of the anode (typically graphite) to form a passivation layer known as the Solid Electrolyte Interphase (SEI). An ideal SEI should be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow the passage of lithium ions. The composition and stability of this layer are paramount to the long-term performance and safety of the battery. An unstable SEI can lead to continuous electrolyte consumption, impedance growth, capacity fade, and gas generation.

This compound: A Proactive Approach to SEI Formation

This compound is a cyclic sulfonic acid ester that has emerged as a highly effective SEI-forming additive. The key to its function lies in its electronic structure. BS possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to the conventional carbonate solvents in the electrolyte, such as ethylene carbonate (EC) and dimethyl carbonate (DMC). This lower LUMO energy allows BS to be preferentially reduced on the anode surface during the first charging cycle.[1][2] This pre-emptive reduction forms a stable, sulfur-rich SEI layer before the bulk electrolyte has a chance to decompose extensively.

The primary advantage of a BS-derived SEI is its composition. The reduction of this compound and its close analog, 1,3-Propanesultone (PS), leads to the formation of lithium alkylsulfonates (RSO₃Li), lithium sulfite (Li₂SO₃), and other organic and inorganic sulfur-containing species.[3][4][5] These components create a more robust and less resistive SEI compared to the often thick and unstable layer formed from the decomposition of carbonate solvents alone.

Performance Comparison: With and Without this compound

The introduction of a small amount of this compound (typically 0.5-2 wt%) into a standard lithium-ion battery electrolyte can lead to significant improvements in key performance metrics.

Cycling Stability and Capacity Retention

One of the most notable benefits of using this compound is the enhancement in long-term cycling stability. The stable SEI layer formed by BS effectively suppresses the continuous decomposition of the electrolyte, leading to a much slower rate of capacity fade over hundreds of cycles.

AdditiveCell ChemistryCycling ConditionsCapacity Retention after 50 CyclesReference
NoneLTO/Li0.2C rate73.3%[6]
0.5 wt% Butadiene Sulfone*LTO/Li0.2C rate76.4%[6]
NoneLiMn₂O₄/Graphite1.0C rate, 60°C52% after 180 cycles[7]
5 wt% 1,3-Propanesultone**LiMn₂O₄/Graphite1.0C rate, 60°C71% after 180 cycles[7]

*Butadiene Sulfone is a related sultone additive, demonstrating a similar positive effect. **1,3-Propanesultone is a closely related and more extensively studied analogue of this compound.

Coulombic Efficiency

Coulombic efficiency (CE) is a measure of the ratio of charge extracted from a battery during discharge to the charge put into the battery during the preceding charge. A CE of less than 100% indicates irreversible losses, often due to ongoing SEI formation and other parasitic reactions. The stable SEI formed by this compound minimizes these side reactions, leading to a higher and more stable coulombic efficiency.[8][9]

Impedance Characteristics

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to probe the internal resistances of a battery. The impedance of a cell is contributed by the electrolyte resistance (Rs), the SEI layer resistance (Rsei), and the charge transfer resistance (Rct). The addition of this compound has been shown to form a less resistive SEI layer compared to the baseline electrolyte, which facilitates faster lithium-ion transport and improves the rate capability of the battery.[2][6]

AdditiveRsei (Ω) after 3 cycles
None51.65
0.5 wt% Butadiene Sulfone7.11
1.0 wt% Butadiene Sulfone13.57
2.0 wt% Butadiene Sulfone12.97
4.0 wt% Butadiene Sulfone18.86

*Data for Butadiene Sulfone on an LTO anode, demonstrating the principle of reduced SEI resistance with a sultone additive.[6]

Mechanistic Insights: The Role of this compound in SEI Formation

The enhanced performance of batteries containing this compound can be attributed to the specific chemical reactions that occur at the anode surface.

SEI_Formation cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface cluster_sei SEI Layer BS This compound Reduced_BS Reductive Decomposition (Ring Opening) BS->Reduced_BS Preferential Reduction (Lower LUMO) EC Ethylene Carbonate Anode Graphite Anode EC->Anode Decomposition Suppressed Li+ Li⁺ Li+->Reduced_BS e⁻ from anode SEI_Components Stable SEI Components: - RSO₃Li - Li₂SO₃ - Organic Sulfates Reduced_BS->SEI_Components SEI_Components->Anode Passivates Surface

Caption: Mechanism of SEI formation with this compound additive.

As depicted in the diagram, this compound is preferentially reduced on the graphite anode due to its lower LUMO energy. This reduction involves a ring-opening of the sultone molecule, which then reacts with lithium ions and electrons from the anode to form stable sulfur-containing compounds. This robust SEI layer effectively passivates the anode surface, preventing the continuous and detrimental decomposition of the bulk electrolyte solvents like ethylene carbonate.

Experimental Protocols

To enable researchers to reproduce and build upon these findings, we provide a detailed, step-by-step methodology for the fabrication and testing of coin cells with and without the this compound additive.

Part 1: Electrode and Electrolyte Preparation

Protocol_Part1 cluster_slurry Anode Slurry Preparation cluster_coating Anode Coating cluster_electrolyte_prep Electrolyte Preparation Mix_Powders 1. Mix Graphite (94 wt%), PVDF binder (3 wt%), and Super P carbon (3 wt%) Add_NMP 2. Add NMP solvent and mix to form a homogeneous slurry Mix_Powders->Add_NMP Coat_Foil 3. Coat the slurry onto copper foil using a doctor blade Dry_Electrode 4. Dry in a vacuum oven at 120°C for 12 hours Coat_Foil->Dry_Electrode Punch_Discs 5. Punch into 14 mm diameter discs Dry_Electrode->Punch_Discs Baseline 6a. Baseline Electrolyte: 1 M LiPF₆ in EC:DMC (1:1 v/v) Stir 7. Stir in an Ar-filled glovebox until fully dissolved Baseline->Stir Additive_Prep 6b. Additive Electrolyte: Add 1 wt% this compound to baseline electrolyte Additive_Prep->Stir

Caption: Workflow for electrode and electrolyte preparation.

1. Anode Slurry Preparation: a. In a vial, dry mix 94% by weight of graphite powder, 3% by weight of polyvinylidene fluoride (PVDF) binder, and 3% by weight of Super P carbon black. b. Gradually add N-methyl-2-pyrrolidone (NMP) solvent and mix thoroughly using a planetary mixer or a magnetic stirrer until a homogeneous slurry with appropriate viscosity is formed.

2. Anode Coating and Electrode Preparation: a. Cast the prepared slurry onto a copper foil current collector using a doctor blade set to a specific thickness. b. Dry the coated foil in a vacuum oven at 120°C for at least 12 hours to completely remove the NMP solvent. c. Punch the dried electrode sheet into 14 mm diameter discs for coin cell assembly.

3. Electrolyte Preparation: a. Baseline Electrolyte: Prepare a solution of 1 M Lithium Hexafluorophosphate (LiPF₆) in a solvent mixture of Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC) with a 1:1 volume ratio inside an argon-filled glovebox. b. Additive Electrolyte: To a portion of the baseline electrolyte, add this compound to achieve a concentration of 1% by weight. Stir the solution until the additive is completely dissolved.

Part 2: Coin Cell Assembly (CR2032)

Protocol_Part2 Start Start Assembly (in Ar-filled glovebox) Place_Anode 1. Place the graphite anode in the coin cell case (cathode can) Start->Place_Anode Add_Electrolyte1 2. Add 2-3 drops of the prepared electrolyte onto the anode Place_Anode->Add_Electrolyte1 Place_Separator 3. Place a 16 mm polypropylene separator on the wetted anode Add_Electrolyte1->Place_Separator Add_Electrolyte2 4. Add another 2-3 drops of electrolyte onto the separator Place_Separator->Add_Electrolyte2 Place_Li 5. Place a 15 mm lithium metal disc (counter electrode) on the separator Add_Electrolyte2->Place_Li Place_Spacer 6. Add a stainless steel spacer and a spring Place_Li->Place_Spacer Close_Cell 7. Place the cap (anode can) and crimp the cell Place_Spacer->Close_Cell End Cell Ready for Testing Close_Cell->End

Caption: Step-by-step coin cell assembly process.

All assembly steps must be performed in an argon-filled glovebox with water and oxygen levels below 0.5 ppm.

  • Place the 14 mm graphite anode disc into the bottom case of a CR2032 coin cell.

  • Dispense 2-3 drops of the prepared electrolyte (either baseline or with additive) onto the anode surface.

  • Carefully place a 16 mm diameter polypropylene separator on top of the wetted anode.

  • Add another 2-3 drops of electrolyte onto the separator to ensure it is fully wetted.

  • Place a 15 mm diameter lithium metal disc, which serves as the counter and reference electrode, on top of the separator.

  • Add a stainless steel spacer and a spring on top of the lithium metal.

  • Place the top cap and transfer the assembly to a coin cell crimper. Apply pressure to seal the cell.

  • Clean the exterior of the sealed cell and let it rest for at least 12 hours before electrochemical testing.

Part 3: Electrochemical Testing Protocol
  • Formation Cycles:

    • Cycle the cells at a C/20 rate (where C is the theoretical capacity of the anode) for the first two cycles between 0.01 V and 1.5 V vs. Li/Li⁺. This allows for the stable formation of the SEI layer.

  • Cycling Performance Test:

    • Cycle the cells at a C/5 rate for 100 cycles, measuring the charge and discharge capacity for each cycle to determine capacity retention and coulombic efficiency.

  • Rate Capability Test:

    • Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for 5 cycles at each rate to evaluate the battery's performance under different current loads.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements on the cells at a fully charged state after the formation cycles and after the cycling performance test. Use a frequency range of 100 kHz to 0.01 Hz with a 5 mV amplitude to analyze the changes in cell impedance.

Conclusion

The use of this compound as an electrolyte additive presents a compelling strategy for enhancing the performance and longevity of lithium-ion batteries. By proactively forming a stable, sulfur-rich Solid Electrolyte Interphase, this additive effectively mitigates the detrimental effects of electrolyte decomposition that plague conventional battery systems. The resulting improvements in cycling stability, coulombic efficiency, and impedance characteristics, as supported by the experimental data, underscore the significant potential of this approach. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate and optimize the use of sultone-based additives in the development of next-generation energy storage technologies.

References

A Mechanistic and Kinetic Comparison of Ring-Opening Reactions: 1,3-Propanesultone vs. 1,4-Butanesultone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of chemical synthesis, sulfoalkylating agents are indispensable tools for modifying molecular properties, particularly for enhancing aqueous solubility—a critical factor in drug delivery and material science. Among these agents, cyclic sulfonate esters, or sultones, are highly valued for their reactivity. This guide offers an in-depth mechanistic comparison between two commonly employed sultones: 1,3-propanesultone (a five-membered γ-sultone) and 1,4-butanesultone (a six-membered δ-sultone).

This analysis moves beyond a simple catalog of reactions to explore the fundamental principles governing their reactivity. By understanding the causality behind their differing performance, researchers can make more informed decisions when selecting the appropriate reagent for their specific synthetic challenges. It is important to note that while the topic specifies 1,3-butanesultone, the more common and mechanistically distinct six-membered ring analogue is 1,4-butanesultone. This guide will focus on the comparison between the five-membered 1,3-propanesultone and the six-membered 1,4-butanesultone, as this contrast in ring size is the primary determinant of their reactivity differences.

The Core Mechanism: A Tale of Two Rings

Both 1,3-propanesultone and 1,4-butanesultone function as potent electrophiles, undergoing ring-opening via a bimolecular nucleophilic substitution (SN2) reaction. The fundamental reaction involves a nucleophile attacking the ω-carbon atom (the carbon adjacent to the ester oxygen), leading to the cleavage of the C-O bond and the irreversible formation of a stable sulfonate.[1]

Figure 1. General SN2 ring-opening mechanism for sultones.

While the pathway is conserved, the reaction rate differs dramatically between the two. This difference is not arbitrary; it is a direct consequence of thermodynamics and ring structure.

Causality of Reactivity: The Role of Ring Strain

The key determinant of reactivity is the inherent ring strain within the sultone structure.

  • 1,3-Propanesultone (5-Membered Ring): This γ-sultone possesses significant ring strain. The bond angles within the five-membered ring are compressed relative to ideal tetrahedral or trigonal planar geometries, leading to considerable angle strain and torsional strain. This strain elevates the ground-state energy of the molecule. The transition state of the SN2 reaction, where the ring is beginning to open, relieves some of this strain. Because the starting material is already at a high energy level, the activation energy required to reach the transition state is substantially lower.

  • 1,4-Butanesultone (6-Membered Ring): This δ-sultone is structurally analogous to cyclohexane and can adopt a more stable, low-energy chair conformation. This larger, more flexible ring structure has minimal angle and torsional strain. Consequently, it resides in a much deeper energy well compared to its five-membered counterpart. A greater amount of activation energy is therefore required to drive the molecule through the higher-energy transition state of the ring-opening reaction.

This fundamental difference in ground-state energy, driven by ring strain, is the primary reason why 1,3-propanesultone is a considerably more reactive alkylating agent than 1,4-butanesultone .

Quantitative Reactivity Comparison

Kinetic studies provide empirical validation for the mechanistic principles described above. The reaction rates of both sultones have been measured with a variety of nucleophiles, and the data consistently show a significant reactivity advantage for 1,3-propanesultone.[2]

Nucleophile (Nu⁻)ReagentSecond-Order Rate Constant (k) at 37°C [M⁻¹s⁻¹]Relative Rate (Propanesultone/Butanesultone)
H₂O (Hydrolysis)1,3-Propanesultone1.8 x 10⁻⁵~56x
1,4-Butanesultone3.2 x 10⁻⁷
Cysteine1,3-Propanesultone2.1 x 10⁻²~110x
1,4-Butanesultone1.9 x 10⁻⁴
Thiosulfate (S₂O₃²⁻)1,3-Propanesultone1.1 x 10⁻¹~140x
1,4-Butanesultone7.9 x 10⁻⁴

Data adapted from reference[2]. Conditions: Buffered aqueous solutions at 37°C.

The data unequivocally demonstrates that 1,3-propanesultone reacts with a wide range of nucleophiles at a rate that is 50 to over 100 times faster than 1,4-butanesultone. This enhanced reactivity makes it a more efficient sulfoalkylation agent in many synthetic applications where speed and high conversion are desired.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To reliably quantify the reactivity differences, a robust experimental design is essential. The following protocol outlines a standard method for determining the reaction rates of sultones with a given nucleophile using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the second-order rate constant (k) for the reaction of a sultone with a nucleophile by monitoring the disappearance of the sultone over time.

Methodology:

  • Preparation of Stock Solutions:

    • Rationale: Accurate starting concentrations are critical for kinetic calculations.

    • Procedure: Prepare a 100 mM stock solution of the nucleophile in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4). Prepare a separate 100 mM stock solution of 1,3-propanesultone or 1,4-butanesultone in a compatible, dry organic solvent (e.g., acetonitrile) to prevent premature hydrolysis.

  • Reaction Setup and Initiation:

    • Rationale: The reaction must be initiated under controlled, pseudo-first-order conditions (nucleophile in large excess) and at a constant temperature to ensure the rate constant is not influenced by thermal fluctuations.

    • Procedure: In a temperature-controlled reaction vessel (e.g., a jacketed beaker at 37°C), place 9.8 mL of the buffered nucleophile solution. Allow it to equilibrate thermally for 15 minutes. Initiate the reaction (t=0) by adding 0.2 mL of the 100 mM sultone stock solution and mixing vigorously. The final concentrations will be ~2 mM sultone and ~98 mM nucleophile.

  • Time-Course Sampling and Quenching:

    • Rationale: The reaction must be stopped at precise time points to accurately map the concentration change over time.

    • Procedure: At predetermined intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a quench solution (e.g., cold acetonitrile with 0.1% formic acid) to stop the reaction and precipitate any proteins if necessary.

  • HPLC Analysis:

    • Rationale: HPLC provides a precise and reproducible method for separating the reactant from products and quantifying its concentration.

    • Procedure: Analyze each quenched sample by reverse-phase HPLC using a C18 column. Monitor the disappearance of the sultone peak at a suitable UV wavelength. Create a calibration curve using known concentrations of the sultone to convert peak area to concentration.

  • Data Analysis:

    • Rationale: The rate constant is derived by fitting the concentration-time data to the appropriate kinetic model.

    • Procedure: Plot the natural logarithm of the sultone concentration (ln[Sultone]) versus time (t). For a pseudo-first-order reaction, this plot should yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant. The second-order rate constant (k) is then calculated by dividing k' by the concentration of the nucleophile: k = k' / [Nucleophile] .

Figure 2. Experimental workflow for kinetic analysis of sultone ring-opening.

Implications for Research and Development

The choice between 1,3-propanesultone and 1,4-butanesultone is a strategic one that hinges on the desired reaction kinetics and the specific requirements of the target molecule.

  • 1,3-Propanesultone: Its high reactivity is advantageous for achieving rapid reaction times and high yields, even with moderately reactive nucleophiles. It is the reagent of choice for introducing the sulfopropyl group, a modification used to prepare specialty surfactants like CHAPS and to improve the hydrophilicity of polymers and biomolecules.[3][4]

  • 1,4-Butanesultone: As a less reactive and consequently less hazardous alternative, it is suitable for applications where a slower, more controlled reaction is permissible or required. Its most prominent application is in the synthesis of Captisol® (sulfobutyl ether-β-cyclodextrin, SBECD), a crucial excipient used to solubilize poorly water-soluble active pharmaceutical ingredients.

Critical Safety Considerations

It is imperative to recognize that both sultones are potent alkylating agents and are classified as toxic, mutagenic, and carcinogenic compounds. Due to its significantly higher reactivity, 1,3-propanesultone is considered a more potent carcinogen and must be handled with extreme caution .[5] All manipulations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1]

Conclusion

The disparate reactivities of 1,3-propanesultone and 1,4-butanesultone are a direct and predictable consequence of their cyclic structures. The pronounced ring strain of the five-membered γ-sultone (1,3-propanesultone) lowers the activation barrier for nucleophilic attack, rendering it a far more reactive electrophile than its stable, six-membered δ-sultone counterpart (1,4-butanesultone). This mechanistic understanding, supported by quantitative kinetic data, empowers researchers to select the optimal sulfoalkylating agent for their synthetic goals—balancing the need for reaction efficiency with the critical demands of safety and control.

References

A Comparative Guide to the Cytotoxicity and Biocompatibility of 1,3-Butanesultone-Functionalized Materials

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of materials functionalized with 1,3-butanesultone, focusing on their cytotoxicity and biocompatibility. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance of these materials in relation to common alternatives. The information presented is grounded in experimental data and established international standards to ensure scientific integrity.

Introduction: The Imperative for Biocompatible Surfaces

In the development of medical devices, drug delivery systems, and in vitro diagnostics, the interface between a synthetic material and a biological environment is of paramount importance. Unwanted interactions, such as protein adsorption (biofouling), can trigger inflammatory responses, lead to device failure, and compromise experimental results. Surface functionalization is a key strategy to mitigate these effects.

This compound is a chemical reagent used to introduce sulfobutyl groups onto surfaces, creating a zwitterionic sulfobetaine structure. These surfaces are known for their exceptional ability to resist non-specific protein adsorption and cell adhesion, which is a cornerstone of biocompatibility. This guide will objectively evaluate the performance of these surfaces against other common functionalization strategies, providing the necessary experimental context and protocols for their assessment.

The Chemistry of Biocompatibility: From Sultone to Sulfobetaine

This compound is a cyclic sulfonic acid ester.[1] Its utility in surface modification stems from the ring-opening reaction that occurs when it is exposed to nucleophiles, such as the primary amine (-NH₂) or hydroxyl (-OH) groups present on the surface of many base materials (e.g., polymers, silica, metals). This reaction covalently grafts a sulfobutyl group to the surface. If the surface atom is a nitrogen (as in an amine), the reaction also creates a quaternary ammonium cation, resulting in a zwitterionic sulfobetaine structure where a positive and negative charge coexist on the same moiety.

The remarkable biocompatibility of sulfobetaine surfaces is attributed to the formation of a tightly bound hydration layer via electrostatic interactions. This water barrier effectively masks the underlying material, preventing proteins and cells from adsorbing onto the surface.[2][3]

G cluster_0 Surface Functionalization with this compound cluster_1 Mechanism of Biocompatibility Material Base Material with -NH₂ group Reaction Covalent Bonding Material->Reaction Nucleophilic Attack Sultone This compound (Reagent) Sultone->Reaction Ring-Opening Functionalized Sulfobetaine-Functionalized Surface (Zwitterionic) Reaction->Functionalized Zwitterion Sulfobetaine Moiety (+/-) Hydration Formation of Hydration Layer Zwitterion->Hydration Water Water Molecules (H₂O) Water->Hydration Result Resistance to Protein Adsorption & Cell Adhesion Hydration->Result

Caption: Reaction mechanism and principle of biocompatibility for sulfobetaine surfaces.

The Authoritative Framework: ISO 10993 for Biological Evaluation

To ensure patient safety and device efficacy, the biocompatibility of medical materials is not a matter of opinion but of rigorous, standardized testing. The International Organization for Standardization (ISO) 10993 series of standards provides the global framework for the biological evaluation of medical devices.[4][5] This risk-based approach is essential for regulatory approval and serves as a benchmark for all biocompatibility claims.[6]

Key parts of this standard relevant to surface-functionalized materials include:

  • ISO 10993-1: Evaluation and testing within a risk management process.[4][5]

  • ISO 10993-5: Tests for in vitro cytotoxicity.[5][6][7]

  • ISO 10993-4: Selection of tests for interactions with blood (hemocompatibility).[7]

  • ISO 10993-10: Tests for skin sensitization.[7]

  • ISO 10993-23: Tests for irritation.[7][8]

Compliance with these standards is a self-validating system; a material that passes these tests is considered safe for its intended application.

G Start New Functionalized Material Risk ISO 10993-1: Risk Assessment (Nature/Duration of Contact) Start->Risk Cytotoxicity ISO 10993-5: In Vitro Cytotoxicity Risk->Cytotoxicity Hemo ISO 10993-4: Hemocompatibility (If blood contacting) Cytotoxicity->Hemo Irritation ISO 10993-23: Irritation Hemo->Irritation Other Other Tests as Required (e.g., Sensitization, Genotoxicity) Irritation->Other Decision Pass/Fail? Other->Decision Pass Biocompatible Fail Not Biocompatible (Re-evaluate) Decision->Pass All Pass Decision->Fail Any Fail

Caption: A simplified workflow for biocompatibility assessment based on ISO 10993.

Comparative Performance Analysis

The choice of surface chemistry has a profound impact on biocompatibility. While this compound-derived sulfobetaines perform exceptionally well, it is crucial to compare them against other zwitterionic and traditional "stealth" materials.

Surface ChemistryFunctionalizing Agent ExampleKey Performance CharacteristicsSupporting Evidence
Sulfobetaine This compound Excellent resistance to protein adsorption and bacterial/cell adhesion; high hydrophilicity.[2][3]Studies show sulfobetaine modification significantly improves surface hydrophilicity and eliminates the adsorption of proteins like fibrinogen and the adhesion of platelets.[2]
Carboxybetaine Bromoacetic acidAlso demonstrates good antifouling properties.Some studies suggest sulfobetaines can form more hydrophilic surfaces and exhibit better antifouling performance compared to carboxybetaines.[9][10]
Phosphobetaine e.g., 2-Methacryloyloxyethyl phosphorylcholineExcellent biocompatibility, mimics cell membrane structure.In some direct comparisons, phosphobetaine-based copolymers were shown to be markedly superior to sulfobetaine-based ones in reducing inflammatory cell and fibroblast adhesion.[11]
Polyethylene Glycol (PEG) PEG-silane, PEG-thiolThe "gold standard" for antifouling. Widely used and effective.Prone to oxidative degradation over time, which can compromise its long-term antifouling properties.
Sulfobetaine (alternative) 1,3-PropanesultoneChemically similar to this compound functionalization.The reagent, 1,3-propanesultone, is an extremely potent, directly alkylating experimental carcinogen, posing significant handling and safety risks during synthesis.[12]

A Critical Note on Reagent Toxicity

While a final, purified functionalized material may be highly biocompatible, the reagents used in its synthesis may be hazardous. Sultones, as alkylating agents, are reactive molecules.[1] Notably, 1,3-propanesultone is a well-documented and potent carcinogen in animal studies, with case studies suggesting long latency periods for malignancies in exposed humans.[12]

This underscores a critical principle: The biocompatibility of the final product is contingent on the complete removal of any unreacted starting materials . The in vitro cytotoxicity tests prescribed by ISO 10993-5 are specifically designed to detect the presence of leachable toxic substances, such as residual sultones or their byproducts. Therefore, rigorous purification and subsequent cytotoxicity testing are not merely procedural steps but are fundamental to ensuring the safety of the final material.

Key Experimental Protocols

The following are detailed, step-by-step methodologies for core biocompatibility assessments. The causality behind these steps is to create a standardized, reproducible system that can reliably predict a material's biological response.

In Vitro Cytotoxicity: Extract Test (Based on ISO 10993-5)

This test determines if a material releases cytotoxic substances.

Principle: An extract of the test material is prepared in cell culture medium. This extract is then used to treat a monolayer of cultured cells (e.g., L929 mouse fibroblasts). Cell viability is then quantitatively measured.

Methodology:

  • Material Extraction:

    • Place the this compound-functionalized material in a sterile container.

    • Add complete cell culture medium (e.g., MEM with 10% fetal bovine serum) at a specified surface area-to-volume ratio (e.g., 3 cm²/mL).

    • Incubate at 37°C for 24 hours with agitation. This creates the "extract."

    • Prepare positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) control materials under the same conditions.

  • Cell Culture:

    • Plate L929 or 3T3 fibroblast cells in a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours. Incubate at 37°C, 5% CO₂.

  • Treatment:

    • After 24 hours, remove the old medium from the cells and replace it with the prepared material extracts (test material, positive control, negative control). Also include wells with fresh medium only (blank control).

    • Incubate for another 24 hours.

  • Viability Assessment (MTT Assay):

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance of each well on a plate reader at 570 nm.

  • Data Analysis:

    • Calculate the percent viability: (Absorbance of Test Sample / Absorbance of Blank Control) * 100.

    • Acceptance Criterion: A material is considered non-cytotoxic if the cell viability is greater than 70%.

G Start Functionalized Material Extract Incubate material in cell culture medium (37°C, 24h) to create extract Start->Extract Treat Replace medium on cells with the material extract Extract->Treat Cells Plate fibroblast cells in 96-well plate (37°C, 24h) Cells->Treat Incubate Incubate cells with extract (37°C, 24h) Treat->Incubate MTT Add MTT reagent. Live cells convert yellow MTT to purple formazan. Incubate->MTT Solubilize Dissolve formazan crystals MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read End Calculate % Viability Read->End

Caption: Workflow for the ISO 10993-5 in vitro cytotoxicity extract test.

Hemocompatibility: Hemolysis Assay (Based on ISO 10993-4 & ASTM F756)

This test assesses the potential of a blood-contacting material to damage red blood cells (hemolysis).

Principle: The material is incubated with diluted blood. The amount of hemoglobin released from damaged red blood cells is measured spectrophotometrically and compared to positive and negative controls.

Methodology:

  • Blood Preparation:

    • Collect fresh human blood into a tube containing an anticoagulant (e.g., citrate or heparin).

    • Dilute the blood with phosphate-buffered saline (PBS) to a specified hemoglobin concentration.

  • Incubation:

    • Place the test material into a tube. Add the diluted blood.

    • Prepare a positive control (e.g., water for 100% hemolysis) and a negative control (e.g., PBS) in separate tubes with the same amount of diluted blood.

    • Incubate all tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

  • Measurement:

    • After incubation, centrifuge the tubes to pellet the intact red blood cells.

    • Carefully transfer the supernatant (which contains the released hemoglobin) to a new tube or a cuvette.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percent hemolysis: [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] * 100.

    • Acceptance Criterion: The material is classified according to its hemolytic index. Generally, a hemolytic percentage below 2% is considered non-hemolytic.

G Start Functionalized Material + Controls Incubate Incubate material with diluted blood (37°C, 3h) Start->Incubate Blood Prepare diluted anticoagulated blood Blood->Incubate Centrifuge Centrifuge to pellet intact red blood cells Incubate->Centrifuge Supernatant Collect supernatant containing released hemoglobin Centrifuge->Supernatant Read Measure absorbance of supernatant at 540 nm Supernatant->Read End Calculate % Hemolysis Read->End

References

Safety Operating Guide

Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for 1,3-Butanesultone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the use of reactive chemical intermediates is indispensable. Among these, alkylating agents like 1,3-Butanesultone play a crucial role. However, their utility is matched by significant health risks, necessitating a profound understanding and strict adherence to safety protocols. This guide, developed from a Senior Application Scientist's perspective, provides an in-depth operational and logistical framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Disclaimer: This guide is based on the best available information for structurally similar and well-documented compounds, primarily 1,3-Propanesultone, due to the limited specific public data on this compound. Sultones as a class are considered hazardous, and it is prudent to assume that this compound shares the carcinogenic and reactive properties of its analogs. Always consult your institution's safety office and the most current Safety Data Sheet (SDS) available from your supplier before commencing any work.

The Rationale Behind Rigorous Protection: Understanding the Hazard

This compound belongs to the family of sultones, which are cyclic sulfonic acid esters. These compounds are potent alkylating agents, meaning they can transfer an alkyl group to nucleophilic sites in biological macromolecules like DNA. This reactivity is the basis of their utility in synthesis but also the root of their toxicity. Alkylation of DNA can lead to mutations and initiate carcinogenesis.

Key Hazards of Sultones (based on 1,3-Propanesultone data):

  • Carcinogenicity: 1,3-Propanesultone is classified as a substance that is reasonably anticipated to be a human carcinogen[1]. Animal studies have shown that it can induce tumors at various sites[1].

  • Mutagenicity: These compounds are known to cause genetic defects.

  • Acute Toxicity: They can be harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: Direct contact can cause severe irritation and burns. The effects of skin contact may be delayed[2].

Due to these severe health risks, a multi-layered approach to safety, with PPE as the last and most personal line of defense, is non-negotiable.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be meticulous and based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with chemically resistant gloves. A recommended combination is a nitrile inner glove and a butyl rubber or Viton™ outer glove.Sultones can penetrate many common glove materials. Double gloving provides an additional barrier and reduces the risk of exposure in case of a tear or degradation of the outer glove. Nitrile offers good dexterity, while butyl rubber and Viton™ provide excellent resistance to a broad range of chemicals, including alkylating agents. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Eye and Face Protection Chemical splash goggles and a full-face shield.This combination protects against splashes, aerosols, and any airborne particles of this compound, safeguarding both the eyes and the face from contact.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. For higher concentrations or in case of spills, a supplied-air respirator is recommended.This compound may be volatile or form aerosols, posing a significant inhalation hazard. The combination cartridge protects against both vapors and fine particles. A fit test is mandatory before using any respirator.
Body Protection A chemically resistant lab coat, preferably a disposable one, worn over long-sleeved clothing and closed-toe shoes. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full-body suit should be worn.This prevents skin contact with any spills or splashes. Disposable lab coats prevent the cross-contamination of personal clothing and workspaces.

Important Considerations:

  • Glove Compatibility: The choice of glove material is critical. Always check the manufacturer's chemical resistance data for the specific sultone you are using. If data for this compound is unavailable, use data for 1,3-Propanesultone as a conservative guide.

  • PPE Donning and Doffing: Proper procedures for putting on and taking off PPE are essential to prevent cross-contamination. A standardized protocol should be established and followed rigorously.

Experimental Workflow: Safe Handling of this compound

The following workflow diagram illustrates the critical steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep 1. Risk Assessment & SOP Review ppe_check 2. Don Full & Correct PPE fume_hood 3. Verify Fume Hood Functionality weigh 4. Weigh/Measure in Containment fume_hood->weigh reaction 5. Perform Reaction in Closed System decon 6. Decontaminate Equipment & Surfaces reaction->decon waste 7. Segregate & Label Hazardous Waste ppe_doff 8. Doff PPE Correctly wash 9. Wash Hands Thoroughly

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Methodologies:
  • Risk Assessment and SOP Review: Before any work begins, conduct a thorough risk assessment for the specific experiment and review the Standard Operating Procedure (SOP).

  • Don Full and Correct PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

  • Verify Fume Hood Functionality: All handling of this compound must be performed inside a certified chemical fume hood with a face velocity of at least 100 feet per minute[3].

  • Weigh/Measure in Containment: Weighing or measuring of this compound should be done within the fume hood. Use disposable weighing boats or liners to minimize contamination.

  • Perform Reaction in a Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Decontaminate Equipment and Surfaces: All glassware and surfaces that have come into contact with this compound must be decontaminated. A common method is to rinse with a solution that can neutralize the sultone, such as a dilute solution of sodium bicarbonate, followed by a thorough wash with soap and water.

  • Segregate and Label Hazardous Waste: All solid and liquid waste contaminated with this compound must be disposed of as hazardous waste in clearly labeled, sealed containers[3].

  • Doff PPE Correctly: Remove PPE in a designated area, being careful to avoid contaminating your skin or clothing.

  • Wash Hands Thoroughly: After removing PPE, wash your hands and any exposed skin with soap and water.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate and contact your institution's emergency response team.

Disposal Plan: From Cradle to Grave

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: Contaminated gloves, lab coats, weighing paper, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound and reaction mixtures containing it should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any sultone-containing waste down the drain.

  • Decontamination of Glassware: Glassware should be decontaminated as described above before being washed for reuse.

Follow all local, state, and federal regulations for the disposal of carcinogenic and reactive chemical waste.

Conclusion: A Culture of Safety

The safe handling of potent alkylating agents like this compound is not merely a matter of following procedures; it is about fostering a deep-seated culture of safety. By understanding the inherent risks, meticulously planning each experiment, and rigorously adhering to the principles of PPE and safe handling, researchers can mitigate the hazards and continue their vital work in a secure environment. This guide serves as a foundational resource, but it is the responsibility of every individual scientist to remain vigilant, informed, and committed to the highest standards of laboratory safety.

References

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Reactant of Route 1
Reactant of Route 1
1,3-Butanesultone
Reactant of Route 2
1,3-Butanesultone

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